molecular formula C9H6N2O2 B1457025 Phthalazine-5-carboxylic acid CAS No. 1104070-94-1

Phthalazine-5-carboxylic acid

Cat. No.: B1457025
CAS No.: 1104070-94-1
M. Wt: 174.16 g/mol
InChI Key: MRCVKQSGAPVWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalazine-5-carboxylic acid (CAS 1104070-94-1) is a versatile benzodiazine derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group on a phthalazine core, a privileged scaffold recognized for its wide range of biological activities and its presence in several commercially available drugs. The primary research value of this building block lies in the design and synthesis of novel phthalazine-based derivatives for pharmaceutical development. The phthalazine core is a key structural motif in active research areas, particularly in the development of potential anticancer agents. Scientific studies utilize this scaffold to create compounds that act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, a key target in anti-angiogenesis cancer therapy . Furthermore, phthalazine derivatives are investigated as apoptosis inducers, triggering programmed cell death in cancer cells . Beyond oncology, research explores phthalazine-carboxylic acid hybrids as potent inhibitors of enzymes like α-glucosidase for the management of type 2 diabetes . The carboxylic acid group allows for further functionalization, enabling researchers to link the phthalazine moiety to other pharmacophores—such as biarylamides, biarylureas, or piperazine groups—to optimize interactions with biological targets and develop structure-activity relationships . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phthalazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-11-5-8(6)7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCVKQSGAPVWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309542
Record name 5-Phthalazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104070-94-1
Record name 5-Phthalazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1104070-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phthalazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phthalazine-5-carboxylic acid basic properties

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, predictable reactivity, and the proven success of its derivatives make it a high-value scaffold for drug discovery. [2][5]By understanding its fundamental basic and acidic properties, researchers can rationally design and synthesize novel molecules with fine-tuned characteristics for enhanced biological activity. The continued exploration of this privileged structure promises to yield new therapeutic agents for cancer and a host of other diseases. [3][16]

References

  • Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]

  • Elmeligie, S., et al. (2017). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 891-905. [Link]

  • Tawfeek, A. M., et al. (2019). Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma. Bioorganic Chemistry, 85, 446-458. [Link]

  • Faid, A. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry. [Link]

  • Kharbanda, A., et al. (2021). Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry, 223, 113660. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

  • National Center for Biotechnology Information. (n.d.). Phthalazine. PubChem Compound Database. [Link]

  • Haider, S. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

  • Sbrana, F., et al. (1983). New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives. Heterocycles, 20(7), 1325. [Link]

  • Wikipedia. (n.d.). Phthalazine. Wikipedia. [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. [Link]

  • Khan, I., et al. (2021). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 106, 104425. [Link]

  • Haider, S. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis of novel phthalazine derivatives as pharmacological activities. Journal of the Iranian Chemical Society, 16, 2229–2240. [Link]

  • Mansour, E. S. R. (n.d.). Phthalazinone. Text-Book of Heterocyclic Chemistry. [Link]

  • Abdel-Aziz, M. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9403. [Link]

  • Haider, S. (2015). Recent Developments in Chemistry of Phthalazines. ResearchGate. [Link]

  • Simpson, J. C. E. (1951). The Chemistry of the Phthalazines. Chemical Reviews, 49(2), 273-341. [Link]

  • El-Gaby, M. S. A., et al. (2002). Novel synthesis of phthalazine derivatives as antimicrobial agents. Afro-Asian J. of Sciences, 1(2), 1-10. [Link]

  • PubChemLite. (n.d.). Phthalazine-1-carboxylic acid. PubChemLite. [Link]

  • Jencks, W. P., & Westheimer, F. H. (n.d.). pKa Data Compiled by R. Williams. Harvard University. [Link]

An In-Depth Technical Guide to Phthalazine-5-carboxylic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine-5-carboxylic acid, a key heterocyclic building block, is a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, chemical reactivity, and current applications, with a particular focus on its role as a privileged scaffold in the design of targeted therapeutics. We will delve into the spectroscopic and analytical techniques for its characterization, explore its function as a precursor for potent enzyme inhibitors, and provide field-proven insights for its utilization in a research and development setting.

Introduction to this compound

This compound (C₉H₆N₂O₂) is a derivative of phthalazine, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridazine ring.[1][2] The presence of a carboxylic acid group at the 5-position provides a versatile handle for synthetic modification, making this molecule a valuable intermediate in the construction of more complex chemical entities. The phthalazine core itself is recognized as a "privileged scaffold" in medicinal chemistry, as it is found in numerous bioactive compounds with a wide array of therapeutic applications, including approved drugs.[3][4]

The primary research value of this compound lies in its utility for developing novel derivatives for pharmaceutical development. The electron-deficient nature of the phthalazine ring system, owing to the two electronegative nitrogen atoms, governs its reactivity and biological interactions. This intrinsic property, combined with the functional versatility of the carboxylic acid group, makes it a compelling starting point for the design of targeted therapies.

Table 1: Core Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₆N₂O₂
Molecular Weight 188.16 g/mol
CAS Number 1104070-94-1
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in organic solvents like DMSO and DMF

Molecular Structure and Characterization

A thorough understanding of the molecular structure of this compound is paramount for predicting its reactivity and designing new derivatives. This section details the key spectroscopic features used for its identification and characterization.

Spectroscopic Analysis

While specific experimental data for this compound is not abundantly available in the public domain, we can predict its characteristic spectral features based on the known data of the parent phthalazine molecule and general principles of spectroscopy for aromatic carboxylic acids.

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridazine rings. The proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the range of 7.5-9.5 ppm, with the exact shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will resonate between 120-155 ppm. The carbons adjacent to the nitrogen atoms are expected to be shifted further downfield.

2.1.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorptions:

  • A very broad O-H stretching band from the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.

  • C=N and C=C stretching vibrations from the aromatic rings in the 1450-1650 cm⁻¹ region.

  • C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹.

2.1.3 Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion (M⁺) peak at m/z = 188. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH, 45 Da) or carbon monoxide (CO, 28 Da) from the molecular ion.

Crystallography

As of the time of this guide, no public crystal structure of this compound has been reported. X-ray crystallographic analysis would provide definitive information on its three-dimensional conformation, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such data would be invaluable for computational modeling and rational drug design.

Synthesis of this compound

The synthesis of phthalazine derivatives often involves the condensation of a suitable dicarbonyl compound or its equivalent with hydrazine. While a specific, detailed protocol for this compound is not widely published, a plausible and logical synthetic approach can be designed based on established methods for analogous compounds.

Retrosynthetic Analysis and Proposed Synthetic Route

A logical precursor for this compound is a benzene derivative with appropriately positioned carbonyl or masked carbonyl functionalities. A common and effective strategy for constructing the phthalazine core is the reaction of a 1,2-dicarbonyl compound with hydrazine. Therefore, a retrosynthetic analysis points towards a 1,2-dicarbaldehyde with a carboxylic acid group at the adjacent position, such as 3-formylphthalic acid, as a key intermediate.

The general workflow for such a synthesis is depicted below:

SynthesisWorkflow Start Starting Material (e.g., 3-Methylphthalic Anhydride) Intermediate1 Functional Group Transformation Start->Intermediate1 Intermediate2 Introduction of Carbonyl Groups Intermediate1->Intermediate2 Dicarbonyl 1,2-Dicarbonyl Precursor (e.g., 3-Formylphthalic Acid) Intermediate2->Dicarbonyl Cyclization Condensation/ Cyclization Dicarbonyl->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Product This compound Cyclization->Product caption Conceptual Synthetic Workflow for this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a generalized and hypothetical procedure based on common synthetic methods for phthalazines and should be optimized for the specific synthesis of this compound.

Step 1: Preparation of 3-Formylphthalic Acid (or a suitable derivative)

This intermediate is not commercially common and would likely need to be synthesized. A potential route could involve the oxidation of 3-methylphthalic acid or a related derivative.

Step 2: Cyclization with Hydrazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,2-dicarbonyl precursor (e.g., 3-formylphthalic acid, 1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, IR, and MS) and by melting point analysis.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two main functional components: the electron-deficient phthalazine ring and the carboxylic acid group.

Reactions of the Phthalazine Ring

The phthalazine ring system is generally susceptible to nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms.

  • Nucleophilic Aromatic Substitution: Halogenated phthalazines are highly reactive towards nucleophiles, allowing for the introduction of various functional groups such as amines and hydrazines. While this compound itself is not halogenated, this reactivity is a cornerstone for the synthesis of many of its derivatives.

  • Oxidation: Strong oxidizing agents can cleave the benzene ring. For instance, oxidation of the parent phthalazine with alkaline potassium permanganate yields a pyridazine dicarboxylic acid.

  • Reduction: The pyridazine part of the ring can be reduced. For example, zinc and hydrochloric acid can decompose the ring to form orthoxylylene diamine.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) will yield the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid (e.g., by conversion to an acid chloride with thionyl chloride, or by using coupling agents like DCC or EDC) followed by reaction with an amine will form an amide. This is a crucial reaction for linking the phthalazine scaffold to other pharmacophores.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions.

Applications in Drug Discovery and Development

The phthalazine scaffold is a key structural motif in a number of clinically important drugs and research compounds. This compound, as a functionalized building block, is instrumental in the synthesis of derivatives with potent biological activities.

Inhibition of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[5] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize.[6] Phthalazine-based compounds have emerged as potent inhibitors of VEGFR-2 tyrosine kinase.[3] The phthalazine core often serves as a scaffold to which other functional groups are attached to optimize binding to the ATP-binding site of the kinase domain. The carboxylic acid group of this compound can be used as a synthetic handle to introduce moieties that form key interactions with the receptor.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds & Activates Phthalazine Phthalazine-based Inhibitor Phthalazine->VEGFR2 Inhibits MAPK MAPK Pathway PLCg->MAPK AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation AKT->Proliferation caption Inhibition of the VEGFR-2 Signaling Pathway.

Caption: Phthalazine derivatives inhibit VEGFR-2, blocking downstream signaling pathways.

Inhibition of α-Glucosidase in Diabetes Management

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[7] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[7] Research has explored phthalazine-carboxylic acid hybrids as potent inhibitors of α-glucosidase, suggesting another promising therapeutic avenue for this versatile scaffold.[3]

AlphaGlucosidase_Pathway cluster_intestine Small Intestine Carbs Complex Carbohydrates AlphaGlucosidase α-Glucosidase Carbs->AlphaGlucosidase Substrate Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Absorption Absorption into Bloodstream Glucose->Absorption Phthalazine Phthalazine-based Inhibitor Phthalazine->AlphaGlucosidase Inhibits caption Inhibition of α-Glucosidase by Phthalazine Derivatives.

Caption: Phthalazine derivatives can inhibit α-glucosidase, slowing glucose absorption.

Other Therapeutic Applications

The phthalazine scaffold is present in a variety of other approved drugs, demonstrating its broad therapeutic potential. For example, Hydralazine is a well-known antihypertensive medication that functions as a direct-acting smooth muscle relaxant. This further underscores the importance of the phthalazine core in developing clinically relevant molecules.

Conclusion

This compound is a strategically important molecule that serves as a gateway to a diverse range of complex chemical structures with significant biological activities. Its value lies in the combination of a privileged heterocyclic core and a versatile carboxylic acid handle. While detailed experimental data for this specific isomer is not widely disseminated, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As the quest for novel therapeutics continues, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved January 21, 2026, from [Link]

  • Dia. (2025, October 19). What is the role of alpha glucosidase inhibitors (AGI) in the management of type 2 diabetes? Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Lu, B.-w., Xie, Z.-q., Lu, J.-r., Liu, J.-b., Cui, S.-q., Ma, Y., Hu, X.-l., Liu, Y., & Zhong, K. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2016, September 12). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions Supporting Information. Retrieved January 21, 2026, from [Link]

  • Emam, H. E., Rayes, S. M., Ali, I. A., Soliman, S. M., & Nafie, M. S. (2023, July 27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Ali, T. E. S., El-Sayed, W. A., El-Kashef, H. S., & Nafie, M. S. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. Retrieved from [Link]

  • PubChem. (n.d.). Phthalazine. Retrieved January 21, 2026, from [Link]

Sources

Introduction: The Critical Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Phthalazine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a phthalazine core substituted with a carboxylic acid group. The phthalazine scaffold is recognized as a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The successful development of any new chemical entity into a viable drug candidate is critically dependent on its physicochemical properties, among which aqueous solubility is arguably one of the most important. Poor solubility can severely limit a compound's absorption and bioavailability, leading to unpredictable in vitro results and potential failure in preclinical and clinical development.[3]

This guide provides a comprehensive technical overview of the core principles and practical methodologies for evaluating the solubility of this compound. As a Senior Application Scientist, the aim is to blend theoretical understanding with actionable, field-proven experimental protocols. We will delve into the structural attributes of this compound that govern its solubility, explore the theoretical underpinnings of different solubility measurements, and provide detailed, step-by-step protocols for both thermodynamic and kinetic solubility assays.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is dictated by its molecular structure, which combines an aromatic heterocyclic ring system with an ionizable carboxylic acid functional group.

  • The Phthalazine Core: The parent phthalazine molecule is a bicyclic aromatic heterocycle. It is generally described as being sparingly soluble in water but shows better solubility in organic solvents such as ethanol and acetone.[4][5] The two nitrogen atoms in the ring system are capable of forming hydrogen bonds with protic solvents.

  • The Carboxylic Acid Group: The presence of the carboxylic acid group is the most significant determinant of the pH-dependent solubility of this compound. Carboxylic acids can act as both hydrogen bond donors (via the hydroxyl proton) and acceptors (via the carbonyl and hydroxyl oxygens), which can enhance interactions with polar solvents like water.

  • pKa and Ionization: The solubility of an ionizable compound like this compound is intrinsically linked to its acid dissociation constant(s) (pKa).

    • The phthalazine ring itself is weakly basic, with a reported pKa of approximately 3.39 for the protonated form.[6]

At a pH below its acidic pKa, this compound will exist predominantly in its neutral, less water-soluble form. As the pH of the solution rises above the pKa, the carboxylic acid group will deprotonate to form a highly polar carboxylate anion, leading to a significant increase in aqueous solubility. This relationship is fundamental to understanding its behavior in different physiological environments, such as the gastrointestinal tract.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility in the context of drug discovery, it is crucial to distinguish between two key concepts: thermodynamic solubility and kinetic solubility.[3]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[7] It is a state function, independent of time. The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

  • Kinetic Solubility: This measurement is often used in high-throughput screening during early drug discovery.[9] It is determined by dissolving the compound in an organic solvent (typically dimethyl sulfoxide, DMSO) and then adding this stock solution to an aqueous buffer.[10][11] The concentration at which the compound precipitates out of solution is its kinetic solubility. This value is often higher than the thermodynamic solubility because the high initial concentration can lead to the formation of a supersaturated solution.[11] Kinetic solubility is valuable for its speed and low compound consumption, making it suitable for screening large numbers of compounds.[3]

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development. Kinetic solubility is often sufficient for initial screening and lead identification, while thermodynamic solubility is critical for lead optimization and formulation development.[3]

Solubility Profile of this compound

As of the writing of this guide, specific experimental solubility data for this compound in a range of solvents is not available in the public domain literature. However, we can infer its likely solubility characteristics based on its structure and data from analogous compounds.

Expected Aqueous Solubility: Given the presence of the polar carboxylic acid group, this compound is expected to have low to moderate intrinsic solubility in its neutral form in aqueous media at low pH. As the pH increases above its acidic pKa (estimated to be in the 3-4 range), a sharp increase in solubility is anticipated due to the formation of the soluble carboxylate salt.

Solubility in Organic Solvents: The molecule is expected to exhibit good solubility in polar organic solvents such as DMSO, DMF, and methanol, and moderate solubility in solvents like ethanol.[5][12] Its solubility in non-polar solvents like hexane is likely to be very low.

Comparative Solubility Data of Structurally Related Compounds:

To provide a quantitative perspective, the table below summarizes the solubility of structurally similar compounds. This data serves as a useful proxy for estimating the behavior of this compound.

CompoundStructureSolventSolubilityReference(s)
Quinoline-2-carboxylic acid Aromatic Carboxylic AcidWater (with sonication)≥6.42 mg/mL[13]
DMSO≥27.7 mg/mL[13]
Ethanol≥14.85 mg/mL[13]
PBS36.67 mg/mL[14]
Phenazine-1-carboxylic acid Aromatic Carboxylic Acid(Qualitative)Antimicrobial agent, suggesting some aqueous solubility.[15]
Phthalazine (parent compound) Heterocyclic CoreWaterSparingly soluble / Limited[4][5]
Ethanol, AcetoneSoluble[4][5]

Disclaimer: This table presents data for structurally related compounds to provide an estimate of the solubility profile of this compound. This is not experimental data for the topic compound itself.

Based on these analogs, it is reasonable to hypothesize that this compound will demonstrate significant solubility in DMSO and good solubility in ethanol. Its aqueous solubility will be highly dependent on pH, but likely in the single-digit mg/mL range in buffered solutions, similar to Quinoline-2-carboxylic acid.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for both thermodynamic and kinetic solubility assays.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods and is considered the "gold standard" for equilibrium solubility.[7][8]

Objective: To determine the equilibrium solubility of this compound in a given buffer system at a controlled temperature.

Materials:

  • This compound (solid, crystalline powder)

  • Buffer solutions (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of solid this compound into a glass vial. An excess is confirmed if solid material remains at the end of the experiment.

    • Add a precise volume of the desired buffer solution to the vial.

    • Prepare at least three replicate vials for each buffer condition.

  • Equilibration:

    • Secure the vials on an orbital shaker set to a constant temperature (typically 25°C or 37°C).[8]

    • Agitate the samples at a consistent speed that ensures the solid particles are kept in suspension without creating a vortex.[8]

    • Allow the samples to equilibrate for a sufficient period. Equilibrium is typically reached within 24-48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[7]

  • Sample Processing:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from any remaining solid particles by either centrifugation at high speed or by filtering the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high results.

  • Quantification:

    • Dilute the clear filtrate or supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

    • Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

  • Final pH Measurement:

    • Measure the pH of the remaining solution in the vial to ensure it has not changed significantly during the experiment.[7]

Protocol 2: Kinetic Solubility Determination (DMSO Precipitation Method)

This high-throughput method is ideal for early-stage discovery when comparing multiple compounds.[10][16]

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer following its addition from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates (polypropylene for compound storage, clear for reading)

  • Multichannel pipettes or automated liquid handler

  • Plate shaker

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[10] Ensure the compound is fully dissolved.

  • Assay Plate Preparation:

    • Using a multichannel pipette or liquid handler, add the aqueous buffer to the wells of a 96-well plate.

    • Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should typically be kept low (1-2%) to minimize its effect on solubility.

    • This will result in the highest test concentration of the compound. Serial dilutions can be made to test a range of concentrations.

  • Incubation and Precipitation:

    • Immediately after adding the DMSO stock, seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).[16]

    • During this time, if the compound's concentration exceeds its kinetic solubility, it will precipitate out of the solution.

  • Detection and Quantification:

    • There are two common methods for detection:

      • Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[9]

      • Direct UV Assay with Filtration: After incubation, filter the contents of the wells through a 96-well filter plate to remove any precipitate.[9] The concentration of the compound remaining in the clear filtrate is then determined by measuring the UV absorbance using a plate reader. A standard curve is used for quantification.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitate is detected.

Visualization of Experimental Workflows

Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analyze Analysis A Weigh excess solid compound B Add precise volume of buffer A->B C Agitate on orbital shaker (24-48h at constant temp) B->C D Settle solid particles C->D E Filter or Centrifuge supernatant D->E F Dilute clear filtrate E->F H Measure final pH E->H G Quantify using HPLC or LC-MS F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Relationship Between pH and Solubility for an Acidic Compound

G cluster_ph Solution pH cluster_form Dominant Species cluster_solubility Resulting Solubility Low_pH pH < pKa Neutral R-COOH (Neutral Form) Low_pH->Neutral Protonated High_pH pH > pKa Ionized R-COO- (Ionized Form) High_pH->Ionized Deprotonated Low_Sol Low Aqueous Solubility Neutral->Low_Sol High_Sol High Aqueous Solubility Ionized->High_Sol

Caption: Impact of pH on the ionization and solubility of a carboxylic acid.

Conclusion

While direct experimental solubility data for this compound remains to be published, a robust understanding of its physicochemical properties can be established through the analysis of its structural components and comparison with related molecules. Its solubility profile is expected to be dominated by the ionizable carboxylic acid group, leading to significantly higher solubility in aqueous media at neutral to basic pH compared to acidic conditions. For drug development professionals, the choice of solubility assay—kinetic for high-throughput screening or thermodynamic for in-depth characterization—is a critical decision guided by the stage of the research. The detailed protocols and theoretical framework provided in this guide offer a solid foundation for accurately assessing the solubility of this compound and other similar drug candidates, thereby enabling more informed decisions in the complex process of drug discovery and development.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phthalazine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenazinecarboxylic acid. PubChem Compound Database. Available at: [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Solubility of Things. (n.d.). Phthalazine. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • World Health Organization. (2019). Annex 4. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • AERU. (2024). Phenazine-1-carboxylic acid (Ref: emr211). Available at: [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Characterization of Phthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectroscopic characteristics of phthalazine-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the current scarcity of published experimental spectra for this specific molecule, this document leverages high-fidelity predictive modeling to establish a foundational analytical profile. The methodologies and interpretations presented herein are designed to serve as a robust reference for scientists engaged in the synthesis, identification, and application of this and related phthalazine derivatives.

Introduction: The Significance of this compound

Phthalazine and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds. They form the core scaffold of numerous biologically active molecules, exhibiting a wide range of pharmacological properties including vasorelaxant, anticonvulsant, and antimicrobial activities. The introduction of a carboxylic acid moiety at the 5-position of the phthalazine ring system introduces a key functional handle for further chemical modification, such as the formation of amides and esters, making this compound a valuable building block in drug discovery and development. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity and purity of this key intermediate.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following IUPAC-recommended numbering scheme for the this compound molecule will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would be a common method for analysis.

Predicted Mass Spectrum Data
m/z (Predicted)Relative Intensity (%)Ion Assignment
174.04100[M]+• (Molecular Ion)
157.0440[M-OH]+
129.0475[M-COOH]+
102.0430[C7H4N]+ (Loss of N2 from [M-COOH]+)
76.0325[C6H4]+ (Benzyne)
Interpretation of the Mass Spectrum

The predicted mass spectrum provides clear evidence for the structure of this compound. The molecular ion peak ([M]+•) at a predicted m/z of 174.04 corresponds to the molecular formula C₉H₆N₂O₂.

The fragmentation pattern is highly informative:

  • A key fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to the predicted peak at m/z 157.04 ([M-OH]+) .

  • The most significant fragmentation is the cleavage of the carboxylic acid group, resulting in the prominent peak at m/z 129.04 ([M-COOH]+) , which represents the stable phthalazine radical cation.

  • Subsequent fragmentation of the phthalazine ring can occur, with a predicted peak at m/z 102.04 corresponding to the loss of a nitrogen molecule (N₂) from the m/z 129 fragment.

  • The appearance of a fragment at m/z 76.03 is characteristic of a benzyne cation, arising from the fragmentation of the benzene portion of the heterocyclic ring.

G M [M]+• m/z = 174.04 M_OH [M-OH]+ m/z = 157.04 M->M_OH - •OH M_COOH [M-COOH]+ m/z = 129.04 M->M_COOH - •COOH C7H4N [C7H4N]+ m/z = 102.04 M_COOH->C7H4N - N2 Benzyne [C6H4]+ m/z = 76.03 C7H4N->Benzyne - HCN

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

    • Source Temperature: 200-250 °C. This ensures volatilization of the sample without thermal decomposition.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-300 to ensure capture of the molecular ion and significant fragments.

  • Data Acquisition: The sample is introduced into the ion source via a direct insertion probe or, if sufficiently stable, through a gas chromatograph (GC) for separation from any impurities. The mass spectrometer then scans the selected mass range to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic heterocyclic ring system.

Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) (Predicted)IntensityVibrational Mode Assignment
3300-2500Strong, BroadO-H stretch (from carboxylic acid dimer)
3100-3000MediumAromatic C-H stretch
~1710StrongC=O stretch (from carboxylic acid dimer)
~1600MediumC=N and C=C stretches (in-ring)
~1450MediumC=C stretch (in-ring)
~1300MediumIn-plane O-H bend coupled with C-O stretch
~920Medium, BroadOut-of-plane O-H bend (from carboxylic acid dimer)
800-700StrongAromatic C-H out-of-plane bend
Interpretation of the Infrared Spectrum

The most prominent feature in the predicted IR spectrum is the very broad absorption band spanning from 3300 to 2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1][2] Overlapping this broad band are the sharper, medium-intensity peaks between 3100 and 3000 cm⁻¹ , which are assigned to the C-H stretching vibrations of the aromatic ring.[3]

The strong, sharp absorption predicted around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid, with the lower frequency suggesting the presence of intermolecular hydrogen bonding (dimerization).[1] The aromatic and heteroaromatic nature of the ring system is confirmed by the C=C and C=N stretching vibrations expected around 1600 and 1450 cm⁻¹ .[3]

Further evidence for the carboxylic acid functionality comes from the predicted medium-intensity band around 1300 cm⁻¹ , which arises from a coupled vibration of the in-plane O-H bend and the C-O stretch.[2] The broad absorption centered around 920 cm⁻¹ is a hallmark of the out-of-plane O-H bend of a carboxylic acid dimer. Finally, strong bands in the 800-700 cm⁻¹ region are anticipated, corresponding to the out-of-plane C-H bending vibrations of the substituted benzene ring.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹. This provides a good balance between signal-to-noise ratio and peak separation.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and the anvil is lowered to ensure good contact.

    • The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound. The following data is based on computational prediction.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationProton Assignment
~13.5Broad Singlet1HCOOH
~9.8Singlet1HH-1
~9.5Singlet1HH-4
~8.4Doublet1HH-6
~8.2Doublet1HH-8
~8.0Triplet1HH-7
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a polar aprotic solvent like DMSO-d₆ shows distinct signals for all six protons. The most downfield signal, a broad singlet around 13.5 ppm , is characteristic of a carboxylic acid proton.[4]

The two protons on the pyridazine ring of the phthalazine system, H-1 and H-4 , are expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and are predicted to appear as singlets around 9.8 and 9.5 ppm , respectively.

The protons on the substituted benzene ring form an AMX spin system. H-6 and H-8 , being ortho to the electron-withdrawing carboxylic acid group and the fused pyridazine ring, are deshielded and predicted to appear as doublets around 8.4 and 8.2 ppm . The H-7 proton, being meta to these groups, is expected to resonate as a triplet around 8.0 ppm .

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) (Predicted)Carbon Assignment
~168COOH
~155C-1
~152C-4
~136C-7
~135C-4a
~132C-8a
~130C-5
~129C-8
~128C-6
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is predicted to have the most downfield chemical shift, around 168 ppm .[4]

The carbons of the phthalazine ring system are predicted to resonate in the aromatic region. The carbons adjacent to the nitrogen atoms, C-1 and C-4 , are highly deshielded and are expected around 155 and 152 ppm , respectively. The quaternary carbons, C-4a and C-8a , are predicted to appear around 135 and 132 ppm . The remaining aromatic carbons, C-5, C-6, C-7, and C-8 , are predicted to resonate between 136 and 128 ppm .

G cluster_nmr NMR Data Acquisition Workflow A Sample Preparation (Dissolve in DMSO-d6) B Instrument Setup (Lock, Tune, Shim) A->B C 1H NMR Acquisition (Pulse, Acquire FID) B->C D 13C NMR Acquisition (Proton Decoupled) B->D E Data Processing (FT, Phase, Baseline Correction) C->E D->E F Spectral Analysis (Integration, Peak Picking) E->F

Caption: A typical workflow for acquiring NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

  • Data Processing: The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C experiments are subjected to Fourier transformation, phase correction, and baseline correction using the spectrometer's software to obtain the final frequency-domain spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The data and interpretations for mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy collectively form a detailed analytical fingerprint that can be used to identify this compound and assess its purity. The provided experimental protocols represent standard, best-practice methodologies for acquiring high-quality spectroscopic data. As experimental data for this compound becomes publicly available, this guide can serve as a valuable comparative reference for researchers in the field.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 21, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 21, 2026, from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 21, 2026, from [Link]

  • McMurry, J. (2020). Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 21, 2026, from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 21, 2026, from [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy Absorption Table. In Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

Sources

The Genesis of a Heterocycle: A Technical Guide to the Discovery and History of Phthalazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The phthalazine scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several landmark drugs. This technical guide provides a comprehensive exploration of the discovery and historical development of phthalazine compounds, detailing key synthetic milestones, the logic behind experimental designs, and the evolution of their therapeutic applications.

I. The Dawn of Phthalazine Chemistry: Discovery and Foundational Syntheses

The journey into the world of phthalazine chemistry began in the late 19th century, a period of fervent exploration in organic synthesis. The very first synthesis of the parent phthalazine molecule was a landmark achievement, opening the door to a new class of heterocyclic compounds.

The Pioneering Synthesis of Gabriel and Pinkus (1893)

The first documented synthesis of phthalazine was reported in 1893 by German chemists Siegmund Gabriel and Georg Pinkus.[1][2] Their approach was a testament to the classical synthetic strategies of the era, relying on the condensation of a halogenated aromatic precursor with hydrazine.[3]

The starting material for this seminal synthesis was ω-tetrabromo-o-xylene, which was reacted with hydrazine to yield the phthalazine ring system.[3]

Experimental Protocol: The Gabriel and Pinkus Synthesis of Phthalazine (1893)

Objective: To synthesize the parent phthalazine heterocycle.

Reactants:

  • ω-tetrabromo-o-xylene

  • Hydrazine

Procedure:

  • Step 1: Preparation of ω-tetrabromo-o-xylene: o-xylene is subjected to bromination to yield the tetrabrominated product.

  • Step 2: Condensation with Hydrazine: ω-tetrabromo-o-xylene is then heated with a solution of hydrazine. The reaction proceeds via a nucleophilic substitution mechanism, with the nitrogen atoms of hydrazine displacing the bromine atoms, leading to the formation of the di-imine intermediate which then aromatizes to the stable phthalazine ring.

  • Step 3: Isolation and Purification: The resulting phthalazine is then isolated and purified, likely through distillation or recrystallization, to yield pale yellow needles.[4]

Causality of Experimental Choices:

The choice of a polyhalogenated starting material like ω-tetrabromo-o-xylene was strategic. The bromine atoms served as good leaving groups, facilitating the nucleophilic attack by hydrazine. The ortho-disposition of the bromomethyl groups on the benzene ring was crucial for the formation of the six-membered pyridazine ring upon condensation with the two nitrogen atoms of hydrazine.

Early Structural Elucidation: A Chemical Puzzle

In an era predating modern spectroscopic techniques, the structural elucidation of a newly synthesized molecule like phthalazine was a significant intellectual and experimental challenge. Chemists of the late 19th and early 20th centuries relied on a combination of elemental analysis, chemical degradation, and derivatization to piece together the molecular puzzle.

A key piece of evidence for the structure of phthalazine came from its oxidation. Treatment of phthalazine with a strong oxidizing agent, such as alkaline potassium permanganate, resulted in the formation of pyridazinedicarboxylic acid.[4] This degradation product, a known compound, provided irrefutable evidence for the presence of the pyridazine ring fused to the benzene ring, as the benzene ring was cleaved during the oxidation process.

Further evidence was obtained through reductive cleavage. Treatment of phthalazine with zinc and hydrochloric acid led to the formation of orthoxylylenediamine, confirming the ortho-relationship of the two nitrogen-containing side chains on the benzene ring.[4]

II. The Evolution of Phthalazine Synthesis: Expanding the Armamentarium

Following the initial discovery, the late 19th and early 20th centuries saw the development of more versatile and practical methods for the synthesis of phthalazine and its derivatives. These new routes often utilized more readily available starting materials and allowed for the introduction of a wider range of substituents on the phthalazine core.

Synthesis from Phthalic Anhydride and its Derivatives

A significant advancement in phthalazine synthesis was the use of phthalic anhydride and its derivatives as starting materials. This method proved to be particularly useful for the synthesis of phthalazinones, which are important intermediates and possess biological activity in their own right.

The reaction of phthalic anhydride with hydrazine hydrate in a suitable solvent like acetic acid provides a straightforward route to 2,3-dihydrophthalazine-1,4-dione, also known as phthalhydrazide.

Experimental Protocol: Synthesis of Phthalhydrazide from Phthalic Anhydride

Objective: To synthesize 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide).

Reactants:

  • Phthalic anhydride

  • Hydrazine hydrate

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • Step 1: Reactant Mixture: Phthalic anhydride is dissolved or suspended in glacial acetic acid.

  • Step 2: Addition of Hydrazine Hydrate: Hydrazine hydrate is added to the mixture, and the reaction is typically heated.

  • Step 3: Cyclization: The initial reaction forms an intermediate which then undergoes cyclization to form the stable phthalhydrazide ring.

  • Step 4: Isolation: Upon cooling, the phthalhydrazide product often precipitates out of the solution and can be collected by filtration.

Causality of Experimental Choices:

Phthalic anhydride is an inexpensive and readily available starting material. The cyclic anhydride is highly reactive towards nucleophiles like hydrazine. Acetic acid serves as a polar solvent and also as a catalyst to facilitate the reaction. This method is robust and can be adapted to produce a variety of substituted phthalhydrazides by using substituted phthalic anhydrides or substituted hydrazines.

Synthesis from 2-Formylbenzoic Acid and its Analogs

Another classical and fundamentally important route to phthalazinones is the reaction of 2-formylbenzoic acid (o-phthalaldehydic acid) or its keto-analogs (2-acylbenzoic acids) with hydrazine.[1] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the phthalazinone ring.

G start 2-Formylbenzoic Acid intermediate Hydrazone Intermediate start->intermediate Reaction with Hydrazine product Phthalazinone intermediate->product Intramolecular Cyclization

Caption: General workflow for the synthesis of phthalazinone from 2-formylbenzoic acid.

III. Key Milestones in the History of Phthalazine Compounds

The true impact of phthalazine chemistry lies in the discovery and development of its derivatives with significant biological and practical applications. The following timeline highlights some of the key milestones that have shaped the field.

YearMilestoneKey Compound(s)Significance
1893 First Synthesis of PhthalazinePhthalazineThe discovery of the parent phthalazine heterocycle by S. Gabriel and G. Pinkus.[1][2]
1902 Synthesis of LuminolLuminolFirst synthesized by Aloys J. Schmitz, this phthalhydrazide derivative is renowned for its chemiluminescent properties and its use in forensic science to detect blood.[3][5]
1940s Discovery of Hydralazine's Antihypertensive ActivityHydralazineInitially investigated as an antimalarial, its potent vasodilatory effects were discovered serendipitously, leading to its development as one of the first oral antihypertensive drugs.
1971 Synthesis of AzelastineAzelastineA second-generation antihistamine and mast cell stabilizer used for the treatment of allergic rhinitis and conjunctivitis.[4]
Late 20th/Early 21st Century Development of PARP InhibitorsOlaparibA landmark in targeted cancer therapy, olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancers with BRCA mutations.
The Serendipitous Discovery of Hydralazine

The story of hydralazine is a classic example of serendipity in drug discovery. In the 1940s, researchers at Ciba were searching for new treatments for malaria. While testing a series of phthalazine derivatives, they observed that one compound, 1-hydrazinophthalazine, had a potent and unexpected effect: it caused a significant drop in blood pressure in animal models. This led to a shift in the research focus, and hydralazine was subsequently developed as an antihypertensive agent, receiving FDA approval in 1953. It was one of the first orally active vasodilators available for the treatment of hypertension.

Luminol: A Light in the Darkness of Forensics

Luminol, a phthalhydrazide derivative, was first synthesized in 1902.[3] However, its remarkable property of chemiluminescence upon oxidation, particularly in the presence of a catalyst like the iron in hemoglobin, was not fully appreciated until later.[2] In 1928, H. O. Albrecht observed its light-emitting properties, and in the following years, its reaction with blood was noted.[2] This discovery has made luminol an invaluable tool in forensic science, allowing investigators to detect trace amounts of blood at crime scenes that are invisible to the naked eye.[2]

G cluster_synthesis Synthesis cluster_application Application 3-Nitrophthalic Acid 3-Nitrophthalic Acid 3-Nitrophthalhydrazide 3-Nitrophthalhydrazide 3-Nitrophthalic Acid->3-Nitrophthalhydrazide Hydrazine Luminol Luminol 3-Nitrophthalhydrazide->Luminol Reduction Light Emission Light Emission Luminol->Light Emission Oxidation (e.g., in presence of blood) Forensic Science Forensic Science Light Emission->Forensic Science Blood Detection

Caption: Simplified workflow for the synthesis and application of luminol.

IV. Modern Era: Phthalazines in Targeted Therapy

The versatility of the phthalazine scaffold has continued to be exploited in the modern era of drug discovery, leading to the development of highly specific and potent therapeutic agents.

Azelastine: A Dual-Action Antihistamine

Synthesized in 1971, azelastine is a phthalazinone derivative that has become a widely used medication for allergic rhinitis and conjunctivitis.[4] It is a second-generation antihistamine that also exhibits mast cell stabilizing effects, giving it a dual mechanism of action in combating allergic symptoms.

Olaparib: A Breakthrough in Cancer Treatment

The development of olaparib represents a significant advancement in personalized medicine. Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are also involved in DNA repair, the inhibition of PARP by olaparib leads to cell death through a process known as synthetic lethality. This targeted approach has made olaparib a highly effective treatment for certain types of ovarian, breast, prostate, and pancreatic cancers.

V. Conclusion

From its initial synthesis in the late 19th century to its central role in modern targeted therapies, the phthalazine ring system has had a profound impact on science and medicine. The historical journey of phthalazine compounds, marked by both rational design and serendipitous discovery, underscores the enduring importance of fundamental organic synthesis in driving innovation. The continued exploration of the chemical space around the phthalazine scaffold promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action for years to come.

References

  • Azelastine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Britannica. (n.d.). Luminol. Retrieved January 21, 2026, from [Link]

  • Patsnap. (2025, August 19). Luminol: Instrumental in Scientific Discovery Paths. Retrieved from [Link]

  • Wikisource. (2018, May 13). 1911 Encyclopædia Britannica/Phthalazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Luminol. Retrieved January 21, 2026, from [Link]

Sources

Phthalazine core scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Phthalazine Core Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phthalazine scaffold, a benzo-fused pyridazine system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique electronic properties and synthetically accessible nature have made it a cornerstone for the development of a multitude of therapeutic agents across diverse disease areas.[2][3] Fused diaza-heterocycles like phthalazine are integral to numerous bioactive compounds and approved drugs, underscoring their importance in pharmaceutical and agrochemical industries.[2][3] This guide provides a comprehensive exploration of the phthalazine core, delving into its fundamental physicochemical properties, synthetic tractability, key therapeutic applications with a focus on oncology, and the critical structure-activity relationships that govern its biological activity. We will examine its role in the design of targeted inhibitors for crucial enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) Polymerase (PARP), highlighting clinically successful drugs such as Olaparib.[4] This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the opportunities and challenges that remain in harnessing the full potential of this versatile scaffold.

Chapter 1: The Phthalazine Core - Physicochemical Profile and Reactivity

The phthalazine ring system is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[1] This inherent electronic character is the primary determinant of its chemical reactivity and its ability to engage in specific interactions with biological targets. Its structure consists of a benzene ring fused to a pyridazine ring.[1]

The scaffold's basicity (pKa ≈ 3.4) allows it to form salts, a property often exploited to improve the aqueous solubility and bioavailability of drug candidates.[1] Understanding these foundational properties is critical for any drug discovery program centered on this core.

Table 1: Physicochemical Properties of Phthalazine

Property Value Source
Molecular Formula C₈H₆N₂ [5]
Molar Mass 130.15 g/mol [5]
Appearance Pale yellow crystalline solid [1]
Melting Point 88-92 °C [6]
Boiling Point 315-317 °C [6]
pKa 3.39 - 3.47 [1]
Topological Polar Surface Area 25.8 Ų [5]

| Hydrogen Bond Acceptor Count | 2 |[1] |

The cornerstone of phthalazine's synthetic utility lies in its reactivity towards nucleophilic substitution .[1] Halogenated phthalazines, particularly 1-chlorophthalazine, are highly valuable intermediates. The chlorine atom at the C1 position is readily displaced by a wide array of nucleophiles—including amines, hydrazines, thiols, and alcohols—providing a robust and versatile entry point for generating vast libraries of functionalized derivatives.[1][7] This reactivity is the causal factor behind its widespread use, as it allows medicinal chemists to systematically probe the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

Chapter 2: Synthetic Strategies for Phthalazine Scaffolds

The construction and elaboration of the phthalazine core are mature fields, with numerous reliable methods reported.[3][8] A common and effective strategy begins with readily available starting materials like phthalic anhydride and proceeds through a key phthalazinone intermediate. Subsequent chlorination yields the highly reactive 1-chlorophthalazine derivative, which serves as a linchpin for introducing diverse functionalities.[7][9]

Generalized Synthetic Workflow

The choice to use a 1-chloro-substituted phthalazine as a key intermediate is a strategic one; it provides a reliable chemical handle for diversification via nucleophilic aromatic substitution, a fundamental reaction in medicinal chemistry for building molecular complexity.[10]

G cluster_0 Core Synthesis cluster_1 Activation cluster_2 Diversification PhthalicAnhydride Phthalic Anhydride Phthalazinone 4-Aryl-2H-phthalazin-1-one PhthalicAnhydride->Phthalazinone 1. Aryl Grignard Reagent 2. Hydrazine Hydrate Chlorophthalazine 1-Chloro-4-arylphthalazine (Key Intermediate) Phthalazinone->Chlorophthalazine Chlorination (e.g., POCl₃) Derivative Substituted Phthalazine Derivative Chlorophthalazine->Derivative Nucleophilic Substitution Nucleophile Nucleophile (e.g., Amines, Thiols, Alcohols) Nucleophile->Derivative

Caption: Generalized synthetic scheme for preparing diverse phthalazine derivatives.

Experimental Protocol: Synthesis of 1-Chloro-4-Substituted-Phthalazine

This protocol details the synthesis of a key intermediate, which is foundational for creating libraries of phthalazine-based compounds for screening. The procedure's reliability and efficiency are paramount for drug discovery campaigns.[9]

Materials:

  • 4-Substituted-2H-phthalazin-1-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend the 4-substituted-2H-phthalazin-1-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents). The use of excess POCl₃ serves as both the reagent and the solvent.

  • Chlorination: Equip the flask with a reflux condenser and heat the mixture gently under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step quenches the excess POCl₃ and precipitates the product.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any residual acid. The crude 1-chloro-4-substituted-phthalazine can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final product.[9]

This self-validating protocol ensures a high yield of the desired activated intermediate, which is critical for the subsequent diversification steps in a drug discovery workflow.

Chapter 3: Phthalazine as a Privileged Scaffold in Oncology

The phthalazine core is a dominant feature in modern oncology drug design, primarily due to its effectiveness as a scaffold for inhibitors of key protein kinases and DNA repair enzymes.[4][11]

Inhibition of Angiogenesis: Targeting VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[12] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this pathway, making it a high-value target for anticancer therapy.[13] Inhibiting VEGFR-2 kinase activity blocks the downstream signaling cascade, thereby preventing the proliferation and migration of endothelial cells required for new blood vessel formation.[14]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization VEGFR2->Dimerization Phthalazine Phthalazine Inhibitor (e.g., Vatalanib) Autophos Autophosphorylation Phthalazine->Autophos Dimerization->Autophos Signaling Downstream Signaling (PI3K/Akt, MAPK) Autophos->Signaling Response Angiogenesis (Cell Proliferation, Migration) Signaling->Response

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine-based drugs.

Several 1,4-disubstituted phthalazine derivatives have been developed as potent VEGFR-2 inhibitors.[12] Vatalanib (PTK-787), for instance, demonstrates the scaffold's utility, showing significant inhibition of VEGFR-2 kinase activity.[15][16] The design rationale involves positioning substituents on the phthalazine core that can effectively occupy the ATP-binding pocket of the kinase domain.

Table 2: In Vitro Activity of Phthalazine-Based VEGFR-2 Inhibitors

Compound VEGFR-2 IC₅₀ (µM) Cell Line Inhibition Source
Vatalanib (PTK-787) 0.043 - [16]
Sorafenib (Reference) 0.090 - [16]
Compound 12b 4.4 79.8% (HUVEC) [12]
Compound 12c 2.7 72.6% (HUVEC) [12]
Compound 13c 2.5 71.6% (HUVEC) [12]

| Compound 12b (RSC) | 0.0178 | Potent vs HCT-116 |[17] |

Note: Data compiled from different studies for comparative purposes.

This assay quantifies a compound's ability to inhibit VEGFR-2's enzymatic activity, a primary indicator of its potential as an anti-angiogenic agent.

Principle: This is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (phthalazine derivatives) and reference inhibitor (e.g., Sorafenib)

  • Assay buffer (containing MgCl₂, MnCl₂, DTT)

  • 96-well white plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO, then dilute further in assay buffer.

  • Kinase Reaction: To each well of a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound dilution.

  • Initiation: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Exploiting Synthetic Lethality: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for the repair of single-strand DNA breaks via the base excision repair (BER) pathway.[13] In cancers with deficiencies in the homologous recombination (HR) pathway for DNA repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks during replication. This concept, known as synthetic lethality , causes selective death of cancer cells while sparing normal cells.[13]

The phthalazinone substructure is the pharmacophoric core of Olaparib, a landmark PARP inhibitor approved for treating certain types of ovarian, breast, and prostate cancers.[18][19]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor SSB1 Single-Strand DNA Break (SSB) PARP1 PARP SSB1->PARP1 DSB1 Double-Strand Break (DSB) SSB1->DSB1 Replication Fork Collapse BER Base Excision Repair PARP1->BER HR1 Homologous Recombination (HR) DSB1->HR1 Survival1 Cell Survival HR1->Survival1 SSB2 Single-Strand DNA Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Accumulated Double-Strand Breaks SSB2->DSB2 Replication Fork Collapse Phthalazinone Phthalazinone PARP Inhibitor Phthalazinone->PARP2 HR2 Defective HR DSB2->HR2 Death Cell Death (Apoptosis) HR2->Death

Caption: Mechanism of synthetic lethality with phthalazinone-based PARP inhibitors.

Table 3: In Vitro Activity of Phthalazinone-Based PARP1 Inhibitors

Compound PARP1 IC₅₀ Cell Line Activity Source
Olaparib Potent Inhibitor High vs Capan-1 (BRCA2-deficient) [18][19]

| Compound 23 | Desirable Efficiency | High vs Capan-1 (BRCA2-deficient) |[18] |

This protocol provides a framework for evaluating the direct inhibitory effect of phthalazine derivatives on PARP-1 enzymatic activity.[13]

Principle: A colorimetric or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone proteins (coated on a 96-well plate)

  • Activated DNA (to stimulate PARP-1)

  • NAD⁺ (the co-factor)

  • Biotinylated NAD⁺

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Test compounds (phthalazinone derivatives)

Step-by-Step Methodology:

  • Plate Coating: Use a 96-well plate pre-coated with histone proteins.

  • Reaction Mixture: In each well, add the PARP-1 enzyme, activated DNA, a mixture of NAD⁺ and biotinylated NAD⁺, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the PARP-1 enzyme to attach biotinylated poly(ADP-ribose) chains to the histones.

  • Washing: Wash the plate to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP to the wells and incubate. The streptavidin binds to the biotinylated PARP chains.

  • Signal Generation: After another wash step, add the HRP substrate. The HRP enzyme will convert the substrate to a colored or fluorescent product.

  • Quantification: Add a stop solution and measure the absorbance or fluorescence using a plate reader. A lower signal indicates inhibition of PARP-1 activity. Calculate IC₅₀ values as described for the VEGFR-2 assay.

Chapter 4: Beyond Oncology - Diverse Therapeutic Applications

While oncology is a major focus, the phthalazine scaffold's versatility extends to numerous other therapeutic areas.[8][20][21]

Anti-inflammatory and Respiratory Applications: PDE4 Inhibition

Phosphodiesterase type 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory cells. Inhibiting PDE4 raises intracellular cAMP levels, leading to a suppression of the inflammatory response. Phthalazine derivatives have been successfully developed as potent and selective PDE4 inhibitors for potential use in treating inflammatory conditions like asthma and COPD.[22][23][24] The design of these molecules often involves conformationally constrained analogues of known PDE4 inhibitors like Rolipram.[24]

Combating Infectious Diseases: Antimicrobial Phthalazines

The emergence of drug-resistant pathogens is a global health crisis. Phthalazine derivatives have shown promise as a new class of antimicrobial agents.[10] Various substitutions on the core structure have yielded compounds with significant activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[20][25][26] For example, phthalazine-based 1,2,3-triazole derivatives have demonstrated good antibacterial activity, in some cases exceeding that of the reference compound tetracycline.[20]

Table 4: Antimicrobial Activity of Selected Phthalazine Derivatives

Compound Type Target Organism Activity Source
1,2,3-triazole derivative (1a) Pseudomonas aeruginosa Higher than tetracycline [20]
Sugar-grafted derivative (20) Bacterial & Fungal Strains Comparable to standard drugs [25]

| Sugar-grafted derivative (33a) | Bacterial & Fungal Strains | Comparable to standard drugs |[25] |

Chapter 5: Structure-Activity Relationship (SAR) and Future Directions

Systematic analysis of phthalazine analogues has revealed key structure-activity relationships (SAR) that guide modern drug design.

  • Position 1: As discussed, this position is crucial for diversification. The nature of the substituent introduced here (often via displacement of a chlorine atom) directly influences target engagement. For VEGFR-2 inhibitors, linking biarylurea or anilino moieties at C1 is a common and effective strategy.[12][27]

  • Position 4: Substitution at this position significantly impacts potency and selectivity. In VEGFR-2 inhibitors, introducing a 4-chloro group in place of a methyl or hydrogen atom was found to increase inhibitory activity, likely due to enhanced lipophilicity.[12][16] For PARP inhibitors, the phthalazinone (a carbonyl at C1 and NH at N2) is a critical pharmacophoric feature.

  • Benzene Ring (Positions 5-8): Modification of the fused benzene ring can modulate physicochemical properties like solubility and metabolic stability. For example, in PDE4 inhibitors, a 6-methoxy substitution is a common feature derived from rolipram-like analogues.[22]

Future Directions: The future of phthalazine-based drug discovery is bright. Opportunities lie in applying modern synthetic methodologies to create novel derivatives with enhanced selectivity, thereby reducing off-target effects.[3] The exploration of phthalazine hybrids, where the core is combined with other pharmacophores, could lead to multi-target agents for complex diseases like cancer.[28] Furthermore, applying the scaffold to new biological targets, particularly in neurodegenerative and metabolic diseases, remains a promising and underexplored frontier.[2][20]

References

  • El-Sayed, M. A., Abbas, S. E. S., Lavrado, J., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1346-1361. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules, 26(16), 4992. [Link]

  • Aswathy, J. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]

  • Kumar, D., & Singh, A. (2016). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 8(8), 56-65. [Link]

  • Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 105, 104425. [Link]

  • Wang, W., Wang, L., Wang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Archiv der Pharmazie, 351(11), e1800169. [Link]

  • Norcini, G., Pellacini, F., Santus, G., et al. (2000). Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry, 8(1), 259-267. [Link]

  • Napoletano, M., Norcini, G., Pellacini, F., et al. (2002). Phthalazine PDE4 inhibitors. Part 3: the synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor. Bioorganic & Medicinal Chemistry Letters, 12(1), 5-8. [Link]

  • Furet, P., & Caravatti, G. (2005). VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures. Expert Opinion on Therapeutic Patents, 15(6), 685-694. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]

  • Behalo, M. S. (2016). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 8(1), 218-228. [Link]

  • Napoletano, M., Norcini, G., Pellacini, F., et al. (2000). The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors I. Bioorganic & Medicinal Chemistry Letters, 10(19), 2235-2238. [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., Al-Taifi, K. A., & Gomaa, H. A. M. (2022). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 12(20), 12727-12741. [Link]

  • El-Sayed, M. A., Abbas, S. E. S., Lavrado, J., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1346-1361. [Link]

  • Rageh, H. M., Abdel-Maksoud, M. S., Abdel-Aziz, M., et al. (2022). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 12(31), 20081-20101. [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]

  • Zhou, H., Yuan, G., Liu, H., & Chen, Y. (2014). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 19(11), 17797-17808. [Link]

  • Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 105, 104425. [Link]

  • Eldebss, T. M. A., Ali, A. H., Fayed, E. A., & Al-shareef, H. F. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(19), 6653. [Link]

  • Kamal, A., & Srikanth, Y. V. V. (2018). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Current Medicinal Chemistry, 25(1), 1-20. [Link]

  • Teijeira, M., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 153-174. [Link]

  • ResearchGate. (n.d.). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience, 11(4), 3465-3474. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. [Link]

  • El-Naggar, M., Eldehna, W. M., Al-Warhi, T., et al. (2021). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1642. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., et al. (2021). Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma. Molecules, 26(11), 3169. [Link]

  • ResearchGate. (n.d.). (PDF) Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. [Link]

  • National Center for Biotechnology Information. (n.d.). Phthalazine. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.
  • Semantic Scholar. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR. [Link]

  • Google Patents. (n.d.). US6589951B1 - Phthalazine derivatives as phosphodiesterase 4 inhibitors.
  • El-Naggar, M., Abdu-Allah, H. H. M., Al-Taifi, K. A., & Gomaa, H. A. M. (2022). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 12(20), 12727-12741. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phthalazine (CAS 253-52-1). [Link]

Sources

Introduction to phthalazine derivatives in drug design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Phthalazine Derivatives in Drug Design

Abstract

The phthalazine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the role and application of phthalazine derivatives in modern drug design. We will explore the fundamental physicochemical properties of the phthalazine core, its synthetic accessibility, and its remarkable versatility in targeting diverse biological pathways. Key therapeutic areas, including oncology, cardiovascular diseases, and inflammation, will be discussed in detail, with a focus on the mechanism of action, structure-activity relationships (SAR), and case studies of prominent drugs such as Olaparib and Hydralazine. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these compounds and utilizes graphical representations to elucidate complex signaling pathways and workflows, offering both foundational knowledge and practical insights for the rational design of next-generation phthalazine-based therapeutics.

Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry

Phthalazine (2,3-benzodiazine) is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridazine ring.[3][4] This scaffold is not merely a synthetic curiosity but a cornerstone in the development of numerous clinically successful drugs. Its "privileged" status stems from its ability to serve as a versatile template that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired interactions with a wide array of biological targets.[1][5]

Physicochemical Properties of the Phthalazine Core

The phthalazine ring system is an electron-deficient aromatic structure due to the presence of two electronegative nitrogen atoms.[3] This electronic nature governs its chemical reactivity and biological interactions.

  • Basicity: The nitrogen atoms impart basic properties to the molecule, allowing it to form salts and engage in hydrogen bonding, which is critical for receptor binding.[4]

  • Reactivity: The core is susceptible to various chemical transformations. While the benzene ring can undergo electrophilic substitution, the pyridazine moiety is more reactive towards nucleophiles, especially when substituted with a leaving group like a halogen (e.g., 1-chlorophthalazine).[3] Oxidation cleaves the benzene ring, while reduction can decompose the pyridazine ring, highlighting the scaffold's chemical versatility.[4]

  • Structural Rigidity and Planarity: The fused ring system provides a rigid, planar scaffold that can effectively position functional groups in a defined three-dimensional space to optimize interactions with protein binding sites.

Historical Perspective and Key Marketed Drugs

The therapeutic journey of phthalazines began with the discovery of Hydralazine , one of the first orally active antihypertensive agents.[6] This discovery paved the way for the exploration of the phthalazine scaffold across various therapeutic domains. Today, several phthalazine-based drugs are commercially available, validating the scaffold's clinical utility.[7][8]

Drug NameTherapeutic AreaPrimary Mechanism of Action
Olaparib Oncology (Ovarian, Breast, Pancreatic, Prostate Cancer)Poly (ADP-ribose) polymerase (PARP) inhibitor[9]
Hydralazine Cardiovascular (Hypertension)Direct-acting smooth muscle relaxant (vasodilator)[6]
Azelastine Allergy & RhinitisHistamine H1 receptor antagonist[7][10]
Budralazine Cardiovascular (Hypertension)Vasodilator[8][10]
Vatalanib Oncology (Investigational)VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor[6][11]

Phthalazine Derivatives in Oncology

The versatility of the phthalazine scaffold has been most extensively exploited in oncology, leading to the development of targeted therapies that interfere with key pathways in cancer progression.[9][12]

Mechanism of Action: Targeting Key Signaling Pathways

Phthalazine derivatives have been successfully designed to inhibit several critical enzyme families, most notably protein kinases and DNA repair enzymes.

Poly (ADP-ribose) polymerase (PARP) is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancers with mutations in the BRCA1/2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells leads to the accumulation of irreparable DNA damage and cell death, a concept known as synthetic lethality.

The phthalazinone moiety in drugs like Olaparib has proven to be an excellent pharmacophore for PARP inhibition. It acts as a mimic of the nicotinamide portion of NAD+, the natural substrate of PARP, thereby competitively inhibiting the enzyme's catalytic activity.[9] This prevents the recruitment of DNA repair proteins, ultimately leading to apoptosis in cancer cells.[9]

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[12] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process.[3] Phthalazine-based compounds, such as Vatalanib (PTK-787) , have been developed as potent VEGFR-2 inhibitors.[6][11] These inhibitors typically bind to the ATP-binding site within the kinase domain, preventing the autophosphorylation and activation of the receptor.[3] This blockade of downstream signaling pathways (e.g., PI3K/Akt, MAPK) inhibits endothelial cell proliferation and migration, effectively cutting off the tumor's blood supply.[3]

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Phthalazine Phthalazine Inhibitor Phthalazine->VEGFR2 Blocks ATP Binding Site ATP ATP ATP->VEGFR2 Phosphorylates Response Cellular Response (Angiogenesis, Proliferation) Downstream->Response

Simplified VEGFR-2 Inhibition by Phthalazine Derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase often dysregulated in various cancers, including hepatocellular carcinoma.[13] Phthalazine has been used as a privileged moiety to design novel EGFR inhibitors, often by incorporating other heterocyclic systems like oxadiazole or triazole to enhance binding affinity within the EGFR active site.[13]

Structure-Activity Relationship (SAR) Studies in Anticancer Drug Design

SAR studies have been pivotal in optimizing the potency and selectivity of phthalazine-based anticancer agents.

  • For VEGFR-2 Inhibitors: 1,4-disubstituted phthalazines are a common motif.[6][11] An anilino group at position 1 is often crucial for activity. Substitutions on this aniline ring, such as chloro and trifluoromethyl groups (mimicking Sorafenib), can enhance inhibitory activity.[11][14] The substituent at position 4 often points towards the solvent-exposed region, and modifications here can improve pharmacokinetic properties.[11]

  • For PARP Inhibitors: The phthalazinone core is essential. Modifications to the appended rings are used to optimize properties. For instance, in Olaparib, the cyclopropane carboxamide moiety provides key interactions with the enzyme, and the fluorobenzyl group occupies a hydrophobic pocket.

Table: Comparative Activity of Selected Phthalazine Derivatives

Compound ClassTargetExample CompoundIC50Target Cell Line(s)
Biarylurea PhthalazineVEGFR-2Compound 7b0.11 µMHCT-116, MCF-7
Triazolo-phthalazineVEGFR-2Compound 7a0.31 µMHCT-116, MCF-7
Anilino-phthalazineVEGFR-2Vatalanib (PTK-787)43 nMEndothelial Cells
PhthalazinonePARP-1Olaparib~5 nMEnzyme Assay

Data synthesized from multiple sources for illustrative purposes.[9][11][15]

Phthalazine Derivatives in Cardiovascular Diseases

Long before their application in oncology, phthalazines were recognized for their profound effects on the cardiovascular system.

Vasodilatory and Antihypertensive Effects

Hydralazine remains a classic example. It induces vasodilation primarily in arteries and arterioles, leading to a decrease in blood pressure.[6] While its exact mechanism is complex, it is thought to involve the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in smooth muscle cells and may also involve the generation of nitric oxide (NO).[6]

β-Adrenergic Blocking Activity

Researchers have synthesized phthalazine analogs that exhibit significant β-adrenolytic activity, comparable to propranolol.[6][16] These compounds typically feature a propanolamine side chain attached to the phthalazine core, which is a common pharmacophore for β-blockers.

Carbonic Anhydrase Inhibition

Certain phthalazine-substituted urea and thiourea derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isozymes I and II.[6][16] Since carbonic anhydrase inhibitors act as diuretics, these compounds represent a potential dual-action therapy for cardiovascular diseases by combining β-blocking and diuretic effects.[6]

Phthalazine Derivatives as Anti-inflammatory Agents

The phthalazine scaffold has also been successfully employed in the design of novel anti-inflammatory drugs.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Novel series of 4-aryl-2(1H)-phthalazinone derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors with a better gastric safety profile compared to celecoxib.[17]

TNF-α and NF-κB Modulation

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates the NF-κB signaling pathway. Certain 6-phenoxy-[7][9][18]triazolo[3,4-a]phthalazine derivatives have demonstrated potent anti-inflammatory activity by inhibiting NF-κB activation, thereby downregulating the expression of inflammatory mediators.[7]

Other Therapeutic Applications

The structural versatility of phthalazine has led to its investigation in a multitude of other therapeutic areas.[7][19]

  • Anticonvulsant Activity: Triazolo-phthalazine derivatives have shown potent anticonvulsant effects in maximal electroshock (MES) tests, with some compounds demonstrating stronger activity than the standard drug carbamazepine.[7]

  • Antimicrobial and Antifungal Activity: Various phthalazine derivatives, including those fused with triazole or thiadiazole rings, have exhibited significant antibacterial activity against strains like E. coli and Pseudomonas aeruginosa.[7]

  • Antihistaminic and Antiallergic Activity: Azelastine is a potent H1-antihistamine used in the treatment of allergic rhinitis, demonstrating the scaffold's utility in allergy and immunology.[7][10]

Synthetic Strategies for Phthalazine Derivatives

The accessibility of the phthalazine core through robust synthetic methods is a key reason for its widespread use.

Classical Synthesis Methods

The most common and traditional methods involve the cyclocondensation of a benzene derivative containing two adjacent carbonyl or carboxyl groups (or their precursors) with hydrazine or its derivatives.[20][21]

  • From Phthalic Anhydride: Reaction of phthalic anhydride with hydrazine hydrate is a straightforward route to produce phthalazinone derivatives.[21][22]

  • From o-Acylbenzoic Acids: Condensation of 2-acylbenzoic acids with hydrazines yields 4-substituted phthalazin-1-ones.[22]

Modern and Multi-component Reactions

More recent synthetic advancements focus on efficiency and diversity. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the final product, are particularly attractive.[23] For example, a one-pot, three-component reaction of phthalhydrazide, an aldehyde, and a C-H activated acid (like malononitrile) can efficiently generate complex pyrazolo[1,2-b]phthalazine derivatives.[21][24]

Experimental Protocols for Evaluation of Phthalazine Derivatives

The following are generalized protocols for key assays used to evaluate the biological activity of phthalazine derivatives, designed to be self-validating and reproducible.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare solutions of recombinant human VEGFR-2 kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test phthalazine derivative in DMSO, typically starting from 100 µM.

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compound, 20 µL of the kinase solution, and 10 µL of the substrate solution.

  • Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically at the Km value for the kinase). The final volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify kinase activity. A common method is to use an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. Luminescence is measured using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.[12]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the phthalazine derivatives for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

MTT_Workflow Start Start Seed 1. Seed Cancer Cells in 96-well Plate Start->Seed Adhere 2. Incubate Overnight (Allow Adherence) Seed->Adhere Treat 3. Treat with Phthalazine Derivatives (72h) Adhere->Treat Add_MTT 4. Add MTT Reagent (Incubate 4h) Treat->Add_MTT Metabolism Viable Cells Convert MTT to Formazan Add_MTT->Metabolism Solubilize 5. Solubilize Formazan with DMSO Add_MTT->Solubilize Metabolism->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Calculate GI50 Values Read->Analyze End End Analyze->End

Workflow for the MTT Cell Viability Assay.

Future Perspectives and Challenges

The future of phthalazine derivatives in drug design remains bright, but it is not without challenges. The primary challenge is achieving greater selectivity for kinase inhibitors to minimize off-target effects and associated toxicities. The development of covalent inhibitors and allosteric modulators based on the phthalazine scaffold could provide new avenues for achieving this selectivity. Furthermore, exploring novel delivery systems and creating bifunctional molecules, such as PROTACs (PROteolysis TArgeting Chimeras) that utilize a phthalazine moiety to bind a target protein for degradation, represent exciting future directions. The continued application of computational chemistry and machine learning will be crucial for navigating the vast chemical space of possible phthalazine derivatives to identify the most promising candidates for development.[1][25]

Conclusion

The phthalazine core is a pharmacologically versatile and synthetically accessible scaffold that has firmly established its importance in drug discovery. From its origins in cardiovascular medicine to its current prominence in targeted cancer therapy, its derivatives have consistently demonstrated the ability to modulate a wide range of biological targets with high potency. The successful development of drugs like Olaparib underscores the immense potential that remains to be unlocked. For medicinal chemists and drug development professionals, the phthalazine scaffold offers a robust and adaptable platform for the design of novel therapeutics to address unmet medical needs. A deep understanding of its chemical properties, biological mechanisms, and structure-activity relationships, as outlined in this guide, is essential for harnessing its full potential.

References

  • Benchchem. Phthalazine Derivatives Show Promise in Cancer Therapy Through Multiple Mechanisms.
  • PharmaInfo.
  • CIBTech. A BRIEF REVIEW ON PHARMACOLOGICAL EFFECT OF SOME PHTHALAZINE DERIVATIVES ON CARDIOVASCULAR AND KIDNEY FUNCTIONS.
  • Semantic Scholar.
  • JOCPR.
  • Benchchem. A Comparative Benchmark of Novel Phthalazine Derivatives Against Existing Drugs in Oncology.
  • Semantic Scholar. a brief review on pharmacological effect of some phthalazine derivatives on cardiovascular and kidney functions.
  • Taylor & Francis Online. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
  • ResearchGate. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges | Request PDF.
  • PubMed.
  • Journal of Pharmaceutical Research International.
  • PubMed.
  • PubMed. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges.
  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines.
  • ResearchGate.
  • PubMed.
  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines.
  • Benchchem. chemical properties of the phthalazine ring system.
  • PubMed. Novel 4- Aryl-2(1H)
  • ResearchGate.
  • National Institutes of Health. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
  • PubMed. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry.
  • ResearchGate.
  • ResearchGate. Recent Developments in Chemistry of Phthalazines.
  • ResearchGate.
  • Faculty members, Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A System
  • Wikipedia. Phthalazine.

Sources

Phthalazine-5-carboxylic Acid: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the essential safety protocols and handling procedures for Phthalazine-5-carboxylic acid. As a crucial heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally related compounds to establish a robust framework for risk assessment and safe laboratory practices. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively. All protocols described herein are designed as self-validating systems to promote a culture of safety and scientific excellence.

Introduction: The Significance of Phthalazine Derivatives in Research

The phthalazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antihypertensive, and antimicrobial properties.[1] this compound, in particular, serves as a versatile intermediate in the synthesis of novel therapeutic agents.[2][3][4] Its carboxylic acid functionality provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. Given its integral role in the development of new chemical entities, a comprehensive understanding of its safe handling is not merely a regulatory requirement but a cornerstone of responsible research.

Chemical and Physical Properties

PropertyData (for Phthalazine)Source
Molecular Formula C₈H₆N₂[5]
Molecular Weight 130.15 g/mol [5]
Appearance Pale yellow crystalline solid[6]
Melting Point 89 - 92 °C[6]
Boiling Point 189 °C at 39 hPa[6]
Solubility Soluble in water[7]

Note: The addition of a carboxylic acid group to the phthalazine ring is expected to alter these properties, likely increasing the melting point and modifying the solubility profile.

Hazard Identification and Toxicological Profile

A specific toxicological profile for this compound is not fully investigated.[7] Therefore, a precautionary approach is mandated, assuming hazards associated with the parent phthalazine structure.

Primary Hazards of the Phthalazine Core:

  • Germ Cell Mutagenicity: Phthalazine is suspected of causing genetic defects and is classified as Germ Cell Mutagenicity Category 2.[7][8] This is the most significant long-term health hazard and necessitates stringent handling procedures to minimize exposure.

  • Acute Toxicity: It may be harmful if swallowed or inhaled.[7][9]

  • Skin and Eye Contact: Direct contact with the skin and eyes should be avoided.[7][9]

It is crucial to treat this compound with the same level of caution as a confirmed mutagen until specific toxicological data becomes available.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[6][10]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] A face shield may be required for operations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[10]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.[10]

  • Respiratory Protection: For situations where dust or aerosol formation is significant and engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory don_lab_coat Don Lab Coat start->don_lab_coat end Exit Laboratory don_goggles Wear Safety Goggles/ Face Shield don_lab_coat->don_goggles don_gloves Inspect and Don Chemical-Resistant Gloves don_goggles->don_gloves handle_compound Handle this compound in Fume Hood don_gloves->handle_compound remove_gloves Remove Gloves Using Proper Technique handle_compound->remove_gloves wash_hands Wash Hands Thoroughly remove_gloves->wash_hands remove_goggles Remove Goggles/ Face Shield remove_lab_coat Remove Lab Coat remove_goggles->remove_lab_coat remove_lab_coat->end wash_hands->remove_goggles

Figure 1: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment when handling this compound.

Experimental Protocols: A Self-Validating System

Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Designate a specific area within the hood for handling this compound.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container, avoiding the creation of dust.

  • Dissolution: Add the solvent to the container while still in the fume hood. Gently swirl or stir to dissolve.

  • Cleanup: Decontaminate the weighing area and any utensils used with an appropriate solvent. Dispose of contaminated wipes as hazardous waste.

Reaction Setup and Monitoring
  • Glassware: Use clean, dry glassware. Ensure all joints are properly sealed.

  • Reagent Addition: Add reagents slowly and in a controlled manner. Be aware of potential exothermic reactions.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Quenching: If necessary, quench the reaction carefully, being mindful of potential gas evolution or heat generation.

Storage and Stability

  • Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place.[7][9] Store away from incompatible materials such as oxidizing agents.[9]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7][9]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7][9]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7][9]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[6]

Spill_Response cluster_spill Accidental Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Spilled Material and Absorbent contain->collect dispose Place in a Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident to Safety Officer decontaminate->report end_spill Response Complete report->end_spill

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Phthalazine-5-carboxylic Acid via Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Phthalazine-5-carboxylic acid, a pivotal intermediate in contemporary drug discovery and medicinal chemistry. Phthalazine derivatives are recognized as privileged scaffolds due to their wide-ranging pharmacological activities, including potent inhibition of key oncological targets like VEGFR-2 and their role as apoptosis inducers. This compound, in particular, offers a strategic functional handle for the elaboration of more complex molecular architectures. This guide details the chemical principles, a step-by-step experimental protocol, and critical process insights for its synthesis via a regioselective cyclocondensation reaction. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing safety, reproducibility, and robust product validation.

Introduction and Strategic Importance

The phthalazine core, a nitrogen-containing bicyclic heterocycle, is a cornerstone in the design of novel therapeutics. Its rigid structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets. Clinically successful drugs and late-stage candidates incorporating the phthalazine moiety underscore its significance. The synthesis of specifically functionalized derivatives is therefore of paramount importance.

This compound serves as a versatile building block. The carboxylic acid group at the C5 position allows for amide bond formation, esterification, or other transformations, enabling the covalent linkage of the phthalazine scaffold to other pharmacophores to enhance potency, selectivity, and pharmacokinetic profiles. This guide focuses on a classical and reliable cyclocondensation approach, which remains a fundamental tool in heterocyclic chemistry.

Mechanistic Insight: The Cyclocondensation Pathway

The synthesis of the phthalazine ring system is most commonly achieved through the condensation of a 1,2-dicarbonyl compound (or a functional equivalent) with hydrazine. The reaction proceeds via a two-step mechanism: initial formation of a hydrazone intermediate followed by an intramolecular cyclization with the elimination of a water molecule.

For the synthesis of an unsymmetrically substituted phthalazine like our target, the choice of starting material is critical to control regioselectivity. The logical precursor is 3-formylphthalic acid , which contains the requisite ortho-formyl and carboxyl groups that will react with the two nucleophilic nitrogen atoms of hydrazine, and a second carboxyl group that will become the C5 substituent on the final phthalazine ring.

The proposed mechanism is as follows:

  • Initial Nucleophilic Attack: One nitrogen atom of hydrazine hydrate attacks the more electrophilic aldehyde carbonyl of 3-formylphthalic acid to form a carbinolamine intermediate.

  • Dehydration to Hydrazone: The intermediate dehydrates to form a stable hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the adjacent carboxylic acid carbonyl.

  • Final Dehydration: A final dehydration step occurs to form the aromatic phthalazine ring, yielding this compound.

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node step_node step_node sub 3-Formylphthalic Acid step1 1. Nucleophilic Attack 2. Dehydration hyd Hydrazine Hydrate (N₂H₄·H₂O) int1 Hydrazone Intermediate step2 3. Intramolecular Cyclization 4. Dehydration (-H₂O) int1->step2 prod This compound step1->int1 step2->prod

Figure 1: Generalized mechanism for the cyclocondensation synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 3-formylphthalic acid. The procedure is based on established cyclocondensation methodologies.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
3-Formylphthalic AcidC₉H₆O₅194.145.00 g25.75Starting Material
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.061.61 mL33.48Toxic & Corrosive
Ethanol (95%)C₂H₅OH46.0775 mL-Reaction Solvent
Deionized WaterH₂O18.02As needed-For work-up & recrystallization
Hydrochloric Acid (2 M)HCl36.46As needed-For acidification
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • pH paper or pH meter

Step-by-Step Synthesis Procedure

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Dissolution: To the flask, add 3-formylphthalic acid (5.00 g, 25.75 mmol) and ethanol (75 mL). Stir the mixture at room temperature until the solid is mostly dissolved.

  • Hydrazine Addition: Cool the flask in an ice-water bath to 0-5 °C. Add hydrazine hydrate (1.61 mL, ~33.48 mmol) to the dropping funnel. Add the hydrazine dropwise to the stirred reaction mixture over 20-30 minutes.

    • Scientist's Note: This initial step is exothermic. A slow, controlled addition at low temperature is crucial to prevent the formation of side products and ensure the selective formation of the desired hydrazone intermediate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux (approx. 80-85 °C) using the heating mantle. Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After 4 hours, turn off the heat and allow the solution to cool to room temperature. A precipitate may begin to form.

  • Acidification: Cool the mixture in an ice bath. Slowly add 2 M HCl dropwise while stirring until the pH of the solution is approximately 3-4. This step ensures the complete protonation of the carboxylate and maximizes precipitation.

  • Precipitation: Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts and hydrazine hydrochloride.

  • Drying: Dry the collected solid under vacuum at 60 °C overnight to yield the crude product.

Purification
  • Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (e.g., starting with 80:20 ratio) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Product Characterization and Validation

  • Appearance: Off-white to pale yellow crystalline solid.

  • Expected Yield: 75-85%.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 (s, 1H, -COOH)

    • δ ~9.8 (s, 1H, Phthalazine-H)

    • δ ~9.5 (s, 1H, Phthalazine-H)

    • δ ~8.5 (d, 1H, Ar-H)

    • δ ~8.2 (d, 1H, Ar-H)

    • δ ~8.0 (t, 1H, Ar-H)

  • Mass Spectrometry (ESI-): m/z calculated for C₉H₅N₂O₂⁻: 173.04; found: 173.0.

Troubleshooting and Process Optimization

| Problem | Potential Cause

Application Notes and Protocols for the Functionalization of Phthalazine-5-carboxylic Acid as a Scaffold for Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and the Promise of Phthalazine Scaffolds

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1][2][3] A key mediator of this intricate process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase predominantly expressed on endothelial cells.[4] Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival.[4][5][6] In the context of oncology, the overexpression of VEGFR-2 is a hallmark of many solid tumors, which exploit angiogenesis to secure the blood supply necessary for their growth and metastasis.[6][7] Consequently, the inhibition of VEGFR-2 has emerged as a pivotal therapeutic strategy in cancer treatment.[7][8]

The phthalazine structural motif has garnered significant attention in medicinal chemistry due to its versatile chemical reactivity and broad spectrum of biological activities.[8] Notably, phthalazine derivatives have been successfully developed as potent VEGFR-2 inhibitors, demonstrating promise as anti-cancer agents.[9][10][11][12][13] The rigid, planar phthalazine core serves as an excellent scaffold, providing a structural foundation for the strategic placement of various functional groups that can engage in key interactions within the ATP-binding site of the VEGFR-2 kinase domain.[12] Phthalazine-5-carboxylic acid, in particular, offers a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

This comprehensive guide provides detailed protocols for the functionalization of this compound to generate novel VEGFR-2 inhibitors. We will delve into the synthetic methodologies, bio-evaluation techniques, and SAR analysis, offering a practical roadmap for researchers, scientists, and drug development professionals in this field.

The VEGFR-2 Signaling Cascade: A Target for Therapeutic Intervention

Understanding the VEGFR-2 signaling pathway is paramount for the rational design of effective inhibitors. The binding of VEGF-A to VEGFR-2 initiates a complex signaling network that promotes angiogenesis.[4][5][14] Key downstream events include the activation of the PLCγ-PKC-Raf-MEK-MAPK pathway, which drives endothelial cell proliferation.[6]

Below is a diagram illustrating the pivotal role of VEGFR-2 in initiating the angiogenic signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2_dimer VEGFR-2 Dimer VEGF_A->VEGFR2_dimer Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2_dimer->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activation PI3K PI3K P_VEGFR2->PI3K Activation Downstream Downstream Signaling PLCg->Downstream PI3K->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival

Caption: VEGFR-2 Signaling Pathway leading to Angiogenesis.

Synthetic Functionalization of this compound: A Step-by-Step Guide

The carboxylic acid moiety at the 5-position of the phthalazine ring is a versatile starting point for a variety of chemical transformations, most commonly amide bond formation. This allows for the introduction of diverse chemical functionalities to probe the chemical space around the phthalazine core and optimize interactions with the VEGFR-2 active site.

The following diagram outlines a general workflow for the synthesis of phthalazine-based VEGFR-2 inhibitors, starting from this compound.

Synthetic_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., HATU, EDC) Start->Activation Coupling Amide Coupling with diverse amines (R-NH2) Activation->Coupling Product Functionalized Phthalazine Derivatives Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation Characterization->Bioassay

Caption: General Synthetic Workflow for Phthalazine Derivatives.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired functionalized phthalazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation of Phthalazine-Based VEGFR-2 Inhibitors

The biological activity of the synthesized compounds is assessed through a series of in vitro assays to determine their potency and selectivity as VEGFR-2 inhibitors, as well as their effects on endothelial cell function.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the VEGFR-2 kinase. Commercially available kits are often used for this purpose.[15]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized phthalazine derivatives (test compounds)

  • Reference inhibitor (e.g., Sorafenib)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96-well microplates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. The final concentration of DMSO in the assay should not exceed 1%.[15]

  • Assay Plate Preparation: Add the kinase assay buffer, the serially diluted test compounds, and the VEGFR-2 enzyme to the wells of a 96-well plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Endothelial Cell Proliferation Assay

This assay evaluates the anti-proliferative effects of the synthesized compounds on human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Fetal bovine serum (FBS)

  • VEGF-A

  • Synthesized phthalazine derivatives

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium to synchronize the cells.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds in the presence of a stimulating concentration of VEGF-A. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value for each compound.

Protocol 4: Endothelial Cell Tube Formation Assay

This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[3][16]

Materials:

  • HUVECs

  • Matrigel or a similar basement membrane extract

  • Endothelial cell basal medium

  • Synthesized phthalazine derivatives

  • Calcein AM (for visualization)

  • 96-well cell culture plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.

  • Incubation: Incubate the plate for 6-18 hours at 37°C to allow for tube formation.

  • Visualization: Stain the cells with Calcein AM and visualize the tube-like structures using an inverted fluorescence microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

  • Data Analysis: Compare the tube formation in treated wells to that in control wells to determine the inhibitory effect of the compounds.

Structure-Activity Relationship (SAR) of Phthalazine-Based VEGFR-2 Inhibitors

Systematic modification of the phthalazine scaffold allows for the elucidation of the structure-activity relationship, providing insights into the key structural features required for potent VEGFR-2 inhibition.[12]

The following diagram illustrates the key pharmacophoric elements of a phthalazine-based VEGFR-2 inhibitor.

SAR_Diagram Phthalazine_Core Phthalazine Core (Planar, occupies ATP binding site) Linker Linker Group (e.g., Amide) (H-bond donor/acceptor) Phthalazine_Core->Linker Solubilizing_Group Solubilizing Group (Optional, improves ADMET) Phthalazine_Core->Solubilizing_Group Hydrophobic_Tail Hydrophobic Tail (Occupies hydrophobic pocket) Linker->Hydrophobic_Tail

Caption: Key Pharmacophoric Features for VEGFR-2 Inhibition.

Key SAR Insights:

  • The Phthalazine Core: The planar phthalazine ring system is crucial for occupying the adenine region of the ATP-binding pocket of VEGFR-2.

  • The Linker Region: An amide linker derived from the carboxylic acid at the 5-position often provides critical hydrogen bonding interactions with key amino acid residues in the hinge region of the kinase domain, such as Cys919.

  • The Hydrophobic Tail: The nature and size of the substituent attached to the linker are critical for activity. Aromatic or heteroaromatic rings with appropriate substituents can extend into a hydrophobic pocket, enhancing binding affinity.

  • Other Positions on the Phthalazine Ring: Modifications at other positions of the phthalazine core can influence solubility, metabolic stability, and overall pharmacokinetic properties.

Data Summary and Interpretation

The following table provides an example of how to present the biological data for a series of synthesized phthalazine derivatives.

Compound IDR-Group on AmideVEGFR-2 IC50 (nM)[9][11][12][13][17]HUVEC Proliferation IC50 (µM)[18]
PHT-1 4-Chloroaniline150.5
PHT-2 3-Methoxyaniline501.2
PHT-3 4-Fluoro-3-chloroaniline80.2
PHT-4 Cyclohexylamine>1000>50
Sorafenib (Reference)100.1

Interpretation:

  • The data suggests that an aromatic amine substituent is preferred over an aliphatic one (compare PHT-1, PHT-2, PHT-3 with PHT-4).

  • Electron-withdrawing groups on the aniline ring, particularly halogens, appear to enhance potency (compare PHT-1 and PHT-3 with PHT-2).

  • The in vitro kinase inhibition data generally correlates with the cellular anti-proliferative activity.

Troubleshooting and Optimization

Synthesis:

  • Low Coupling Yield: Ensure all reagents and solvents are anhydrous. Consider using a different coupling agent or optimizing the reaction temperature and time.

  • Purification Challenges: If the product is difficult to purify by silica gel chromatography, consider reverse-phase chromatography or recrystallization.

Biological Assays:

  • High Variability in IC50 Values: Ensure accurate pipetting and consistent cell seeding densities. Use a positive control to monitor assay performance.

  • Poor Correlation between Kinase and Cellular Assays: This could be due to poor cell permeability, off-target effects, or metabolic instability of the compound. Consider performing cell permeability assays (e.g., PAMPA) to investigate.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel and potent VEGFR-2 inhibitors. The synthetic and biological protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities targeting angiogenesis. A systematic approach to SAR exploration, guided by robust biological data, will be instrumental in advancing the discovery of next-generation anti-cancer therapeutics based on the privileged phthalazine scaffold.

References

  • El-Adl, K., et al. (2021). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Archiv der Pharmazie, 354(10), e2100201. [Link]

  • Bayoumi, H. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21655-21676. [Link]

  • Khedr, F., et al. (2021). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Archiv der Pharmazie, 354(10), 2100201. [Link]

  • Nassar, M. S., et al. (2023). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Polycyclic Aromatic Compounds, 43(6), 5549-5570. [Link]

  • Elkaeed, E. B., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]

  • Koch, S., et al. (2011). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 68(10), 1667-1677. [Link]

  • Umar, M. I., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advanced Journal of Chemistry, Section B, 4(4), 309-327. [Link]

  • Nassar, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14207-14224. [Link]

  • Abdelgawad, M. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Journal of Inflammation Research, 15, 3861-3880. [Link]

  • Umar, M. I., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advanced Journal of Chemistry, Section B, 4(4), 309-327. [Link]

  • Bayoumi, H. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21655-21676. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Ghorab, M. M., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12), 1700223. [Link]

  • Nassar, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14207-14224. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Staton, C. A., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. The International Journal of Experimental Pathology, 88(2), 71-82. [Link]

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. [Link]

  • Wang, Z., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 708526. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Claesson-Welsh, L. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University, DiVA. [Link]

Sources

Application Notes and Protocols: Leveraging Phthalazine-5-carboxylic Acid for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phthalazine Scaffold in Modern Oncology

The quest for more selective and potent anticancer therapeutics has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the phthalazine core has emerged as a "privileged structure," forming the backbone of numerous clinically significant anticancer agents.[1] Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional arrangements of pharmacophoric features, enabling high-affinity interactions with various biological targets. Phthalazine derivatives have demonstrated remarkable efficacy in targeting key pathways of cancer progression, including DNA repair and angiogenesis.[1][2]

Notably, the phthalazinone moiety is central to the mechanism of action of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as the FDA-approved drug Olaparib.[3][4] These agents exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[2] By inhibiting PARP-mediated single-strand DNA break repair, these drugs lead to the accumulation of cytotoxic double-strand breaks, ultimately resulting in cancer cell death. Furthermore, phthalazine derivatives have been extensively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[5][6][7] By blocking VEGFR-2 signaling, these compounds can effectively stifle the formation of new blood vessels that are essential for tumor growth and metastasis.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Phthalazine-5-carboxylic acid as a versatile starting material for the synthesis of novel phthalazine-based anticancer agents. We will present a proposed synthetic pathway to a key phthalazinone intermediate, detailed experimental protocols, and methodologies for evaluating the biological activity of the synthesized compounds.

Synthetic Strategy: From this compound to a Key Pharmacophore

While many existing syntheses of phthalazinone-based anticancer agents commence from precursors like phthalic anhydride or 2-formylbenzoic acid,[8][9][10] this compound offers a unique and strategic starting point. The presence of the carboxylic acid group provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Here, we propose a plausible and scientifically sound synthetic route to a key intermediate, 4-(chloromethyl)-1(2H)-phthalazinone , which can subsequently be elaborated into a range of potent anticancer agents.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process that leverages well-established organic reactions. The rationale behind each step is to efficiently transform this compound into the desired reactive intermediate.

Diagram of the Proposed Synthetic Pathway

G A This compound B Phthalazine A->B Decarboxylation (e.g., Heat, Copper catalyst) C 1(2H)-Phthalazinone B->C Oxidation & Hydration (e.g., KMnO4, H2O) D 4-(hydroxymethyl)-1(2H)-phthalazinone C->D Hydroxymethylation (e.g., Formaldehyde, Base) E 4-(chloromethyl)-1(2H)-phthalazinone D->E Chlorination (e.g., SOCl2 or PCl5)

Caption: Proposed synthetic route from this compound.

Mechanistic Rationale and Experimental Considerations
  • Step 1: Decarboxylation of this compound. The initial step involves the removal of the carboxylic acid group to yield the parent phthalazine ring. This can be achieved through thermal decarboxylation, often facilitated by a copper catalyst.[11][12] The reaction proceeds via the formation of a copper salt of the carboxylic acid, which upon heating, eliminates carbon dioxide to afford the phthalazine. Careful control of the reaction temperature is crucial to prevent decomposition of the heterocyclic ring.

  • Step 2: Conversion of Phthalazine to 1(2H)-Phthalazinone. The resulting phthalazine is then converted to the key phthalazinone scaffold. This transformation can be accomplished through an oxidation and hydration sequence. Treatment with a strong oxidizing agent like potassium permanganate (KMnO4) can introduce a hydroxyl group at the 1-position, which exists in tautomeric equilibrium with the more stable 1(2H)-phthalazinone form.

  • Step 3: Hydroxymethylation of 1(2H)-Phthalazinone. The next step involves the introduction of a hydroxymethyl group at the 4-position. This can be achieved via a base-catalyzed reaction with formaldehyde. The phthalazinone nitrogen is deprotonated by a base, and the resulting anion acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

  • Step 4: Chlorination of 4-(hydroxymethyl)-1(2H)-phthalazinone. The final step in the synthesis of our key intermediate is the conversion of the hydroxymethyl group to a chloromethyl group. This is a standard transformation that can be readily achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The chloromethyl group is a versatile electrophile, poised for subsequent nucleophilic substitution reactions to introduce various side chains.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative anticancer agent and its biological evaluation.

Protocol 1: Synthesis of a Representative Phthalazinone-Based Anticancer Agent

This protocol outlines the synthesis of a PARP inhibitor analog, building upon the key intermediate 4-(chloromethyl)-1(2H)-phthalazinone . The target molecule is structurally inspired by Olaparib.

Diagram of the Synthesis of a PARP Inhibitor Analog

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis A This compound B 4-(chloromethyl)-1(2H)-phthalazinone A->B Multi-step synthesis (as previously described) D Key Intermediate for Olaparib analog B->D Suzuki Coupling (Pd catalyst, base) C 2-fluoro-5-(bromomethyl)benzonitrile C->D E Final PARP Inhibitor Analog D->E Amide coupling (e.g., DCC, HOBt) F Piperazine F->E

Caption: Synthesis of a representative PARP inhibitor analog.

Materials:

  • 4-(chloromethyl)-1(2H)-phthalazinone

  • 2-fluoro-5-(bromomethyl)benzonitrile

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • 1,4-Dioxane

  • Piperazine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Suzuki Coupling to form the core structure:

    • In a flame-dried round-bottom flask, dissolve 4-(chloromethyl)-1(2H)-phthalazinone (1 eq.) and 2-fluoro-5-(bromomethyl)benzonitrile (1.1 eq.) in 1,4-dioxane.

    • Add Palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and potassium carbonate (2 eq.).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the coupled product.

  • Amide coupling with Piperazine:

    • Dissolve the purified coupled product (1 eq.) in dichloromethane (DCM).

    • Add piperazine (1.2 eq.), DCC (1.1 eq.), and HOBt (1.1 eq.).

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography or recrystallization.

Protocol 2: In Vitro Biological Evaluation

A. PARP1 Inhibition Assay [13][14][15][16]

This assay determines the ability of the synthesized compound to inhibit the enzymatic activity of PARP1.

  • Principle: A colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. Inhibition of PARP1 results in a decreased signal.

  • Procedure:

    • Coat a 96-well plate with histone proteins.

    • Add a reaction mixture containing the synthesized compound at various concentrations, recombinant human PARP1 enzyme, and activated DNA.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate to allow for the PARP reaction.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains.

    • Add a chromogenic or fluorogenic HRP substrate and measure the absorbance or fluorescence.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP1 activity.

B. VEGFR-2 Kinase Assay [5][17][18][19]

This assay evaluates the inhibitory effect of the compound on the kinase activity of VEGFR-2.

  • Principle: A kinase activity assay that measures the phosphorylation of a peptide substrate by VEGFR-2. The amount of phosphorylation is quantified, and a decrease in signal indicates inhibition.

  • Procedure:

    • To a 96-well plate, add the synthesized compound at various concentrations, recombinant human VEGFR-2 kinase, and a specific peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate to allow for phosphorylation of the substrate.

    • Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., ELISA-based or fluorescence-based).

    • Determine the IC50 value for VEGFR-2 inhibition.

C. Cell Viability (MTT) Assay [1][6][8][20]

This assay assesses the cytotoxic effect of the synthesized compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Procedure:

    • Seed cancer cells (e.g., BRCA-deficient breast cancer cells for PARP inhibitors, or endothelial cells for VEGFR-2 inhibitors) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm).

    • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.

Table 1: In Vitro Biological Activity of a Representative Phthalazinone Analog

AssayTargetIC50 (nM)
PARP1 InhibitionPARP1 Enzyme[Insert experimental value]
VEGFR-2 Kinase AssayVEGFR-2 Enzyme[Insert experimental value]
Cell Viability (MTT)BRCA-deficient Breast Cancer Cells[Insert experimental value]
Cell Viability (MTT)Human Umbilical Vein Endothelial Cells (HUVEC)[Insert experimental value]

Note: The IC50 values are hypothetical and should be replaced with experimentally determined data.

Conclusion and Future Directions

This compound represents a valuable and underutilized starting material for the synthesis of novel anticancer agents. The proposed synthetic strategies and detailed protocols in this application note provide a solid foundation for researchers to explore the chemical space around the phthalazine scaffold. The versatility of the carboxylic acid group allows for the generation of diverse libraries of compounds, which can be screened against a panel of cancer-related targets. Future work should focus on optimizing the proposed synthetic route and exploring a wider range of substitutions on the phthalazine core to improve potency, selectivity, and pharmacokinetic properties. The continued exploration of phthalazine derivatives holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Design, synthesis and anticancer activity of phthalazine derivatives as VEGFR-2 inhibitors. PubMed. [Link]

  • PARP1 Activity Assay. Tulip Biolabs. [Link]

  • Processes for preparing olaparib.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH. [Link]

  • Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]

  • Method for converting carboxylic acid groups to trichloromethyl groups.
  • Synthesis of triazolo phthalazine derivatives by using Suzuki cross-coupling. ResearchGate. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Elabscience. [Link]

  • Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. Oriental Journal of Chemistry. [Link]

  • Phthalazinone. Mansoura University. [Link]

  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Bioscientific Research. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. [Link]

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed. [Link]

  • Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists. PubMed. [Link]

  • A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group. Organic Chemistry Portal. [Link]

  • Synthesis of some new 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives. ResearchGate. [Link]

  • Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • Bacterial Decarboxylation of o-Phthalic Acids. PubMed. [Link]

  • Conversion of Carboxylic acids to derivatives. YouTube. [Link]

  • Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. [Link]

  • Synthesis of Carboxylic Acids. University of Calgary. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]

  • FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. Journal of Biological Chemistry. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PubMed Central. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]

  • Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ResearchGate. [Link]

Sources

Phthalazine-5-Carboxylic Acid: A Versatile Precursor for Novel Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers in Drug Discovery

Introduction: The Emerging Role of the Phthalazine Scaffold in Diabetes Research

The global rise in type 2 diabetes mellitus (T2DM) has created an urgent need for novel therapeutic agents that can effectively manage hyperglycemia and its associated complications. In the landscape of medicinal chemistry, the phthalazine core has been identified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[1] This versatility makes phthalazine derivatives attractive candidates for the development of new drugs.[2] Phthalazine-5-carboxylic acid, in particular, serves as a crucial synthetic intermediate, offering a reactive handle—the carboxylic acid group—for the strategic design and synthesis of a new generation of antidiabetic compounds.[1] The presence of this functional group allows for the facile introduction of various pharmacophores through amide or ester linkages, enabling the fine-tuning of biological activity and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of potent antidiabetic agents, focusing on key therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4), α-glucosidase, and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Targeting Key Pathways in Diabetes with this compound Derivatives

The development of effective antidiabetic therapies hinges on the modulation of specific biological pathways that regulate glucose homeostasis. Phthalazine-based compounds have shown significant promise in targeting several of these key pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.[3] The design of phthalazine-based DPP-4 inhibitors often involves the incorporation of a functional group that can interact with the key residues in the active site of the enzyme.

Signaling Pathway of DPP-4 Inhibition

DPP-4 Inhibition Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretins (GLP-1, GIP)->Insulin Secretion + Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP)->Glucagon Secretion - DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Phthalazine Derivative Phthalazine Derivative Phthalazine Derivative->DPP-4

Caption: DPP-4 Inhibition by Phthalazine Derivatives.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels. This mechanism is a well-established strategy for managing T2DM. Phthalazine derivatives have been designed to mimic the structure of carbohydrates and interact with the active site of α-glucosidase, preventing its enzymatic activity.

Workflow for α-Glucosidase Inhibition Assay

Alpha-Glucosidase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare α-glucosidase solution D Incubate Enzyme with Inhibitor A->D B Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate E Add pNPG to initiate reaction B->E C Prepare Phthalazine Test Compounds & Acarbose (Control) C->D D->E F Incubate at 37°C E->F G Stop reaction with Na2CO3 F->G H Measure absorbance of p-nitrophenol at 405 nm G->H I Calculate % Inhibition H->I J Determine IC50 value I->J

Caption: In Vitro α-Glucosidase Inhibition Assay Workflow.

PPARγ Modulation

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that acts as a key regulator of glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity in peripheral tissues, such as adipose tissue, skeletal muscle, and the liver. Thiazolidinediones (TZDs) are a class of antidiabetic drugs that act as potent PPARγ agonists. Novel phthalazinone-containing thiazolidinediones have been synthesized and shown to possess potent antidiabetic and hypolipidemic activities through PPARγ modulation.[4]

Synthetic Protocols: From this compound to Bioactive Derivatives

The carboxylic acid moiety of this compound is the key to its utility as a precursor. Standard organic chemistry transformations can be employed to generate a diverse library of derivatives.

Protocol 1: Synthesis of Phthalazine-5-carboxamide Derivatives as Potential DPP-4 Inhibitors

This protocol describes a general method for the synthesis of phthalazine-5-carboxamide derivatives via amide bond formation. The choice of amine is critical and should be guided by the structure of known DPP-4 inhibitors.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq).[2]

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the activated ester. The use of HATU is often preferred as it can lead to higher yields and fewer side products compared to DCC.

Step 2: Amide Bond Formation

  • To the activated this compound solution, add the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phthalazine-5-carboxamide derivative.

Synthetic Workflow for Phthalazine-5-carboxamides

Amide Synthesis Workflow Start This compound Step1 Activation with DCC or HATU in DMF Start->Step1 Intermediate Activated Ester Intermediate Step1->Intermediate Step2 Addition of desired Amine and Base (TEA/DIPEA) Intermediate->Step2 Product Phthalazine-5-carboxamide Derivative Step2->Product Purification Workup and Column Chromatography Product->Purification

Caption: General Synthetic Scheme for Phthalazine-5-carboxamides.

Protocol 2: Synthesis of Phthalazine-5-carboxylate Esters and Hydrazides as Precursors for α-Glucosidase Inhibitors

Ester and hydrazide derivatives of this compound can serve as versatile intermediates for the synthesis of more complex molecules, including those with α-glucosidase inhibitory activity.

Step 1: Esterification of this compound

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the ester by column chromatography.

Step 2: Hydrazinolysis of the Phthalazine-5-carboxylate Ester

  • Dissolve the synthesized phthalazine-5-carboxylate ester (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-5.0 eq) to the solution.[5]

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, phthalazine-5-carbohydrazide, may precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

The resulting phthalazine-5-carbohydrazide can be further reacted with various aldehydes and ketones to form hydrazones, a class of compounds that has shown promising α-glucosidase inhibitory activity.

Biological Evaluation and Data

The synthesized phthalazine derivatives should be evaluated for their biological activity using established in vitro assays.

Table 1: In Vitro DPP-4 Inhibitory Activity of Phthalazine Derivatives
Compound IDModification on Phthalazine CoreIC50 (nM)Reference
10b Dihydropyrimidine Phthalimide Hybrid3.78[3]
10d Dihydropyrimidine Phthalimide Hybrid2.19[3]
10e Dihydropyrimidine Phthalimide Hybrid1.42[3]
Alogliptin (Reference Drug)5.68[3]
Table 2: In Vitro α-Glucosidase Inhibitory Activity of Phthalazine Derivatives
Compound IDModification on Phthalazine CoreIC50 (µM)Reference
8l Pyrazole-phthalazine hybrid13.66 ± 0.009[6]
5q Pyrazolo[1,2-b]phthalazine-5,10-dione155.4 ± 6.0[3]
Acarbose (Reference Drug)720.18 ± 0.008[6]
Table 3: In Vitro PPARγ Transactivation Activity of Phthalazinone Derivatives
Compound IDModification on Phthalazine CoreEC50 (nM)Fold Activation vs. ControlReference
PHT46 (5a) Phthalazinone-thiazolidinedione2514.5[4]
Pioglitazone (Reference Drug)10012.0[4]
Troglitazone (Reference Drug)20011.5[4]

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the development of novel antidiabetic agents. The protocols outlined in this guide provide a framework for the synthesis and evaluation of phthalazine derivatives targeting key enzymes and receptors involved in glucose homeostasis. The structure-activity relationship (SAR) data from these studies will be instrumental in guiding the design of next-generation phthalazine-based drugs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on expanding the diversity of the synthesized libraries and exploring the potential of these compounds to address other aspects of metabolic syndrome, such as dyslipidemia and obesity.

References

  • El-Gamal, M. I., et al. (2021). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Molecules, 26(4), 919. [Link]

  • Azimi, F., et al. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports, 15(1), 1-15. [Link]

  • Singh, S. K., et al. (2008). Novel phthalazinone and benzoxazinone containing thiazolidinediones as antidiabetic and hypolipidemic agents. Bioorganic & Medicinal Chemistry, 16(11), 6063-6073. [Link]

  • Narang, R., et al. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Current Medicinal Chemistry, 19(33), 569-612. [Link]

  • Recent Developments in Chemistry of Phthalazines. (2013). Organic Chemistry: Current Research. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 1-20. [Link]

  • Taslimi, P., et al. (2021). Synthesis of Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives: A New Class of α–Glucosidase Inhibitors. Pharmaceutical and Biomedical Research, 7(2), 118-128. [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes. Journal of Molecular Structure, 1258, 132649. [Link]

  • Emam, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13027-13043. [Link]

  • El-Gamal, M. I., et al. (2019). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 24(22), 4071. [Link]

  • Basheer, H. A., & Ezzat, N. S. (2024). Synthesis of some Phthalazine from Hydrazone of Amino Acids. Journal of Education and Science, 33(4), 1-7. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13027-13043. [Link]

  • Mehanna, A. S. (2019). Design, Modeling, Synthesis and in Vitro Evaluation of New DPP-IV Inhibitors. ChemAxon. [Link]

  • Taha, M., et al. (2021). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. Scientific Reports, 11(1), 1-17. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(16), 4945. [Link]

  • Khedr, M. A., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. Frontiers in Chemistry, 12, 1409604. [Link]

  • Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. (2023). Processes, 11(11), 3100. [Link]

  • El-Gamal, M. I., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 105, 104432. [Link]

  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 90. [Link]

  • Mohamed, N. S., et al. (2019). Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. Journal of the Iranian Chemical Society, 16(11), 2419-2433. [Link]

  • Singh, S. K., et al. (2008). Novel phthalazinone and benzoxazinone containing thiazolidinediones as antidiabetic and hypolipidemic agents. Bioorganic & Medicinal Chemistry, 16(11), 6063-6073. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3462-3469. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3462-3469. [Link]

  • Hartinger, C. G., et al. (2012). Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. Journal of Medicinal Chemistry, 55(17), 7515-7526. [Link]

  • Oxiran carboxylic acids for the treatment of diabetes. (2002).

Sources

Application Notes & Protocols: Amide Coupling Reactions with Phthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3][4] Its rigid, nitrogen-containing scaffold is a "privileged structure," frequently found in compounds targeting a range of biological targets, including VEGFR-2 tyrosine kinase for anti-cancer therapies and α-glucosidase for diabetes management.[1] The carboxylic acid moiety serves as a critical handle for synthetic elaboration, most commonly through the formation of amide bonds. This reaction connects the phthalazine core to other pharmacophores or functional groups, enabling the exploration of structure-activity relationships (SAR).[1][5]

However, the amide coupling of N-heterocyclic carboxylic acids like this compound is not always straightforward.[6][7] The presence of basic nitrogen atoms within the phthalazine ring can introduce challenges, such as side reactions or complexation with reagents, that are not encountered with simple aliphatic or benzoic acids.[6] This guide provides a detailed overview of the key considerations, robust protocols, and mechanistic insights necessary for successfully performing amide coupling reactions with this important substrate.

Key Considerations for Coupling with this compound

The primary challenge in coupling reactions with nitrogen-containing heterocycles stems from the nucleophilicity and basicity of the ring nitrogens.[6][7] These nitrogen atoms can compete with the desired amine nucleophile for the activated carboxylic acid intermediate or interfere with catalytic cycles. Therefore, the choice of coupling reagent, base, and solvent is critical to favor the desired amide bond formation and suppress unwanted side reactions.

Factors to consider:

  • Basicity of Phthalazine Nitrogens: The lone pairs on the phthalazine nitrogens can be protonated by acidic additives or react with the coupling agent. This can deactivate the system or lead to undesired byproducts. The use of non-coordinating, sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA) is often preferred over less hindered amines like triethylamine (TEA) to minimize side reactions.

  • Activation Method: The carboxylic acid must be converted into a more electrophilic species (an active ester) to react with the amine.[8] Modern uronium/aminium-based reagents like HATU are often more effective than traditional carbodiimides for challenging substrates because they generate highly reactive intermediates under mild conditions and can be less prone to side reactions.[9][10][11]

  • Racemization Risk: If the amine or carboxylic acid contains a chiral center adjacent to the reacting moiety, there is a risk of epimerization under the reaction conditions. Additives like 1-hydroxybenzotriazole (HOBt) or reagents that incorporate a similar moiety (like HATU) are essential to suppress racemization.[12][13][14]

  • Work-up and Purification: The byproducts of the coupling reaction should be easily removable. For instance, reagents like T3P® and EDC form water-soluble byproducts, simplifying purification via aqueous extraction.[12][13][14][15]

Recommended Coupling Protocols

Two reliable methods are presented below: a high-efficiency protocol using the modern coupling reagent HATU, and a classic, cost-effective method using EDC and HOBt.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that generates a reactive OAt-ester, minimizing racemization and often providing high yields even with challenging substrates.[9][10][16]

Mechanism Overview: The reaction begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate attacks HATU to form a highly reactive intermediate, which then generates an OAt active ester. The amine nucleophile then attacks this active ester to form the final amide product.[9]

Workflow Diagram: HATU Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Phthalazine-5-COOH & Amine in DMF B Add DIPEA A->B C Cool to 0 °C B->C D Add HATU C->D E Stir at RT D->E F Monitor by TLC/LC-MS (1-4 hours) E->F G Quench with Water F->G Reaction Complete H Extract with EtOAc G->H I Wash (Brine) & Dry (Na2SO4) H->I J Concentrate in vacuo I->J K Purify via Column Chromatography J->K

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equiv) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Classic Carbodiimide Coupling with EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[14][17] It is almost always used in combination with HOBt (1-Hydroxybenzotriazole), which acts as a catalyst and racemization suppressant by forming a more selective HOBt active ester intermediate.[10][14][18]

Mechanism Overview: EDC/HOBt Coupling

G COOH Phthalazine-COOH Acylurea O-Acylisourea (Highly Reactive) COOH->Acylurea + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) Acylurea->ActiveEster + HOBt - EDC Urea HOBt HOBt Amide Phthalazine-CONH-R ActiveEster->Amide + R-NH2 - HOBt Amine R-NH2

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv) in anhydrous DMF (~0.1 M).

  • Add DIPEA (3.0 equiv) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Alternative Reagents

T3P® (n-Propanephosphonic acid anhydride): T3P is an excellent reagent known for its mild conditions, low epimerization risk, and simple work-up, as its byproducts are water-soluble.[12][13][15][19] It is a practical and environmentally friendly choice, often used in large-scale synthesis.[12][13] The reaction is typically run in a solvent like ethyl acetate or 2-MeTHF with a base such as pyridine or TEA.[12][20]

Comparative Data

The selection of a coupling reagent often depends on a balance of reactivity, cost, and ease of use. The following table provides a general comparison for coupling this compound.

Reagent SystemBaseTypical TimeYieldKey AdvantagesKey Disadvantages
HATU DIPEA1-4 hHigh-ExcellentFast, highly efficient, low racemization.[11]High cost, moisture sensitive.
EDC / HOBt DIPEA/TEA12-24 hGood-ExcellentCost-effective, water-soluble byproducts.[14][21]Slower reaction times, HOBt has safety concerns.[13]
T3P® Pyridine/TEA2-16 hGood-ExcellentLow toxicity, low epimerization, easy work-up.[12][13][15]Requires careful handling (viscous liquid).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield / No Reaction - Incomplete activation of the acid.- Low nucleophilicity of the amine.- Reagents degraded by moisture.- Switch to a more powerful coupling reagent like HATU.- Increase reaction temperature or time.- Ensure use of anhydrous solvents and fresh reagents.
Recovery of Starting Acid - Insufficient amount of coupling reagent or base.- Increase stoichiometry of coupling reagent and base (e.g., 1.5 equiv of reagent, 3-4 equiv of base).
Multiple Byproducts - Side reaction with phthalazine nitrogens.- Racemization or side reactions of the amine.- Use a hindered base like DIPEA.- Ensure HOBt or another racemization suppressant is used.- Lower the reaction temperature.
Difficult Purification - Byproducts from coupling reagent are not water-soluble (e.g., DCU from DCC).- Use a reagent with water-soluble byproducts like EDC or T3P.- Optimize chromatographic separation conditions.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Propanephosphonic Anhydride (T3P). Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Vale, N., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 24(15), 2785. Available at: [Link]

  • Wagh, S. J., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry, 4(2), 70-89. Available at: [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available at: [Link]

  • Maulide, N., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 60(2), 692-713. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • MDPI. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? International Journal of Molecular Sciences, 24(4), 3345. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

  • Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.
  • van der Goot, G., et al. (2005). Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. European Journal of Inorganic Chemistry, 2005(1), 173-180. Available at: [Link]

  • ResearchGate. (n.d.). N-Atom Deletion in Nitrogen Heterocycles. Available at: [Link]

  • PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 273, 116503. Available at: [Link]

  • ResearchGate. (n.d.). US/HATU-catalyzed carboxylic acid and amine coupling. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-143. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Available at: [Link]

  • ACS Publications. (1951). The Chemistry of the Phthalazines. Chemical Reviews, 49(2), 275-305. Available at: [Link]

  • ResearchGate. (n.d.). Recent Developments in Chemistry of Phthalazines. Available at: [Link]

Sources

Application Notes and Protocols for the Esterification of Phthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phthalazine Esters in Modern Drug Discovery

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Phthalazine derivatives have garnered significant attention for their diverse therapeutic applications, including anticancer, antihypertensive, and anti-inflammatory activities.[4] The esterification of Phthalazine-5-carboxylic acid is a critical transformation, as it allows for the modulation of physicochemical properties such as lipophilicity, solubility, and cell permeability, which are paramount for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. This document provides detailed protocols and expert insights into the most effective methods for the esterification of this compound, tailored for researchers and professionals in drug development.

Understanding the Reactivity of the Phthalazine Nucleus

The phthalazine ring system is an electron-deficient aromatic scaffold due to the presence of two electronegative nitrogen atoms. This inherent electronic nature influences its reactivity. The basicity of the phthalazine nucleus (pKa ≈ 3.39) is a key consideration in designing esterification protocols.[5] Under acidic conditions, such as those employed in Fischer esterification, the ring nitrogens can be protonated, potentially altering the reactivity of the carboxylic acid and influencing reaction kinetics. In methods employing basic or nucleophilic reagents, the phthalazine nitrogen atoms could compete with the desired nucleophile, leading to potential side reactions. Careful selection of reagents and reaction conditions is therefore essential to achieve high yields and purity.

Recommended Esterification Protocols

This section details three robust and field-proven protocols for the esterification of this compound. Each method is presented with a step-by-step procedure, a discussion of the underlying mechanism, and expert guidance on troubleshooting and optimization.

Protocol 1: Classic Fischer Esterification

Fischer esterification is a traditional and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6] This method is particularly well-suited for the synthesis of simple alkyl esters, such as methyl or ethyl esters, where the alcohol can be used in large excess to drive the equilibrium towards the product.[7]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester.[6]

Experimental Workflow Diagram:

Fischer_Esterification A This compound + Alcohol (excess) B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Reaction Monitoring (TLC) C->D E Work-up: Neutralization, Extraction D->E F Purification (Column Chromatography) E->F G Phthalazine-5-carboxylate Ester F->G

Caption: Fischer Esterification Workflow.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol, 20-50 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq.) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dilute the residue with water and neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure Phthalazine-5-carboxylate ester.

Expert Insights & Troubleshooting:

  • Driving the Equilibrium: To maximize the yield, it is crucial to either use a large excess of the alcohol or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[7]

  • Potential Side Reactions: The acidic conditions may lead to the protonation of the phthalazine nitrogens, which could slightly retard the reaction. However, given the pKa of the phthalazine, this is not expected to be a major issue under standard Fischer esterification conditions.

  • Alternative Acid Catalysts: Other strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH) can also be used as catalysts.[6]

Protocol 2: Steglich Esterification (DCC/DMAP Coupling)

For substrates that are sensitive to harsh acidic conditions or for the synthesis of more complex esters, the Steglich esterification offers a mild and efficient alternative.[8] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9]

Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium species. This species is readily attacked by the alcohol to furnish the ester, regenerating DMAP in the process. Dicyclohexylurea (DCU) is formed as a byproduct.

Experimental Workflow Diagram:

Steglich_Esterification A This compound + Alcohol + DMAP (cat.) B Dissolve in Anhydrous DCM A->B C Add DCC at 0°C B->C D Stir at Room Temperature C->D E Filter off DCU byproduct D->E F Work-up: Aqueous Wash E->F G Purification (Column Chromatography) F->G H Phthalazine-5-carboxylate Ester G->H

Caption: Steglich Esterification Workflow.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.), the desired alcohol (1.0-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM) at 0°C, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Aqueous Wash: Wash the filtrate successively with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights & Troubleshooting:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the activated intermediates and the DCC reagent.

  • Removal of DCU: DCU can sometimes be difficult to remove completely by filtration. If residual DCU is present after filtration, it can often be removed by precipitation from the concentrated organic solution by the addition of a non-polar solvent like hexane, followed by another filtration.

  • Alternative Coupling Agents: Other carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), can be used in place of DCC. The corresponding diisopropylurea byproduct is often more soluble in organic solvents, which can simplify purification.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for the formation of esters with inversion of stereochemistry at the alcohol center.[10] It is particularly useful for the esterification of sterically hindered alcohols or when mild reaction conditions are required.

Mechanism: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This intermediate then protonates the carboxylic acid, and the resulting carboxylate anion displaces the activated alcohol (as an oxyphosphonium salt) in an Sₙ2 fashion to form the ester.

Experimental Workflow Diagram:

Mitsunobu_Reaction A This compound + Alcohol + PPh₃ B Dissolve in Anhydrous THF A->B C Cool to 0°C B->C D Add DEAD/DIAD dropwise C->D E Stir at Room Temperature D->E F Concentrate and Purify (Column Chromatography) E->F G Phthalazine-5-carboxylate Ester F->G

Caption: Mitsunobu Reaction Workflow.

Detailed Protocol:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.), the desired alcohol (1.0-1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0°C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Expert Insights & Troubleshooting:

  • Reagent Addition: The order of addition of reagents is crucial. The azodicarboxylate should be added slowly to the pre-mixed solution of the other reactants to minimize side reactions.

  • Purification Challenges: The removal of triphenylphosphine oxide can sometimes be challenging. Purification can be facilitated by precipitating the oxide from the crude reaction mixture with a non-polar solvent like diethyl ether or hexane prior to chromatography.

  • Substrate Scope: The Mitsunobu reaction works best with primary and secondary alcohols. Tertiary alcohols are generally not suitable substrates.

Comparison of Esterification Protocols

Method Advantages Disadvantages Best Suited For
Fischer Esterification - Cost-effective- Scalable- Simple procedure- Requires strong acid- Reversible reaction- High temperatures may be needed- Simple alkyl esters (methyl, ethyl)- Acid-stable substrates
Steglich Esterification - Mild reaction conditions- High yields- Broad substrate scope- Requires stoichiometric coupling agent- Byproduct removal can be challenging- Acid-sensitive substrates- Sterically hindered alcohols- Synthesis of complex esters
Mitsunobu Reaction - Very mild conditions- Inversion of stereochemistry- High functional group tolerance- Expensive reagents- Stoichiometric byproducts- Purification can be difficult- Chiral secondary alcohols- Valuable and complex substrates- When inversion of configuration is desired

Conclusion

The choice of esterification protocol for this compound depends on several factors, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule. For simple, scalable syntheses of alkyl esters, Fischer esterification remains a viable option. For more sensitive substrates or the synthesis of complex esters, the milder conditions of the Steglich esterification are preferable. The Mitsunobu reaction offers a powerful tool for the stereospecific synthesis of esters from chiral alcohols. By understanding the nuances of each method and the inherent reactivity of the phthalazine core, researchers can confidently and efficiently synthesize a diverse range of Phthalazine-5-carboxylate esters for their drug discovery programs.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Shaikh, A. A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 9(12), e23416. [Link]

  • Kessler, S. N., & Wegner, H. A. (2012). A One-Pot Synthesis of Phthalazines and Pyridazino-Aromatics. Organic Letters, 14(15), 3978–3981. [Link]

  • Masterson, D. S. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Wong, M. Fischer Esterification. University of California, Los Angeles. [Link]

  • Jakob, L. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]

  • Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • El-Sayed, N. A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2234035. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • El-Sayed, N. A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14143-14166. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 3(3), 1. [Link]

  • Kaur, N., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(21), 6642. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Mukaiyama, T. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(4), 633-639. [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41(7), 1480-1485. [Link]

  • Wasfy, A. A. F. (2002). Studies on Quinazolines. Part I. Annelation to the Quinazoline Ring Utilizing Amino Acid Esters. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6), 1349-1358. [Link]

  • Gök, D. (2020). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]

  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

Sources

Phthalazine-5-carboxylic acid in the synthesis of apoptosis inducers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Evaluation of Apoptosis Inducers Derived from Phthalazine-5-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phthalazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, including potent inducers of apoptosis. This guide provides a comprehensive overview of the strategic use of this compound as a versatile starting material for the synthesis of novel apoptosis-inducing compounds. We delve into the key mechanisms of action for phthalazine-based drugs, primarily focusing on PARP and kinase inhibition. This document furnishes detailed, field-tested protocols for the chemical synthesis and subsequent biological evaluation of a representative derivative, bridging the gap between molecular design and functional assessment.

Introduction: The Phthalazine Scaffold in Oncology

Phthalazine (C₈H₆N₂) is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring.[1][2] Its unique electronic and structural properties have established it as a cornerstone in the development of targeted therapeutics.[1] Phthalazine-containing molecules have demonstrated remarkable efficacy as inhibitors of critical cellular enzymes, thereby triggering programmed cell death, or apoptosis, in cancer cells. The discovery of phthalazinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, revolutionized the treatment of cancers with specific DNA repair deficiencies, validating the scaffold's therapeutic potential.[3][4] Furthermore, derivatives have been developed as potent inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and survival.[1][5]

This application note specifically explores the utility of This compound , a key intermediate that offers a reactive "handle" for synthetic elaboration, enabling the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) and develop next-generation apoptosis inducers.

Part 1: Core Mechanisms of Phthalazine-Induced Apoptosis

Phthalazine derivatives primarily induce apoptosis through the inhibition of two major enzyme families: PARP and protein kinases. The targeted inhibition of these proteins disrupts critical cellular processes in cancer cells, ultimately leading to their self-destruction.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair, particularly single-strand breaks.[6] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is already compromised. When a PARP inhibitor is introduced, single-strand breaks are not repaired, leading to the accumulation of double-strand breaks during DNA replication. The cell, lacking a functional HR pathway, cannot repair this extensive damage, triggering apoptosis. This concept is known as synthetic lethality .[6] Phthalazinone-based PARP inhibitors mimic the nicotinamide portion of the NAD+ cofactor, competitively binding to the catalytic domain of PARP and trapping it on the DNA, which further enhances cytotoxicity.[7][8]

Kinase Inhibition (VEGFR-2, EGFR)

Many cancers rely on hyperactive signaling pathways for growth, proliferation, and angiogenesis. Phthalazine derivatives have been successfully designed to target the ATP-binding site of key protein kinases.[1]

  • VEGFR-2 Inhibition: By blocking VEGFR-2, these compounds inhibit the downstream signaling cascade responsible for endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply (anti-angiogenesis) and inducing apoptosis due to starvation.[5][9]

  • EGFR Inhibition: Similarly, inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway can halt uncontrolled cell proliferation and trigger apoptosis in susceptible cancer types.[10][11]

The culmination of these inhibitory activities is the activation of the intrinsic apoptotic pathway, often characterized by the activation of executioner caspases, such as caspase-3.[5]

Apoptosis_Pathways cluster_0 Mechanism 1: PARP Inhibition cluster_1 Mechanism 2: Kinase Inhibition Phthalazinone Phthalazinone-Based PARP Inhibitor PARP PARP Trapping & Inhibition Phthalazinone->PARP Binds to Catalytic Site SSB Single-Strand DNA Breaks PARP->SSB Inhibits SSB->PARP Repair DSB Double-Strand DNA Breaks SSB->DSB Replication Fork Collapse BRCA_Deficient BRCA-Deficient Cancer Cell DSB->BRCA_Deficient Accumulation Apoptosis Apoptosis BRCA_Deficient->Apoptosis Synthetic Lethality Phthalazine_Kinase Phthalazine-Based Kinase Inhibitor Kinase VEGFR-2 / EGFR Phthalazine_Kinase->Kinase Blocks ATP Binding Site Signaling Pro-Survival Signaling Phthalazine_Kinase->Signaling Inhibits Kinase->Signaling Activates Signaling->Apoptosis Loss of Survival Signal Caspase Caspase-3 Activation Apoptosis->Caspase

Caption: Key mechanisms of apoptosis induction by phthalazine derivatives.

Part 2: this compound as a Synthetic Precursor

This compound is an ideal starting scaffold. The phthalazine moiety provides the core structure for binding to enzyme targets, while the carboxylic acid at the 5-position serves as a highly versatile functional group for chemical modification, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.[12] The primary synthetic routes leverage the reactivity of the carboxyl group to form stable amide or ester bonds.

General Synthetic Workflow

The most direct strategy for derivatization is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is typically achieved via activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack from the amine.

Synthetic_Workflow Start Phthalazine-5- carboxylic Acid Activation Carboxyl Group Activation (e.g., EDC, HOBt) Start->Activation Intermediate Activated Ester Intermediate Activation->Intermediate Product Phthalazine-5- carboxamide Derivative Intermediate->Product Nucleophilic Acyl Substitution Coupling Amine (R-NH2) Coupling->Product Purification Purification (Chromatography) Product->Purification

Caption: General workflow for the synthesis of phthalazine-5-carboxamides.

Part 3: Detailed Application Protocol: Synthesis of a Representative Phthalazine-5-carboxamide

Objective: To synthesize a novel N-substituted phthalazine-5-carboxamide derivative using a standard peptide coupling procedure. This protocol is designed to be robust and adaptable for various amine coupling partners.

Causality Behind Choices:

  • Coupling Agents (EDC/HOBt): We use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less susceptible to hydrolysis and racemization, leading to higher yields and purity of the desired amide.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves the reactants and reagents, facilitating the reaction.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine coupling partner and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Materials and Reagents
  • This compound (1.0 eq)

  • Amine of choice (e.g., 4-aminopiperidine derivative) (1.1 eq)

  • EDC (1.5 eq)

  • HOBt (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/EtOAc or DCM/MeOH gradient)

Step-by-Step Synthetic Protocol
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: Add HOBt (1.5 eq), followed by the amine (1.1 eq), and DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.5 eq) portion-wise over 10 minutes. Rationale: Slow addition of the activating agent controls the exothermic reaction and minimizes side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Dilute the reaction mixture with Ethyl Acetate. Transfer the organic layer to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts like HOBt. The brine wash removes residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient to yield the pure phthalazine-5-carboxamide derivative.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Part 4: Protocol: Biological Evaluation of Apoptosis Induction

Objective: To determine the cytotoxic and pro-apoptotic activity of the newly synthesized compound in a relevant human cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer line).[10][13]

Biological_Workflow cluster_0 In Vitro Assays Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231) Treatment 2. Treat with Synthesized Compound (Dose-Response) Cell_Culture->Treatment MTT 3a. MTT Assay (72h incubation) Treatment->MTT Annexin 3b. Annexin V / PI Staining (48h incubation) Treatment->Annexin IC50 4a. Determine IC50 (Cytotoxicity) MTT->IC50 Flow 4b. Analyze by Flow Cytometry Annexin->Flow Quantify 5b. Quantify Apoptotic vs. Viable Cells Flow->Quantify

Caption: Workflow for the biological evaluation of apoptosis induction.

Protocol 1: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture media. Treat the cells with concentrations ranging from 0.01 µM to 100 µM for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in a 6-well plate. Treat with the synthesized compound at its IC₅₀ and 2x IC₅₀ concentration for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 5: Data Presentation and Expected Results

The synthesized compounds can be evaluated and compared based on their cytotoxic potency and their ability to induce apoptosis. The results should be tabulated for clear comparison.

Table 1: Representative Biological Activity Data

Compound IDSynthetic ModificationTarget PathwayIC₅₀ (µM) vs. MDA-MB-231[10][11]Total Apoptosis (%) at IC₅₀[10][13]
PHT-COOH This compound->100< 5%
PHT-Amide-1 N-(piperidin-4-yl)EGFR/PARP (Hypothetical)0.5742.5%
PHT-Amide-2 N-(4-chlorophenyl)VEGFR-2 (Hypothetical)2.535.0%
Erlotinib Reference DrugEGFR Inhibitor1.0245.1%

Interpretation: A successful derivative (e.g., PHT-Amide-1) will exhibit a low micromolar or nanomolar IC₅₀ value, indicating potent cytotoxicity.[10] Subsequent analysis by flow cytometry should show a significant increase in the population of Annexin V-positive cells compared to the untreated control, confirming that the observed cytotoxicity is mediated through the induction of apoptosis.[11] For example, a 64-fold increase in the apoptotic cell population was observed for a potent phthalazine derivative against MDA-MB-231 cells.[10]

Conclusion

This compound represents a strategic and highly adaptable starting point for the synthesis of novel apoptosis inducers. By leveraging standard amide coupling protocols, researchers can efficiently generate diverse libraries of compounds. The subsequent evaluation of these compounds through established cytotoxicity and apoptosis assays provides a clear and robust pathway for identifying lead candidates for further development in oncology research. The methodologies outlined in this guide provide a validated framework for the design, synthesis, and biological characterization of next-generation phthalazine-based therapeutics.

References

  • Arif, J. M., et al. (2006). Evaluation of Apoptosis-Induction by Newly Synthesized Phthalazine Derivatives in Breast Cancer Cell Line. Asian Pacific Journal of Cancer Prevention, 7, 249-252. Link

  • BenchChem. (2025). Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. BenchChem Application Notes. Link

  • Ghorab, M. M., et al. (2016). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 100-114. Link

  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(90). Link

  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 13027-13043. Link

  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. Link

  • Xin, M., et al. (2020). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Future Medicinal Chemistry, 12(19), 1691-1707. Link

  • Wang, J., et al. (2016). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 21(11), 1467. Link

  • Kumar, S., et al. (2018). Design, synthesis and biological evaluation of Arylpiperazine-based novel Phthalimides: Active inducers of testicular germ cell. Journal of Chemical Sciences, 130(11). Link

  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health. Link

  • BenchChem. (2025). Chemical properties of the phthalazine ring system. BenchChem Application Notes. Link

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Link

  • BenchChem. (n.d.). This compound. BenchChem Product Page. Link

  • Arif, J. M., et al. (2006). Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines. ResearchGate. Link

  • Eldehna, W. M., et al. (2016). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 145-156. Link

  • Wikipedia. (n.d.). Phthalazine. Link

  • Xin, M., et al. (2020). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Orenburg State University. Link

  • Consensus. (2024). Phthalazine Derivatives as VEGFR-2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers. Link

  • Stanovnik, B., & Svete, J. (2004). Product Class 10: Phthalazines. Science of Synthesis, 16, 375-438. Link

Sources

Protocol for the Synthesis of Biarylamides from Phthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note provides a detailed guide for the synthesis of biarylamides, a crucial class of compounds in medicinal chemistry, using Phthalazine-5-carboxylic acid as a key building block. Phthalazine derivatives are recognized as versatile pharmacophores present in numerous therapeutic agents, making the development of robust synthetic routes to novel analogues a high-priority research area.[1][2] This document outlines two primary strategic approaches: direct amide coupling of this compound with arylamines and an integrated strategy involving a subsequent palladium-catalyzed cross-coupling reaction to form the biaryl moiety. We provide detailed, step-by-step protocols, mechanistic insights, and troubleshooting guidance to enable researchers, scientists, and drug development professionals to successfully synthesize these target molecules.

Introduction: The Significance of the Phthalazine Scaffold

The phthalazine nucleus is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antidiabetic properties.[2][4] The ability to functionalize the phthalazine core, particularly through the formation of stable amide bonds, allows for the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. Biarylamide structures, in particular, are of high interest as they combine the favorable features of the phthalazine ring system with the diverse steric and electronic properties of a second aryl moiety, often leading to potent enzyme inhibitors or receptor modulators.[5]

This guide focuses on the practical synthesis of biarylamides starting from this compound, a versatile intermediate for creating novel chemical entities.

Strategic Overview: Pathways to Phthalazine-Based Biarylamides

The synthesis of a "biarylamide" from this compound can be approached in several ways, depending on the desired final structure and the availability of starting materials. The choice of strategy is a critical decision that impacts reaction efficiency and overall yield. The two most logical pathways are outlined below.

G cluster_0 Synthetic Strategies P5CA This compound X_P5CA_Amide Halogenated Phthalazine Arylamide (X-Pht-CONH-Ar) P5CA->X_P5CA_Amide Direct Amide Coupling (Protocol 1) ArNH2 Arylamine (H₂N-Ar) ArNH2->X_P5CA_Amide Target Target Biarylamide (Ar'-Pht-CONH-Ar) X_P5CA_Amide->Target Suzuki Cross-Coupling (Strategy 2) Ar_BOH2 Arylboronic Acid (Ar'-B(OH)₂) Ar_BOH2->Target

Figure 1. High-level overview of the primary synthetic strategies for constructing phthalazine-based biarylamides.

Strategy 1: Direct Amide Coupling (Core Protocol) This is the most straightforward approach, where this compound is directly coupled with a substituted arylamine. This method is efficient for creating a diverse library of analogues where the variation lies in the arylamine component.

Strategy 2: Integrated Amide Coupling and Cross-Coupling This advanced strategy is employed when the second aryl group is to be installed on the phthalazine core itself (not as part of the amide). This involves first forming the amide bond using a halogenated this compound, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce the second aryl group. This route provides access to a different set of structural isomers.

Core Protocol: Direct Amide Coupling via EDC/HOBt Activation

This section details the most common and reliable method for synthesizing phthalazine arylamides. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be activated to a more electrophilic species.[7][8] We will utilize a carbodiimide-based activation method with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive, Hydroxybenzotriazole (HOBt).

Principle of the Reaction

The reaction proceeds in two main stages. First, EDC reacts with the carboxylate group of this compound to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea byproduct, reducing yield. The additive, HOBt, intercepts the O-acylisourea to form an activated HOBt-ester.[9] This new intermediate is sufficiently reactive towards the amine nucleophile but is more stable against side reactions. The arylamine then attacks the activated ester to form the desired amide bond, releasing HOBt and converting EDC to a water-soluble urea byproduct that is easily removed during aqueous workup.

G cluster_mech EDC/HOBt Amide Coupling Mechanism RCOOH Phthalazine-COOH (Pht-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Prevents Side Reaction) Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product Rearrangement HOBt HOBt HOBt->HOBt_Ester Amide Target Amide (Pht-CONH-Ar) HOBt_Ester->Amide + Ar-NH₂ EDU EDU (Soluble Byproduct) HOBt_Ester->EDU Amine Arylamine (Ar-NH₂) Amine->Amide

Figure 2. Mechanism of EDC/HOBt mediated amide bond formation.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStore in a desiccator.
Substituted Arylamine≥98%Combi-BlocksVaries based on target molecule.
EDC HydrochlorideSynthesis GradeFisher ScientificWater-soluble carbodiimide.[7]
HOBt (1-Hydroxybenzotriazole)AnhydrousOakwood ChemicalCan be explosive when dry; handle with care.
N,N-Diisopropylethylamine (DIPEA)≥99.5%Acros OrganicsNon-nucleophilic base.[10]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse dry solvent for best results.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated aq. NaHCO₃Reagent Grade-For aqueous workup.
BrineReagent Grade-For aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying organic layer.
Detailed Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 100 mg).

  • Dissolution: Add anhydrous DMF to the flask (approx. 0.1 M concentration, e.g., 5.7 mL for 100 mg of acid). Stir at room temperature under an inert atmosphere (N₂ or Argon) until all solids are dissolved.

  • Reagent Addition: To the stirred solution, add the desired arylamine (1.1 equiv.), HOBt (1.2 equiv.), and DIPEA (3.0 equiv.).

    • Causality Note: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating its reaction with EDC.[10] An excess is used to drive the reaction forward.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Note: Cooling is critical to control the initial exothermic reaction upon adding EDC and to minimize the formation of the N-acylurea side product by slowing the rate of rearrangement of the O-acylisourea intermediate.[11]

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the cold reaction mixture over 5 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 8-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM (approx. 20x the volume of DMF). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality Note: The NaHCO₃ wash removes unreacted HOBt and the acidic starting material. The water and brine washes remove residual DMF and the water-soluble urea byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM/Methanol, to afford the pure biarylamide.

Advanced Strategy: Suzuki Cross-Coupling Post-Amidation

For the synthesis of more complex biarylamides, a subsequent C-C bond formation may be required. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming biaryl linkages.[12] This protocol assumes the starting material is a halogenated (e.g., 8-Bromo-phthalazine-5-carboxylic acid) derivative that has first undergone the amide coupling described in Section 3.

General Protocol Outline
  • Reactants: The purified halogenated phthalazine arylamide (1.0 equiv.), an arylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv.) are combined.

  • Solvent: A solvent system such as a mixture of Toluene, Ethanol, and Water is commonly used.

  • Reaction: The mixture is degassed thoroughly and heated (e.g., to 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup & Purification: The reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the final product is purified by column chromatography.

Note: The presence of a carboxylic acid group on a boronic acid coupling partner can sometimes interfere with the catalytic cycle by coordinating to the palladium center.[13] It is often synthetically advantageous to perform the amide coupling last.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive coupling reagents (degraded EDC/HOBt).2. Wet solvent or reagents.3. Poorly nucleophilic amine (electron-deficient).1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. For unreactive amines, switch to a more potent coupling reagent like HATU.[9] Increase reaction temperature and time.
Starting Acid Recovered Insufficient activation or incomplete reaction.Increase equivalents of coupling reagents (EDC/HOBt) to 1.5 equiv. Ensure the base (DIPEA) is added and is of good quality.
N-Acylurea Byproduct Seen Rearrangement of the O-acylisourea intermediate.Add EDC at 0 °C and maintain the low temperature for at least 30-60 minutes before allowing it to warm. Ensure HOBt is present before adding EDC.
Difficult Purification Water-soluble urea byproduct (EDU) co-elutes with the product.Perform a thorough aqueous workup. An acidic wash (e.g., dilute HCl) can sometimes help, provided the product is stable. Diluting the reaction mixture with water and filtering can sometimes precipitate the product while leaving the EDU in solution.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Visible light amination/Smiles cascade: access to phthalazine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved from [Link]

  • PubMed Central. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Retrieved from [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved from [Link]

Sources

The Strategic Application of Phthalazine-5-carboxylic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phthalazine Scaffold in Kinase Inhibition

The phthalazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique framework for designing molecules that can effectively interact with the ATP-binding sites of various protein kinases.[2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. Phthalazine derivatives have demonstrated significant promise as inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Poly(ADP-ribose) polymerase (PARP), making them a subject of intense research.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Phthalazine-5-carboxylic acid as a key intermediate in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its application, provide detailed synthetic protocols, and explore the versatility of this building block in creating diverse libraries of potential drug candidates.

This compound: A Versatile Synthon

This compound is a highly valuable starting material in the synthesis of complex kinase inhibitors. The presence of the carboxylic acid group at the 5-position offers a strategic handle for synthetic elaboration, allowing for the introduction of various pharmacophoric groups that can enhance binding affinity and selectivity for the target kinase.[1] The general strategy involves coupling the carboxylic acid with different amines or other nucleophiles to introduce moieties such as biarylamides, biarylureas, or piperazine-containing fragments, which are known to interact favorably with the kinase active site.[4]

Key Advantages of Using this compound:
  • Strategic Functionalization: The carboxylic acid group provides a reactive site for a wide range of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR).

  • Scaffold Rigidity: The inherent rigidity of the phthalazine core helps to pre-organize the appended functional groups in a conformationally defined manner, which can lead to higher binding affinities.

  • Hydrogen Bonding Potential: The nitrogen atoms in the phthalazine ring can act as hydrogen bond acceptors, contributing to the overall binding energy of the inhibitor.

Application in the Synthesis of VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[6][7] Phthalazine-based compounds have emerged as potent VEGFR-2 inhibitors.[4][5] The following sections outline a representative synthetic approach and detailed protocols for the synthesis of a VEGFR-2 inhibitor utilizing a phthalazine core that can be derived from this compound.

General Synthetic Strategy

The synthesis of phthalazine-based VEGFR-2 inhibitors generally follows a convergent approach. The core phthalazine scaffold, functionalized with a carboxylic acid, is prepared and then coupled with a side chain, typically an amine-containing fragment. This modular approach allows for the rapid generation of a library of analogs for SAR studies.

G cluster_0 Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Inhibitor Assembly A This compound B Activated Ester or Acyl Chloride A->B Activation D Phthalazine-based VEGFR-2 Inhibitor B->D Amide Coupling C Amine-containing Pharmacophore C->D

Caption: General workflow for synthesizing phthalazine-based kinase inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative phthalazine-based VEGFR-2 inhibitor.

Protocol 1: Activation of this compound

This protocol describes the conversion of this compound to its corresponding acyl chloride, a more reactive intermediate for amide coupling.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Slowly add thionyl chloride (2.0 eq) to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude Phthalazine-5-carbonyl chloride.

  • The crude acyl chloride is typically used in the next step without further purification.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive acyl chloride with atmospheric moisture.

  • Excess Thionyl Chloride: Ensures complete conversion of the carboxylic acid to the acyl chloride.

  • Reflux: Provides the necessary energy to drive the reaction to completion.

Protocol 2: Amide Coupling to Synthesize the Final Inhibitor

This protocol details the coupling of the activated Phthalazine-5-carbonyl chloride with a representative amine-containing side chain to yield the final VEGFR-2 inhibitor.

Materials:

  • Phthalazine-5-carbonyl chloride (from Protocol 1)

  • Amine-containing side chain (e.g., 4-(4-aminophenoxy)aniline) (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing side chain in anhydrous DCM.

  • Add the base (TEA or DIPEA) to the solution and cool to 0 °C.

  • Slowly add a solution of Phthalazine-5-carbonyl chloride in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final phthalazine-based VEGFR-2 inhibitor.

Causality behind Experimental Choices:

  • Base (TEA or DIPEA): Scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Solvents: Prevents the hydrolysis of the acyl chloride intermediate.

  • Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Data Presentation: Representative VEGFR-2 Inhibitors

The following table summarizes the inhibitory activities of some representative phthalazine-based VEGFR-2 inhibitors reported in the literature.[4][8]

Compound IDStructureVEGFR-2 IC₅₀ (µM)Reference
12b Biarylurea-phthalazine4.4[4]
12c Biarylurea-phthalazine2.7[4]
13c Biarylurea-phthalazine2.5[4]
7b Biarylurea-phthalazine-[4]
16a Vatalanib analogue-[4]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of VEGFR-2 inhibitors.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P P VEGFR2->P Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Inhibitor Phthalazine-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a phthalazine-based inhibitor.

Conclusion

This compound serves as a strategic and versatile building block in the synthesis of potent kinase inhibitors. Its readily functionalizable carboxylic acid group allows for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize novel phthalazine-based kinase inhibitors for various therapeutic applications. The continued exploration of this privileged scaffold is expected to yield new and improved drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13027-13043. Available from: [Link]

  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1367. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Abouzid, K. A. M., et al. (2019). Design and Synthesis of Phthalazine-Based Compounds as Potent Anticancer Agents With Potential Antiangiogenic Activity via VEGFR-2 Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1367. Available from: [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Semantic Scholar. Available from: [Link]

  • ResearchGate. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Available from: [Link]

  • Al-Warhi, T., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12). Available from: [Link]

  • Rashed, N., et al. (2022). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports, 12(1), 20958. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available from: [Link]

  • Khan, I., & Al-Harrasi, A. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 105, 104425. Available from: [Link]

  • Khan, I., & Al-Harrasi, A. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 105, 104425. Available from: [Link]

  • Ghorab, M. M., et al. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 3(3), 1. Available from: [Link]

  • ResearchGate. (1983). New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives. Available from: [Link]

  • Ghorab, M. M., et al. (2014). Recent Developments in Chemistry of Phthalazines. ResearchGate. Available from: [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. Available from: [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phthalazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Phthalazine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical heterocyclic building block. This compound is a key intermediate in the development of various pharmaceuticals, including potent enzyme inhibitors and anticancer agents.[1][2]

The most common and accessible synthetic route involves the oxidation of 5-methylphthalazine. While seemingly straightforward, this reaction, typically employing potassium permanganate (KMnO₄), is fraught with potential challenges that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and optimize your synthetic protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound via the oxidation of 5-methylphthalazine.

Issue 1: Low or No Yield

Q: My reaction yield is consistently below 30%, or in some cases, I isolate no product at all. What are the primary factors I should investigate?

A: This is the most frequent challenge, often stemming from a combination of factors related to reaction control and product isolation.

  • Causality: The oxidation of a methyl group on an electron-deficient nitrogen heterocycle like phthalazine requires harsh conditions, but the reaction is highly exothermic.[3][4] A runaway reaction can easily lead to over-oxidation and decomposition of the phthalazine ring system. Furthermore, the primary byproduct, manganese dioxide (MnO₂), is a fine, voluminous precipitate that can physically trap your product, leading to significant losses during workup.

  • Troubleshooting Steps:

    • Temperature Control is Critical: Do not allow the internal reaction temperature to rise uncontrollably. The addition of potassium permanganate should be slow and portion-wise, allowing the exothermic reaction to be managed. We recommend maintaining the temperature between 80-90°C.[5] Exceeding this range dramatically increases the risk of ring degradation.

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of KMnO₄. A molar ratio of at least 3:1 (KMnO₄:5-methylphthalazine) is typically required for the six-electron oxidation of the methyl group. An insufficient amount of oxidant will result in an incomplete reaction.

    • Effective Product Recovery from MnO₂: The product, as a carboxylate salt, will be adsorbed onto the MnO₂ precipitate. It is crucial to thoroughly wash the filtered MnO₂ sludge. We recommend washing with hot water or a dilute aqueous pyridine solution to recover the trapped product before acidification.[5]

    • Confirm Starting Material Quality: Verify the purity of your 5-methylphthalazine. Impurities could interfere with the reaction or complicate purification.

Issue 2: Incomplete Reaction

Q: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 5-methylphthalazine. How can I drive the reaction to completion?

A: Observing residual starting material indicates that the reaction conditions are not optimal for full conversion.

  • Causality: The starting material may have poor solubility in the aqueous reaction medium, limiting its interaction with the permanganate oxidant. Alternatively, the oxidant may be consumed by side reactions or added too quickly, decomposing before it can react with the substrate.

  • Troubleshooting Steps:

    • Improve Solubility: While the reaction is typically run in water, adding a co-solvent like pyridine or tert-butanol can improve the solubility of the organic starting material.[5] A common solvent system is a mixture of pyridine and water.

    • Portion-wise Addition of Oxidant: Instead of adding all the KMnO₄ at once, add it in small portions over an extended period (e.g., 30-60 minutes). This maintains a consistent concentration of the oxidant and helps control the reaction's exothermicity.

    • Increase Reaction Time: If solubility and oxidant addition are optimized, extending the heating time (e.g., from 6 to 12 hours) can help push the reaction to completion. Monitor the disappearance of the starting material by TLC to determine the optimal time.

Issue 3: Product Purification and Isolation Challenges

Q: I'm struggling to isolate a pure product. The crude material is a dark color, and I have difficulty with crystallization. What is the best workup and purification protocol?

A: this compound is a polar, amphoteric molecule, which can make its isolation challenging. Contamination with manganese salts is a common problem.

  • Causality: The carboxylic acid and the basic nitrogen atoms of the phthalazine ring can form zwitterions, affecting solubility. Residual manganese species can impart a dark color and co-precipitate with your product, hindering crystallization and contaminating the final material.

  • Recommended Purification Protocol:

    • Quench Excess Permanganate: After the reaction is complete (as determined by TLC), cool the mixture and quench any remaining purple permanganate by adding a small amount of a reducing agent like sodium bisulfite or ethanol until the solution is colorless and only the brown MnO₂ precipitate remains.

    • Remove Manganese Dioxide: Filter the hot reaction mixture through a pad of Celite to remove the finely divided MnO₂. This step is crucial and may need to be repeated to get a clear filtrate. As mentioned in Issue 1, wash the Celite pad and MnO₂ thoroughly with hot water to recover all the product.

    • Acidification and Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath and slowly acidify with a mineral acid (e.g., 2M H₂SO₄ or HCl) to a pH of ~3-4.[5] The this compound should precipitate as a solid.

    • Crystallization: The crude solid can be recrystallized from hot water or an ethanol/water mixture. If the product remains colored, a charcoal treatment during recrystallization can be effective.

Data Summary: Troubleshooting Guide
Symptom Probable Cause(s) Recommended Actions
Low Yield (<30%) 1. Runaway reaction (over-oxidation).2. Product trapped in MnO₂ sludge.3. Insufficient oxidant.1. Maintain internal temperature at 80-90°C.2. Wash MnO₂ precipitate thoroughly with hot water.3. Use at least 3 molar equivalents of KMnO₄.
Incomplete Reaction 1. Poor solubility of starting material.2. Premature decomposition of oxidant.1. Add pyridine as a co-solvent.2. Add KMnO₄ in small portions over 30-60 min.3. Increase reaction time and monitor by TLC.
Purification Difficulty 1. Contamination with manganese salts.2. Product is highly polar/zwitterionic.1. Quench excess KMnO₄ with NaHSO₃ before filtration.2. Filter through Celite to remove all MnO₂.3. Acidify filtrate to pH 3-4 for precipitation.4. Recrystallize from water or EtOH/water, use charcoal if needed.

Experimental Workflow and Protocols

Protocol 1: Synthesis via Permanganate Oxidation

This protocol is a baseline procedure that can be optimized using the troubleshooting guide above.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylphthalazine (1 equivalent) to a mixture of water and pyridine (e.g., a 2:1 v/v ratio).

  • Heating: Heat the mixture to 85°C with vigorous stirring to form a solution or a fine suspension.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO₄, 3.2 equivalents) in small portions over 30-60 minutes. Monitor the temperature to ensure it does not exceed 90°C.

  • Reaction: After the addition is complete, maintain the reaction at 85-90°C for 6-8 hours. The purple color of the permanganate should disappear, and a brown precipitate of MnO₂ will form. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) for the disappearance of the starting material.

  • Workup: Follow the detailed purification protocol described in Issue 3 .

Visualization of the Synthetic Workflow

The following diagram outlines the key steps from reaction to purification.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Start 1. Dissolve 5-Methylphthalazine in Water/Pyridine Heat 2. Heat to 85-90°C Start->Heat Add_KMnO4 3. Add KMnO4 (3.2 eq) in portions Heat->Add_KMnO4 React 4. Stir at 90°C for 6-8h (Monitor by TLC) Add_KMnO4->React Quench 5. Cool & Quench (e.g., Ethanol) React->Quench Reaction Complete Filter 6. Hot Filter through Celite (Wash solid with hot H2O) Quench->Filter Acidify 7. Cool Filtrate & Acidify to pH 3-4 (HCl) Filter->Acidify Isolate 8. Collect Precipitate by Filtration Acidify->Isolate Recrystallize 9. Recrystallize (H2O or EtOH/H2O) Isolate->Recrystallize Product Pure Phthalazine-5- carboxylic acid Recrystallize->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Use this diagram to diagnose issues systematically during your experiment.

G Start Reaction Complete. Proceed to Workup. Check_TLC Check TLC for Starting Material (SM) Start->Check_TLC SM_Present Significant SM Remains Check_TLC->SM_Present Yes SM_Absent SM Consumed Check_TLC->SM_Absent No Action1 Action: 1. Add more KMnO4 (0.5 eq). 2. Increase reaction time. 3. Consider co-solvent. SM_Present->Action1 Workup_Start Begin Workup: Quench reaction SM_Absent->Workup_Start Action1->Check_TLC Re-evaluate after changes Check_Yield Final Yield Low? Workup_Start->Check_Yield Yield_OK Yield Acceptable. END Check_Yield->Yield_OK No Yield_Low Yield < 30% Check_Yield->Yield_Low Yes Action2 Review for Next Batch: 1. Was MnO2 washed thoroughly? 2. Was temperature controlled? 3. Was acidification pH correct? Yield_Low->Action2

Sources

Technical Support Center: Phthalazine-5-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support guide for navigating the complexities of Phthalazine-5-carboxylic acid reactions. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. This compound is a valuable building block, but like many nitrogen-containing heterocycles, its reactivity can present unique challenges. This guide provides in-depth, experience-driven answers to common problems, focusing on the identification and mitigation of side products to improve reaction efficiency and yield.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Analysis & Common Problems

Question 1: My reaction mixture is complex, showing multiple spots on TLC/peaks in LC-MS. Where do I begin troubleshooting?

Answer: A complex reaction profile is a common issue. Before optimizing reaction conditions, a systematic analysis is crucial to identify the nature of the impurities.

Initial Analysis Workflow:

  • Full Characterization of Crude Product: Do not rely solely on one technique. Use a combination of LC-MS to get mass information for the major components, high-field ¹H NMR to identify structural features and ratios of products, and TLC with different solvent systems to assess polarity.

  • Mass Analysis (LC-MS):

    • Look for the expected mass of your desired product.

    • Check for masses corresponding to unreacted starting materials.

    • Analyze unexpected masses. Does a mass correspond to the loss of CO₂ (M-44) from your starting material? This points to decarboxylation. Does a mass correspond to your starting material plus a fragment from your coupling agent? This could indicate a side product like an N-acylurea.

  • NMR Analysis (¹H NMR):

    • Compare the crude NMR to the spectra of your starting materials.

    • Look for the disappearance of the carboxylic acid proton.

    • Pay close attention to the aromatic region. Changes in splitting patterns or chemical shifts of the phthalazine protons can indicate reactions on the ring itself.

  • Solubility Checks: The solubility of side products can differ significantly from your desired product. For example, urea byproducts from carbodiimide coupling agents are often insoluble in common organic solvents and can sometimes be removed by simple filtration.[1]

The following diagram outlines a logical workflow for this initial analysis.

Start Complex Reaction Mixture LCMS Run LC-MS Analysis Start->LCMS NMR Run ¹H NMR of Crude Start->NMR CheckMasses Analyze Masses: - Expected Product? - Starting Material? - M-44 (Decarboxylation)? - SM + Reagent Fragment? LCMS->CheckMasses CheckSpectra Analyze Spectra: - SM Signals Present? - COOH Proton Gone? - Aromatic Shifts? NMR->CheckSpectra Identify Identify Potential Side Products CheckMasses->Identify CheckSpectra->Identify Troubleshoot Proceed to Specific Troubleshooting Guide Identify->Troubleshoot

Caption: Initial Reaction Analysis Workflow.

Question 2: My reaction is clean on TLC, but my yield is low and I've isolated a non-polar byproduct. LC-MS shows a mass loss of 44 amu. What is happening?

Answer: This is a classic sign of decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO₂). Heteroaromatic carboxylic acids, especially those with nitrogen atoms in the ring, can be susceptible to decarboxylation, often promoted by heat.[2] The phthalazine ring is an electron-deficient system, which can stabilize the intermediate formed upon loss of CO₂.

Causality:

  • Thermal Stress: High reaction temperatures (typically >85-150 °C) are the primary cause.[2]

  • Solvent Effects: Aprotic polar solvents like DMF or DMSO can facilitate decarboxylation at elevated temperatures.[2]

  • Catalyst-Induced: In some cases, transition metal catalysts (e.g., copper, palladium) used in cross-coupling reactions can promote decarboxylation as an unwanted side reaction.[3]

Troubleshooting & Prevention:

  • Lower Reaction Temperature: This is the most effective solution. Screen the reaction at lower temperatures, even if it requires longer reaction times.

  • Choice of Solvent: If high temperatures are unavoidable, consider switching to a less polar solvent that may not promote the decarboxylation pathway as effectively.

  • Milder Reagents: Use more reactive coupling agents or catalysts that allow the reaction to proceed under milder conditions, avoiding the need for high heat.

Section 2: Amide Coupling Reactions

Amide bond formation is one of the most common transformations performed with this compound.[4] However, the choice of coupling agent is critical to avoid side reactions.

Question 3: I'm using EDC (or DCC) for an amide coupling and see a major byproduct with a mass corresponding to my carboxylic acid + EDC. What is this and how do I stop it?

Answer: You are observing the formation of an N-acylurea . This is the most common and often frustrating side product when using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[5][6]

Mechanism of N-acylurea Formation: The reaction proceeds via a highly reactive O-acylisourea intermediate.[7] This intermediate is supposed to react with your amine to form the desired amide. However, if the amine is not sufficiently nucleophilic or is present in low concentration, the O-acylisourea can undergo a slow intramolecular rearrangement (an O→N acyl migration) to form a stable and unreactive N-acylurea.[8] Once formed, this byproduct is difficult to remove and represents a loss of your starting material.

G cluster_0 Reaction Pathways A Phthalazine-COOH + EDC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C Desired Amide Product + Water-Soluble Urea B->C On-Pathway: Reaction with Amine (Fast) D N-Acylisourea Byproduct (Stable & Unreactive) B->D Side-Pathway: Intramolecular Rearrangement (Slow)

Caption: EDC Coupling: On-Pathway vs. Side-Pathway.

Troubleshooting & Prevention: The key is to intercept the O-acylisourea intermediate before it has time to rearrange.

  • Use Additives: The most common and effective strategy is to add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an active ester intermediate.[7] This active ester is more stable towards rearrangement but still highly reactive with the amine, effectively suppressing N-acylurea formation.

  • Switch Coupling Reagent: Modern uronium/aminium-based coupling reagents like HATU, HBTU, or COMU have HOBt or a similar moiety already incorporated into their structure. They are designed to minimize side reactions and are often more efficient, albeit more expensive.

  • Order of Addition: Add the coupling agent to the solution of the carboxylic acid and the additive (e.g., HOBt) and allow it to "pre-activate" for a few minutes before adding the amine. This ensures the active ester is formed before the amine is introduced.

Coupling Reagent ClassExamplesCommon Side ProductsRecommendation for Phthalazine-5-COOH
Carbodiimides EDC, DCC, DICN-acylurea, racemization (if chiral)Use only with additives like HOBt or Oxyma.[7]
Phosphonium BOP, PyBOPCarcinogenic HMPA byproduct (BOP)PyBOP is effective but use with caution.
Uronium/Aminium HBTU, HATU, COMUMinimal side products under standard conditionsHighly Recommended. HATU is often superior for hindered or electron-deficient systems.
Section 3: Esterification Reactions

Question 4: I'm trying to make a simple methyl or ethyl ester. What is the safest method to avoid side reactions on the phthalazine ring?

Answer: While classic methods like Fischer esterification (acid catalyst and alcohol) or using thionyl chloride (SOCl₂) can work, they present risks for a sensitive heterocycle like phthalazine. The phthalazine ring contains basic nitrogen atoms that can be protonated under strongly acidic conditions, and harsh reagents like SOCl₂ can potentially lead to unwanted chlorination on the electron-deficient ring.[9]

Recommended Milder Conditions:

  • Steglich Esterification: This is an excellent choice for sensitive substrates.[10] It uses a carbodiimide (DCC or EDC) to activate the carboxylic acid, but critically, it employs a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5] DMAP acts as a hyper-nucleophilic acyl transfer agent, forming a highly reactive DMAP-acylpyridinium salt that rapidly reacts with the alcohol, outcompeting the N-acylurea side reaction.[11]

  • TMS-Diazomethane: For the specific synthesis of methyl esters, (trimethylsilyl)diazomethane is a very mild and effective reagent. It reacts quickly at room temperature and the only byproducts are nitrogen gas and TMS-related species that are easily removed. Caution is advised as diazomethane and its analogues are toxic and potentially explosive.

Protocol 1: High-Yield Steglich Esterification

This protocol is adapted for this compound and minimizes side product formation.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) or DMF.

  • Addition: Add the desired alcohol (1.1 equiv) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve EDC·HCl (1.2 equiv) in anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. Note: Using the water-soluble EDC simplifies workup compared to DCC, where the dicyclohexylurea (DCU) byproduct must be filtered off.[7][11]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Steglich esterification - Grokipedia. [Link]

  • Decarboxylative sp³ C–N couplings with a series of nitrogen... - ResearchGate. [Link]

  • Carbodiimides and Additives - Aapptec Peptides. [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google P
  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - NIH. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing). [Link]

  • Steglich Esterification Guide | PDF - Scribd. [Link]

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... - ResearchGate. [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. [Link]

  • Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives - PMC - NIH. [Link]

  • Steglich esterification - Wikipedia. [Link]

  • The decarboxylation of some heterocyclic acetic acids - Semantic Scholar. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. [Link]

  • (PDF) Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - ResearchGate. [Link]

  • Phthalazine - Wikipedia. [Link]

  • A Systematic Investigation of Factors Influencing the Decarboxylation of Imidazolium Carboxylates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. [Link]

  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). [Link]

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC. [Link]

  • Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. [Link]

  • Recent Developments in Chemistry of Phthalazines - ResearchGate. [Link]

  • (PDF) New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives - ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . [Link]

  • This compound | C9H6N2O2 | CID 57991901 - PubChem - NIH. [Link]

Sources

Technical Support Center: Purification of Phthalazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Phthalazine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. This compound is a key synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during its purification.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

I've performed a recrystallization, but my final yield of this compound is significantly lower than expected.

  • Probable Cause 1: Suboptimal Solvent Choice. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2]

    • Solution: Conduct a systematic solvent screening. Experiment with a range of solvents and solvent pairs. For carboxylic acids, polar solvents are often a good starting point.[3] Consider solvent pairs where one solvent is a good solvent (e.g., ethanol, methanol) and the other is a poor solvent (e.g., water, hexane).[2] Add the poor solvent dropwise to a hot, saturated solution of your compound until slight turbidity is observed, then allow it to cool slowly.[2]

  • Probable Cause 2: Premature Crystallization During Hot Filtration. If your crude material contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools too quickly during this process, the product can crystallize along with the impurities, leading to loss.

    • Solution: Ensure all your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. This can be achieved by passing hot solvent through the setup immediately before filtering your product solution. Work quickly and efficiently to minimize heat loss.

  • Probable Cause 3: Incomplete Crystallization. The cooling process might be too rapid, or the final temperature not low enough to induce maximum crystal formation.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. Subsequently, place it in an ice bath or a refrigerator to maximize the yield of crystals.[2] If crystallization does not initiate, try scratching the inside of the flask at the solvent-air interface with a glass rod or adding a seed crystal of pure this compound.[2]

Issue 2: Persistent Colored Impurities

My this compound remains colored even after multiple recrystallization attempts.

  • Probable Cause: Presence of Highly Conjugated Impurities. Colored impurities are often organic molecules with extensive conjugation, and their solubility properties may be very similar to your target compound, making them difficult to remove by simple recrystallization.[2]

    • Solution 1: Activated Charcoal Treatment. During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[2] It is crucial not to add an excessive amount, as it can also adsorb your product.[2] After a short heating period, filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.[2]

    • Solution 2: Column Chromatography. If charcoal treatment is ineffective, column chromatography is a more robust method for removing colored impurities.[2] The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your compound and the impurities.

Issue 3: Poor Separation or Low Recovery in Column Chromatography

I'm using column chromatography to purify my product, but I'm observing poor separation of bands or a low overall recovery.

  • Probable Cause 1: Inappropriate Stationary or Mobile Phase. The interaction between your compound, the stationary phase, and the mobile phase is key to good separation. Phthalazine derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[2]

    • Solution:

      • Test for Compound Stability: Spot your compound on a silica gel TLC plate, let it sit for a few hours, and then elute it to check for the appearance of new spots, which would indicate degradation.[2]

      • Deactivate the Stationary Phase: If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a base like triethylamine. This is typically done by adding a small percentage (0.1-1%) of triethylamine to the eluent.[2][4]

      • Alternative Stationary Phases: If silica gel proves unsuitable, consider using alumina (available in acidic, neutral, or basic forms) or a reverse-phase silica (like C18).[2]

      • Mobile Phase Optimization: Systematically vary the polarity of your eluent to achieve optimal separation. A good starting point is a solvent system that gives your product an Rf value of around 0.3 on a TLC plate.

  • Probable Cause 2: Improper Column Packing or Sample Loading. Voids, cracks, or air bubbles in the column bed can lead to channeling and poor separation. Overloading the column or using too much solvent to load the sample will result in broad, overlapping bands.[2]

    • Solution:

      • Column Packing: Ensure the column is packed uniformly. A slurry packing method is often preferred to minimize air bubbles.

      • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.[2]

Issue 4: Difficulty in Isolating the Carboxylic Acid from a Reaction Mixture

My synthesis of this compound is complete, but I'm struggling to separate it from neutral or basic byproducts.

  • Probable Cause: Similar Solubilities of Components in Organic Solvents. The impurities may have similar solubility profiles to your product in common organic solvents, making direct crystallization or chromatography challenging.

    • Solution: Acid-Base Extraction. This is a classic and highly effective technique for separating acidic compounds from neutral and basic impurities.[5]

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract the organic solution with an aqueous basic solution (e.g., 1M NaOH, saturated NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer.

      • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2).[6]

      • The protonated this compound will precipitate out of the aqueous solution.

      • Collect the solid product by filtration, wash it with cold water, and dry it thoroughly.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A good starting point would be a polar protic solvent like ethanol or methanol, or a solvent mixture such as ethanol/water or ethyl acetate/hexane.[2] The carboxylic acid functional group suggests that it will have some polarity.[3] Always perform small-scale solubility tests to determine the optimal solvent system for your specific crude material.

Q2: How can I confirm the purity of my final this compound product?

Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate eluent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak in the chromatogram indicates high purity. Reverse-phase HPLC is a common method for analyzing such compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of your compound and reveal the presence of impurities. The aromatic protons of the phthalazine and the carboxylic acid proton will have characteristic chemical shifts.[9]

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity. Impurities will typically broaden and depress the melting point.

Q3: My this compound appears to be degrading on the silica gel column. What are my alternatives?

As mentioned in the troubleshooting guide, you can try deactivating the silica gel with triethylamine.[2][4] Alternatively, you can use a different stationary phase like neutral or basic alumina.[2] Reverse-phase chromatography on a C18 column is another excellent option, where the separation is based on hydrophobicity rather than polar interactions with an acidic stationary phase.

Q4: What are some common impurities I might expect from the synthesis of this compound?

The impurities will largely depend on the synthetic route. Common starting materials for phthalazine synthesis include phthalic anhydride and hydrazine derivatives.[10][11][12] Potential impurities could include unreacted starting materials, intermediates, or byproducts from side reactions. For instance, if the synthesis involves the oxidation of a methyl group to a carboxylic acid, you might have residual starting material or over-oxidation products.

III. Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the test tube gently to see if the compound dissolves. A good solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolve the crude mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous sodium hydroxide solution and shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with another portion of 1M NaOH.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper).

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Data Summary Table: Comparison of Purification Techniques
Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization Good to ExcellentModerate to HighSimple, cost-effectiveSolvent selection can be tedious; may not remove all impurities
Column Chromatography ExcellentModerateHigh resolving powerMore time-consuming and resource-intensive; potential for product degradation on the stationary phase
Acid-Base Extraction GoodHighExcellent for removing neutral/basic impuritiesOnly applicable for acidic compounds; requires careful pH control

IV. Visualizations

Workflow for Selecting a Purification Method

Purification_Workflow start Crude this compound is_colored Are colored impurities present? start->is_colored charcoal Recrystallize with activated charcoal is_colored->charcoal Yes is_acid_base_impurities Are neutral/basic impurities suspected? is_colored->is_acid_base_impurities No check_purity1 Check Purity (TLC, HPLC) charcoal->check_purity1 column_chrom Column Chromatography check_purity1->column_chrom Not Pure final_product Pure this compound check_purity1->final_product Pure check_purity2 Check Purity (TLC, HPLC) column_chrom->check_purity2 acid_base_extraction Perform Acid-Base Extraction is_acid_base_impurities->acid_base_extraction Yes recrystallization Recrystallization is_acid_base_impurities->recrystallization No acid_base_extraction->recrystallization recrystallization->check_purity2 check_purity2->column_chrom Not Pure check_purity2->final_product Pure

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Low Yield from Recrystallization cause1 Suboptimal Solvent? start->cause1 solution1 Perform Solvent Screening cause1->solution1 Yes cause2 Premature Crystallization? cause1->cause2 No end_node Improved Yield solution1->end_node solution2 Pre-heat Filtration Apparatus cause2->solution2 Yes cause3 Incomplete Crystallization? cause2->cause3 No solution2->end_node solution3 Slow Cooling, Ice Bath, Seeding/Scratching cause3->solution3 Yes solution3->end_node

Sources

Technical Support Center: Overcoming Low Solubility of Phthalazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling phthalazine intermediates. Phthalazine scaffolds are crucial building blocks in medicinal chemistry and materials science, but their planar, aromatic nature frequently leads to significant solubility challenges during synthesis, purification, and analysis.[1][2][3] This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome these hurdles and streamline your research.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter in the lab. The solutions are presented in a logical, stepwise progression from simplest to more advanced techniques.

Q1: My phthalazine starting material or intermediate won't dissolve in the chosen reaction solvent at room temperature. What should I do?

This is one of the most common issues. The high crystal lattice energy of these planar molecules makes them resistant to dissolution.[4] Follow this systematic approach:

Step 1: Application of Thermal Energy

The solubility of most solid organic compounds increases with temperature.[5][6] Gentle heating is the first and simplest intervention.

  • Action: Increase the temperature of your solvent/reagent mixture in increments of 10-20 °C. For many common solvents like DMF or Butanol, you can heat up to 80-110 °C.[7]

  • Causality: Heating provides the energy needed to overcome the intermolecular forces holding the crystal lattice together, allowing solvent molecules to solvate the individual phthalazine molecules.[8]

  • Caution: Be mindful of the thermal stability of your compound and other reagents. Unwanted side reactions can occur at elevated temperatures.

Step 2: Introduce a Co-solvent

If heating alone is insufficient or undesirable, a co-solvent system can modify the polarity of the medium to better match the solute.[9][10][11]

  • Action: Add a small amount (5-20% v/v) of a stronger, miscible solvent. For example, if your primary solvent is ethanol, adding some DMF or DMSO can significantly boost solubility.

  • Causality: Co-solvents work by reducing the interfacial tension between the compound and the primary solvent.[11] A polar aprotic solvent like DMF is particularly effective at disrupting the stacking interactions common in planar aromatic systems.[12]

  • Field Insight: This technique is widely used. Syntheses of phthalazine derivatives often employ solvent systems like DMF, acetonitrile, or butanol from the outset due to their excellent solvating power for these scaffolds.[7][12]

Step 3: Physical Dissolution Enhancement (Sonication)

If thermal and solvent-based methods fail, mechanical energy can be applied.

  • Action: Place the reaction vessel in an ultrasonic bath for 15-30 minute intervals.

  • Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[13] This process generates intense localized energy, which breaks apart solute agglomerates and enhances solvent penetration into the solid, thereby increasing the rate and extent of dissolution.[14]

Below is a decision workflow for addressing initial dissolution problems.

start Phthalazine intermediate is insoluble at RT heat Apply Gentle Heat (e.g., 50-80 °C) start->heat cosolvent Add a Co-solvent (e.g., 5-20% DMF, DMSO) heat->cosolvent Dissolves? No success Proceed with Reaction heat->success Dissolves? Yes sonicate Use Sonication (15-30 min intervals) cosolvent->sonicate Dissolves? No cosolvent->success Dissolves? Yes sonicate->success Dissolves? Yes fail Re-evaluate Solvent System (See FAQ Q1) sonicate->fail Dissolves? No

Caption: Troubleshooting workflow for initial dissolution.

Q2: My reaction was homogeneous, but now my product is precipitating out during the work-up or purification. How can I keep it in solution?

This often happens during aqueous work-ups or when changing solvent systems for chromatography, where the product encounters a less effective solvent.

Step 1: pH Adjustment for Ionizable Intermediates

Phthalazines are nitrogen-containing heterocycles and are typically weakly basic.[1][15] Their solubility can be highly pH-dependent.[1]

  • Action: If your intermediate has basic nitrogen centers, adding a small amount of acid (e.g., dilute HCl) to your aqueous phase can protonate the molecule.

  • Causality: The resulting salt (e.g., a hydrochloride salt) is an ionic species and is often significantly more soluble in water and other polar solvents than the neutral free base.[16][17] This is a cornerstone of pharmaceutical formulation.[17][18]

  • Protocol: Before a large-scale work-up, take a small aliquot of your reaction mixture. Add it to a vial containing the intended anti-solvent (e.g., water). If a precipitate forms, add a few drops of 1M HCl. If the solid dissolves, pH modification will be an effective strategy for your full-scale work-up.

Step 2: Employ a Stronger Solvent System for Extraction/Purification

If pH modification is not applicable or insufficient, you must use a stronger solvent system.

  • Action for Extraction: Instead of standard ethyl acetate or DCM, consider using a mixture with higher polarity, such as DCM/Methanol (e.g., 9:1 v/v), for your organic extraction phase.

  • Action for Chromatography: Avoid purely non-polar eluents like hexane/ethyl acetate if you are experiencing precipitation on your column. A mobile phase containing DCM and ramping up to a few percent of methanol is often more effective at keeping polar, poorly soluble compounds eluted.

The diagram below illustrates how pH affects the solubility of a basic phthalazine.

P_H Phthalazine-H⁺ (Protonated Salt Form) • Ionic • Higher Water Solubility P Phthalazine (Neutral Free Base) • Non-polar, Planar • Low Water Solubility Equilibrium P_H->Equilibrium + OH⁻ P->Equilibrium + H⁺ Equilibrium->P_H Equilibrium->P

Caption: Effect of pH on phthalazine solubility.

Frequently Asked Questions (FAQs)

Q1: Why are phthalazine intermediates so often poorly soluble?

The low solubility is rooted in their fundamental molecular structure.

  • Planarity and Aromaticity: Phthalazines are planar, rigid aromatic systems. This structure promotes efficient π-π stacking in the solid state, similar to graphite.[4]

  • Strong Crystal Lattice Energy: The strong intermolecular forces from this stacking result in a very stable crystal lattice. A large amount of energy is required to break this lattice apart and solvate the individual molecules, resulting in low solubility.[4]

  • Lipophilicity: The introduction of various substituents, particularly large aromatic or chloro groups, can increase the molecule's lipophilicity, further reducing its solubility in aqueous or highly polar media.[7]

Q2: What is a good starting point for solvent selection for a new phthalazine derivative?

A systematic solvent screening is the most reliable approach. However, based on established literature, a few solvents are consistently effective.[7][12][19]

SolventBoiling Point (°C)Polarity IndexTypical Use Case & Rationale
DMF 1536.4Workhorse Solvent: High polarity and boiling point make it excellent for dissolving difficult compounds and running reactions at elevated temperatures.[12]
Acetonitrile 825.8Good All-rounder: Effective for many nucleophilic substitution reactions. Its lower boiling point simplifies removal post-reaction.[7]
n-Butanol 1184.0Higher-Boiling Alcohol: Useful when a protic solvent is needed for reactions requiring reflux above the boiling point of ethanol.[7]
Ethanol 784.3Green & Protic Solvent: Commonly used for reactions with piperazine or aldehyde condensations.[19] Often requires heating.
DMSO 1897.2Solvent of Last Resort: Extremely high solvating power. However, its very high boiling point can make product isolation difficult.
Q3: Can I use a solubilizing agent or excipient to improve solubility?

Yes, this is a common strategy, especially in drug formulation, but it can also be adapted for laboratory synthesis.

  • Surfactants: Molecules like Tween® or Span® can form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous media.[20] This is generally more applicable for analysis or formulation than for bulk synthesis.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) can act as effective co-solvents to enhance aqueous solubility.[9][21]

  • Cyclodextrins: These are macrocyclic molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively masking the hydrophobic part and increasing aqueous solubility.[16][22]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent or co-solvent system for a poorly soluble phthalazine intermediate.

  • Preparation: Dispense 2-3 mg of your dry phthalazine intermediate into 5-6 separate small, sealable glass vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Ethanol, Acetonitrile, Toluene, DMF, DCM).

  • Room Temperature Test: Cap the vials and stir or vortex them vigorously for 2 minutes. Observe and record the solubility (e.g., insoluble, partially soluble, fully soluble).

  • Thermal Test: For any vials where the compound was not fully soluble, uncap them (or loosen the cap) and heat them in a heating block to 60 °C for 10 minutes with stirring. Record observations.

  • Co-Solvent Test: If a compound is partially soluble in a desirable solvent (e.g., Ethanol), take a new vial with the same solid and solvent, and add a stronger co-solvent (e.g., DMF) dropwise until dissolution is achieved. Note the approximate v/v percentage required.

  • Analysis: Choose the solvent or solvent system that provides complete dissolution under the mildest conditions and is compatible with your planned reaction chemistry.

References
  • El-Sayed, N. N. E., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. Available at: [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Solubility of Things. (n.d.). Phthalazine. Available at: [Link]

  • Singh, A., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of phthalazines. Available at: [Link]

  • Reddit. (2022). Dissolving an insoluble compound in an organic solvent... and then solve this in water? r/labrats. Available at: [Link]

  • He, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]

  • Al-Hamidi, H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2017). Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water? Available at: [Link]

  • Eldehna, W. M., et al. (2021). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Available at: [Link]

  • Mbah, C., et al. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Pharmaceutical Solvents and Solubilizing Agents. Available at: [Link]

  • Akbari, S., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 10: Phthalazines. Thieme. Available at: [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Available at: [Link]

  • Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research. Available at: [Link]

  • MDPI. (2018). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]

  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ten-Ami, A., & Sorett, J. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Al-Ostath, Y. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. Available at: [Link]

  • Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Available at: [Link]

  • Al-Kassas, R., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules. Available at: [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? Available at: [Link]

  • Savjani, K. T., et al. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology. Available at: [Link]

  • ResearchGate. (n.d.). Temperature Effects on the Solubility of Gases. Available at: [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Available at: [Link]

  • Al-Obaidi, H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics. Available at: [Link]

  • iLectureOnline. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. Available at: [Link]

  • Typeset. (n.d.). The Chemistry of Ultrasonic Degradation of Organic Compounds. Available at: [Link]

  • ResearchGate. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Available at: [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Wired Release. Available at: [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available at: [Link]

Sources

Technical Support Center: Optimizing Phthalazine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phthalazine ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find practical, field-tested advice to troubleshoot common issues and optimize your reaction conditions. The information is presented in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the phthalazine core?

The most prevalent and practical methods for constructing the phthalazine ring system involve the condensation of a hydrazine derivative with a 1,2-dicarbonyl compound or a precursor that can generate one in situ. The choice of starting material often depends on the desired substitution pattern of the final phthalazine derivative.

  • Phthalic Anhydride and its Derivatives: These are widely used to produce phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), a key and stable intermediate that can be further functionalized. The reaction is typically carried out with hydrazine hydrate in a suitable solvent like acetic acid.[1][2]

  • o-Phthalaldehyde: This is another common precursor that reacts with hydrazine to form the phthalazine ring directly.

  • 2-Aroylbenzoic Acids: These can be obtained through Friedel-Crafts acylation of aromatic hydrocarbons with phthalic anhydride. Subsequent treatment with hydrazine hydrate yields the corresponding phthalazin-1(2H)-one derivatives.[2]

  • Halogenated Precursors: Starting with halogenated phthalic anhydrides or related compounds allows for the introduction of substituents that can be later modified through nucleophilic substitution reactions.

Q2: I am getting a very low yield in my phthalhydrazide synthesis from phthalic anhydride and hydrazine hydrate. What are the likely causes and how can I improve it?

Low yields in this seemingly straightforward condensation are a common issue. Several factors can contribute to this problem:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If starting material is still present, consider extending the reaction time or slightly increasing the temperature. A typical starting point is heating at 120°C for 4-6 hours in acetic acid.[1]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If it's too low, the reaction will be sluggish. If it's too high, you risk decomposition of starting materials or the product. The optimal temperature often needs to be determined empirically for your specific substrate and scale.

  • Hydrazine Hydrate Quality: The purity and water content of hydrazine hydrate can affect the reaction. Using old or improperly stored hydrazine hydrate may lead to lower yields.

  • Product Precipitation and Isolation: Phthalhydrazide is often poorly soluble and precipitates from the reaction mixture upon cooling.[1][3] Ensure that the mixture is sufficiently cooled to maximize precipitation before filtration. Mechanical losses during filtration and washing can also significantly impact the yield, especially on a smaller scale.[3]

Q3: My final phthalazine product is impure. What are the common side products and how can I purify my compound?

Impurity issues often stem from side reactions or incomplete reactions. Common impurities can include unreacted starting materials or partially reacted intermediates.

  • Common Side Reactions: Depending on the specific substrates and conditions, side reactions can occur. For instance, if using substituted hydrazines, regioisomers might form. In reactions involving further functionalization, for example with phosphorus oxychloride (POCl₃) to form 1,4-dichlorophthalazine, incomplete chlorination can be an issue.[4]

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying solid phthalazine derivatives. The choice of solvent is crucial and depends on the specific compound's solubility profile.

    • Column Chromatography: For more challenging separations or for non-crystalline products, flash column chromatography on silica gel is a standard technique.[5]

    • Washing: Thoroughly washing the crude product with appropriate solvents can remove residual starting materials and soluble impurities. For example, washing phthalhydrazide with cold water can remove excess acetic acid and hydrazine salts.[3]

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem 1: The reaction to form phthalhydrazide is sluggish or stalls.
  • Causality: The activation energy for the condensation may not be met, or the reagents may not be sufficiently reactive.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the phthalic anhydride is dry and the hydrazine hydrate is of good quality.

    • Optimize Solvent: Acetic acid is a common solvent that also acts as a catalyst. Other high-boiling polar solvents can be explored.

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for any signs of decomposition by TLC.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[6]

Problem 2: Difficulty in purifying the final phthalazine derivative.
  • Causality: The product may have similar polarity to the impurities, making separation by standard methods challenging. The product might also be poorly soluble in common recrystallization solvents.

  • Troubleshooting Steps:

    • Systematic Solvent Screening for Recrystallization: A systematic approach to finding a suitable recrystallization solvent is recommended. Test a range of solvents from polar to non-polar. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system (e.g., DMF/water, ethanol/water).

    • Chromatography Gradient Optimization: If using column chromatography, a shallow gradient of the eluent can improve the separation of closely related compounds.

    • Acid-Base Extraction: If your phthalazine derivative has basic nitrogen atoms, an acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 0.1N HCl) to extract the basic product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Phthalhydrazide from Phthalic Anhydride

This protocol provides a standard procedure for the synthesis of phthalhydrazide.

Materials:

  • Phthalic anhydride

  • Hydrazine hydrate (64-85%)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent).

  • Add glacial acetic acid to the flask.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred suspension.

  • Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with cold deionized water to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any residual acetic acid and hydrazine.

  • Dry the product under vacuum to obtain crude phthalhydrazide.

  • For further purification, recrystallize from ethanol or DMF.[1]

Protocol 2: Chlorination of a Phthalazinone Derivative

This protocol describes a general method for converting a phthalazinone to a chlorophthalazine, a versatile intermediate for further functionalization.

Materials:

  • Phthalazinone derivative

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • In a round-bottom flask, place the phthalazinone derivative (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

Data Presentation

Table 1: Common Solvents for Recrystallization of Phthalazine Derivatives [1]

Compound TypeRecommended SolventsComments
PhthalhydrazideEthanol, Dimethylformamide (DMF), 0.1M KOHPhthalhydrazide has low solubility in many common organic solvents.
1,4-DichlorophthalazineEthanol, Acetonitrile-
Substituted PhthalazinonesMethanol, Ethanol, DMF/WaterThe choice of solvent depends on the nature of the substituents.

Visualizations

Diagram 1: General Workflow for Phthalhydrazide Synthesis and Troubleshooting

Phthalazine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Start: Phthalic Anhydride + Hydrazine Hydrate reagents Solvent: Acetic Acid start->reagents heat Heat to 120°C for 4-6h reagents->heat tlc Monitor by TLC heat->tlc incomplete_rxn Incomplete Reaction? tlc->incomplete_rxn cool Cool to RT precipitate Precipitate with Water cool->precipitate filtrate Filter & Wash precipitate->filtrate dry Dry filtrate->dry product Pure Phthalhydrazide dry->product Crude Product low_yield Low Yield? dry->low_yield recrystallize Recrystallize recrystallize->product low_yield->recrystallize No check_reagents Check Reagent Quality low_yield->check_reagents Yes incomplete_rxn->cool No extend_time Extend Reaction Time incomplete_rxn->extend_time Yes extend_time->heat increase_temp Increase Temperature increase_temp->heat check_reagents->start

A workflow diagram for the synthesis of phthalhydrazide, including key troubleshooting checkpoints.

Diagram 2: Logical Relationship for Optimizing Phthalazine Synthesis

Optimization_Logic cluster_parameters Reaction Parameters cluster_outcomes Desired Outcomes Temperature Temperature Yield High Yield Temperature->Yield Purity High Purity Temperature->Purity Time Reaction Time Time->Yield Time->Purity Solvent Solvent Solvent->Yield Solvent->Purity Reagents Reagent Quality Reagents->Yield Reagents->Purity Optimization Optimization Goal Optimization->Temperature Optimization->Time Optimization->Solvent Optimization->Reagents

A diagram illustrating the key parameters to consider for optimizing the yield and purity of phthalazine synthesis.

References

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025). Retrieved from [Link]

  • A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. (2021). Scientific Reports. Retrieved from [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). BMC Chemistry. Retrieved from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. Retrieved from [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). Molecules. Retrieved from [Link]

  • Bayoumi, W. A., Barghash, A.-E. M., Gineinah, M. M., Massoud, M. A., & Abdelal, A. M. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. Retrieved from [Link]

  • Recent Developments in Chemistry of Phthalazines. (2013). Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Retrieved from [Link]

  • Bunce, R. A., & Schilling, C. L. (1995). Efficient synthesis of selected phthalazine derivatives. Journal of Heterocyclic Chemistry, 32(1), 123-126. Retrieved from [Link]

Sources

Troubleshooting guide for scaling up phthalazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phthalazine Synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning phthalazine synthesis from the bench to a larger scale. Phthalazine and its derivatives are crucial scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] However, scaling up their synthesis presents unique challenges that can impact yield, purity, and safety.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your scale-up process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 20L reactor. What are the most likely causes?

This is a classic scale-up problem often rooted in mass and heat transfer limitations. When reaction volume increases, the surface-area-to-volume ratio decreases, profoundly affecting heating, cooling, and mixing.

Causality & Troubleshooting Steps:

  • Inefficient Mixing: In a large reactor, inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and byproduct formation. On the other hand, areas with poor mixing will have slower reaction rates.

    • Solution: Evaluate your reactor's agitation system. Is the impeller type (e.g., anchor, turbine) appropriate for the viscosity of your reaction medium? Are you operating at a sufficient RPM to ensure a homogenous mixture? For reactions involving solids, ensure the agitation is strong enough to keep them suspended.

  • Poor Temperature Control: The condensation of hydrazine with precursors like 2-acylbenzoic acids or phthalic anhydride is often exothermic.[2][3] A small-scale flask can dissipate this heat through its walls, but a large reactor cannot do so efficiently. Uncontrolled temperature spikes can degrade starting materials, products, and promote unwanted side reactions.

    • Solution: Implement controlled, portion-wise addition of the limiting reagent to manage the exotherm.[4] Ensure your reactor's cooling jacket is functioning optimally and the heat transfer fluid is at the correct setpoint before starting the addition. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly over time.

  • Extended Reaction Times: What worked in 4-6 hours at the bench scale may require longer at a larger scale due to slower heating times and potentially less efficient mixing.[4]

    • Solution: Do not rely solely on time. Implement in-process controls (IPCs) to monitor the reaction's progress. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are invaluable for determining the true endpoint of the reaction.[4][5]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to systematically identify the cause of decreased yield during scale-up.

low_yield_troubleshooting start Low Yield on Scale-Up check_purity 1. Verify Starting Material Purity & Stoichiometry start->check_purity check_mixing 2. Evaluate Mixing Efficiency check_purity->check_mixing OK purity_issue Adjust Stoichiometry Re-purify Starting Materials check_purity->purity_issue Issue Found check_temp 3. Analyze Temperature Profile check_mixing->check_temp OK mixing_issue Increase Agitation (RPM) Change Impeller Type check_mixing->mixing_issue Issue Found check_ipc 4. Review In-Process Controls (TLC/HPLC) check_temp->check_ipc OK temp_issue Slow Reagent Addition Improve Reactor Cooling check_temp->temp_issue Issue Found ipc_issue Extend Reaction Time Optimize IPC Method check_ipc->ipc_issue Issue Found end_node Yield Improved check_ipc->end_node OK purity_ok Purity/Ratio OK mixing_ok Mixing Adequate temp_ok Temp Stable ipc_ok Reaction Complete purity_issue->end_node mixing_issue->end_node temp_issue->end_node ipc_issue->end_node

Caption: A logical workflow for troubleshooting low yield in scale-up.

Q2: I'm observing significant byproduct formation. How can I improve the purity of my crude product?

Byproduct formation is often linked to the same issues that cause low yield: poor temperature control and incorrect stoichiometry. The most common synthetic routes involve the cyclization of a precursor with hydrazine.

Common Byproducts & Causal Factors:

  • Incomplete Cyclization: The intermediate (e.g., an N-acylhydrazone) may persist if the reaction temperature is too low or the time is insufficient.

  • Side Reactions of Hydrazine: Hydrazine is a potent nucleophile and reducing agent. At elevated temperatures or if present in large excess, it can participate in undesired side reactions.

  • Starting Material Impurities: Impurities in your starting materials (e.g., o-phthalaldehyde or phthalic anhydride) will carry through the reaction and complicate purification.

Strategies for Purity Enhancement:

  • Control Reagent Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of hydrazine hydrate to ensure complete conversion of the limiting reagent, but avoid a large excess that can lead to byproducts and difficult removal.[4]

  • Optimize Reaction Temperature: Run small-scale experiments to determine the optimal temperature range. In situ monitoring with IR or calorimetry can be invaluable for understanding reaction kinetics and identifying the onset of decomposition or side reactions.[3]

  • Purify Intermediates: While one-pot reactions are efficient, scaling up may necessitate the isolation and purification of key intermediates. For example, in a Friedel-Crafts acylation followed by cyclization, purifying the intermediate 2-aroylbenzoic acid can significantly improve the final product's quality.[4]

Q3: My phthalazine derivative is "oiling out" during crystallization instead of forming a solid. What should I do?

"Oiling out" occurs when a compound precipitates from a solution above its melting point or as a supersaturated liquid. This is a common problem during the purification of organic compounds.[6]

Troubleshooting Crystallization:

  • Reduce the Rate of Cooling: Slow, controlled cooling is critical for forming well-ordered crystals. Crash-cooling by pouring the hot solution onto ice or into a cold solvent is a common cause of oiling out.[4] Allow the solution to cool naturally to room temperature, then gradually cool further with an ice bath.

  • Change the Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] If your product is oiling out, the solvent may be too good. Try a less polar solvent or a co-solvent system (e.g., ethanol/water).

  • Seeding: Introduce a small crystal of the pure product into the slightly supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem Potential Cause Recommended Solution
Product "Oils Out"Solvent is too good; cooling is too rapid.Use a less polar solvent system; allow for slow cooling; try seeding.[6]
No Crystals FormSolution is not saturated; compound is too soluble.Evaporate some solvent to increase concentration; switch to a poorer solvent.
Product Precipitates as Fine PowderSolution is too supersaturated; cooling is too fast.Dilute with a small amount of hot solvent; ensure slow, controlled cooling.

Caption: Troubleshooting common crystallization issues.

Q4: What are the critical safety precautions for handling hydrazine hydrate at the kilogram scale?

Hydrazine hydrate is toxic, a suspected carcinogen, and can be corrosive.[4] Handling it at scale requires stringent safety protocols beyond standard laboratory practice.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber is often recommended), and chemical splash goggles. All handling should be done within a well-ventilated fume hood.[4]

  • Ventilation: Ensure all operations, including charging the reactor and quenching the reaction, are performed in a well-ventilated area, preferably a walk-in fume hood for kilogram-scale reactions.

  • Quenching & Neutralization: Have a plan for neutralizing excess hydrazine. This can often be accomplished by careful addition of an oxidizing agent like sodium hypochlorite (bleach), but this reaction is exothermic and must be done with cooling and caution.

  • Spill Management: Have a spill kit specifically for hydrazine readily available. This should include an absorbent material and a neutralizing agent.

Experimental Protocols

Protocol 1: General Scale-Up Synthesis of a Phthalazinone from a 2-Acylbenzoic Acid

This protocol is a generalized procedure based on established methods for synthesizing 4-substituted phthalazin-1(2H)-ones.[3][4]

Workflow Diagram

scale_up_protocol cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation prep_reactor 1. Charge 50L Reactor with 2-Acylbenzoic Acid (10 mol) and Ethanol (25 L) create_slurry 2. Stir to Form a Suspension prep_reactor->create_slurry add_hydrazine 3. Slowly Add Hydrazine Hydrate (12 mol) at RT create_slurry->add_hydrazine reflux 4. Heat to Reflux (~78°C) for 4-6 hours add_hydrazine->reflux monitor 5. Monitor by TLC/HPLC until SM is consumed reflux->monitor cool 6. Cool to Room Temperature (Product Precipitates) monitor->cool filter_solid 7. Filter the Solid Product cool->filter_solid wash 8. Wash with Cold Ethanol, then Deionized Water filter_solid->wash dry 9. Dry Under Vacuum at 60-70°C wash->dry

Caption: Step-by-step workflow for kilogram-scale phthalazinone synthesis.

Methodology:

  • Reactor Setup: To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the 2-acylbenzoic acid (e.g., 2.42 kg, 10.0 mol) and ethanol (25 L).[4]

  • Slurry Formation: Begin stirring the mixture to form a suspension.

  • Reagent Addition: Slowly add hydrazine hydrate (e.g., 0.75 kg, ~12.0 mol) to the suspension at room temperature over 30-60 minutes. Monitor the internal temperature to ensure there is no significant exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C in ethanol) and maintain for 4-6 hours.[4]

  • Monitoring: Periodically take samples for analysis by TLC or HPLC to monitor the disappearance of the starting material.

  • Crystallization: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature. The product should precipitate out of the solution. Further cooling in an ice bath can improve recovery.

  • Isolation: Filter the solid product using a suitable filter press or large Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold ethanol (e.g., 2 x 2 L) and then with deionized water (e.g., 3 x 5 L) to remove unreacted reagents and soluble impurities.[4]

  • Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.

References

  • Bunce, R. A., Harrison, T., & Nammalwar, B. (2012). Efficient synthesis of selected phthalazine derivatives.
  • Request PDF. (n.d.). Facile synthesis of 1-substituted 4-H phthalazine, a versatile scaffold for chemically diverse phthalazines.
  • SIELC Technologies. (n.d.). Separation of Phthalazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalazine synthesis. Retrieved from [Link]

  • Elmeligie, S., Aboul-Magd, A. M., Lasheen, D. S., Ibrahim, T. M., Abdelghany, T. M., Khojah, S. M., & Abouzid, K. A. M. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1-15.
  • Asif, M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). International Journal of Trend in Scientific Research and Development, 3(4).
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances.
  • Chen, I. H., et al. (2018).
  • Anderson, N. G., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 19(9), 1175-1182.
  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20, 2899–2918.
  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(18), 12726-12747.
  • Khan, I., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425.
  • Asif, M. (2015). Recent Developments in Chemistry of Phthalazines. Organic chemistry: current research, 4(1), 1.
  • Request PDF. (n.d.). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges.
  • Request PDF. (n.d.). Recent Developments in Chemistry of Phthalazines.
  • Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot. (n.d.). SciSpace.
  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102.

Sources

Preventing side reactions in the functionalization of Phthalazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction

Welcome to the technical support guide for the functionalization of Phthalazine-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Phthalazine derivatives are of significant interest in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] However, the unique electronic properties of the phthalazine ring system, coupled with the reactivity of the carboxylic acid group, can present specific challenges and lead to undesired side reactions.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity of your target molecules.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues encountered during the functionalization of this compound, presented in a problem-and-solution format.

Issue 1: Low Yield or No Reaction in Amide Coupling

Problem: You are attempting to form an amide bond by reacting this compound with an amine using standard coupling reagents (e.g., HATU, EDC/HOBt), but you observe low to no product formation. LCMS analysis may show the formation of an activated ester, but the reaction with the amine does not proceed.[4]

Root Cause Analysis:

The phthalazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[5] This electronic nature can reduce the nucleophilicity of the carboxylic acid, making its activation more challenging compared to simple benzoic acids. Furthermore, the nitrogen atoms in the phthalazine ring can be basic and may interact with coupling reagents or catalysts, interfering with the desired reaction pathway. Some nitrogen-containing heterocyclic compounds are known to have low reactivity in N-acylation reactions.[6]

Solutions & Protocols:

  • Choice of Coupling Reagent: For sterically hindered or electronically deactivated carboxylic acids, more potent activating agents are often required.

    • Recommendation: Switch to a phosphonium-based reagent like BOP or PyBOP , or a uronium-based reagent like HBTU or HATU . These are often more effective than carbodiimides for challenging couplings.[7]

    • Protocol Tip: When using HATU, allow the carboxylic acid to pre-activate with HATU and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine. This ensures the formation of the active ester intermediate.[8][9]

  • Conversion to Acyl Chloride: For particularly stubborn couplings, converting the carboxylic acid to the more reactive acyl chloride can be highly effective.

    • Protocol: Acyl Chloride Formation

      • Suspend this compound (1.0 eq) in anhydrous DCM or toluene.

      • Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by IR (disappearance of the broad O-H stretch).

      • Remove the solvent and excess reagent under reduced pressure. The crude acyl chloride can often be used directly in the next step. Caution: Thionyl chloride (SOCl₂) can also be used but may require higher temperatures, which can lead to side reactions with the phthalazine ring.[4]

  • Solvent and Temperature Optimization:

    • Solubility: this compound has limited solubility in some common organic solvents.[5] Ensure complete dissolution for the reaction to proceed efficiently. DMF or NMP can be good choices for their high polarity.

    • Temperature: While many couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, especially with less reactive amines.

Issue 2: N-Alkylation or N-Acylation of the Phthalazine Ring

Problem: During functionalization attempts, you observe side products resulting from reactions at one of the nitrogen atoms of the phthalazine ring system.

Root Cause Analysis:

The lone pairs of electrons on the phthalazine nitrogen atoms impart basic and nucleophilic character.[5] In the presence of strong electrophiles (e.g., alkyl halides used in a subsequent step, or even highly reactive coupling intermediates), these nitrogens can compete with the desired nucleophile, leading to undesired N-functionalization.

Solutions & Protocols:

  • pH Control: Maintaining a slightly acidic to neutral pH can protonate the ring nitrogens, reducing their nucleophilicity. However, this must be balanced with the requirements of the primary reaction (e.g., amide coupling requires a basic amine).

  • Use of Protecting Groups (Advanced): In complex multi-step syntheses, protecting the phthalazine nitrogen may be necessary. This is a less common but powerful strategy.

    • Challenge: There is no standard, universally applicable protecting group for the phthalazine system itself. The choice is highly substrate and reaction-dependent.

    • Potential Strategy: One theoretical approach could involve transient protection. For example, coordination with a Lewis acid could selectively block the nitrogen atoms.[10] However, this would require significant empirical optimization. This is an area of ongoing research and should be approached with caution.

  • Reaction Sequencing: Plan your synthesis to introduce sensitive functional groups in a way that minimizes opportunities for side reactions. For example, perform the carboxylic acid functionalization before introducing strong electrophiles in other parts of the molecule.

Issue 3: Decarboxylation of the Starting Material

Problem: You observe the formation of phthalazine as a significant byproduct, indicating the loss of the carboxylic acid group.

Root Cause Analysis:

While aromatic carboxylic acids are generally stable, decarboxylation can be induced under harsh conditions, particularly at high temperatures or in the presence of certain catalysts.[11][12][13] The electron-withdrawing nature of the phthalazine ring can facilitate this process under certain thermal or catalytic conditions.[14][15][16]

Solutions & Protocols:

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, conduct a time-course study to find the minimum time and temperature required for product formation without significant decarboxylation.

  • Catalyst Choice: Some transition metals, especially under photoredox or harsh oxidative conditions, can promote decarboxylation.[12][14] If you are using metal-catalyzed cross-coupling reactions on other parts of the molecule, ensure the conditions are compatible with the carboxylic acid group.

  • Avoid Strongly Basic/Acidic Conditions at High Temperatures: While necessary for some reactions, prolonged exposure to strong acids or bases at reflux temperatures can promote decarboxylation.

Issue 4: Unwanted Esterification (Fischer Esterification)

Problem: When attempting to perform a reaction in an alcohol solvent (e.g., methanol, ethanol) under acidic conditions, you isolate an ester byproduct instead of your desired product.

Root Cause Analysis:

This is a classic Fischer esterification reaction. In the presence of an acid catalyst and an alcohol, carboxylic acids will equilibrate with their corresponding esters.[17][18][19] Using an alcohol as the solvent provides a large excess, driving the equilibrium towards the ester product.[19]

Solutions & Protocols:

  • Solvent Choice: If acidic conditions are required for your primary transformation, avoid using alcohol-based solvents.

    • Recommended Alternatives: Dioxane, THF, acetonitrile, or DMF are generally inert under these conditions.

  • Protecting the Carboxylic Acid: If an alcohol solvent is unavoidable, temporarily protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) that can be cleaved later.

    • Protocol: Methyl Ester Formation

      • Dissolve this compound in methanol.

      • Add a catalytic amount of sulfuric acid (H₂SO₄) or use an excess of thionyl chloride (SOCl₂) at 0 °C.

      • Reflux the mixture for 4-6 hours.

      • Neutralize, extract, and purify to isolate the methyl ester.

    • Deprotection: The ester can be hydrolyzed back to the carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup.[20]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose coupling reagents for forming an amide with this compound?

A1: For routine amide couplings with non-hindered primary or secondary amines, HATU or HBTU in combination with a non-nucleophilic base like DIPEA in DMF is an excellent starting point.[9] These uronium salts are highly efficient and generally lead to clean reactions with minimal side products. For more challenging substrates, consider phosphonium reagents like PyBOP .

Q2: My this compound is poorly soluble. How can I improve this?

A2: Solubility can be a significant hurdle.

  • Solvent Systems: Polar aprotic solvents like DMF , DMAc , or NMP are often effective. Gentle warming can also aid dissolution.

  • Salt Formation: Converting the carboxylic acid to its salt form (e.g., with triethylamine or potassium carbonate) can temporarily increase solubility in polar solvents, but ensure this is compatible with your subsequent reaction steps.

Q3: Can I perform a Suzuki or other cross-coupling reaction on a phthalazine ring that already has a carboxylic acid group?

A3: Yes, but with careful planning. Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the phthalazine scaffold.[21] However, the conditions (base, temperature, catalyst) must be chosen to avoid decarboxylation or interference from the carboxylic acid. It is often synthetically more robust to perform the cross-coupling on a protected version of the molecule (e.g., a phthalazine-5-methyl ester) and then deprotect to reveal the carboxylic acid in a later step.

Q4: How can I purify my final functionalized phthalazine derivative?

A4: Purification strategies depend on the properties of your final compound.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) is typical. Adding a small amount of acetic acid to the mobile phase can sometimes improve the peak shape for acidic compounds.

  • Recrystallization: If your product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining analytically pure material.[22]

  • Preparative HPLC: For difficult separations or for achieving very high purity, reverse-phase preparative HPLC is a powerful option.

Visualized Workflows and Pathways

Diagram 1: Amide Coupling Troubleshooting Flowchart

This diagram outlines a decision-making process for troubleshooting a failed amide coupling reaction.

AmideCouplingTroubleshooting Start Start: Amide Coupling with This compound ConditionCheck Initial Conditions: HATU/DIPEA in DMF @ RT Start->ConditionCheck ReactionResult Low or No Product? ConditionCheck->ReactionResult Success Reaction Successful Proceed to Workup ReactionResult->Success No Troubleshoot Troubleshooting Path ReactionResult->Troubleshoot Yes Option1 Option 1: Change Coupling Reagent (e.g., PyBOP) Troubleshoot->Option1 Option2 Option 2: Increase Temperature (40-50 °C) Troubleshoot->Option2 Option3 Option 3: Convert to Acyl Chloride (Oxalyl Chloride/DMF) Troubleshoot->Option3

Caption: Decision tree for optimizing amide bond formation.

Diagram 2: Key Side Reaction Pathways

This diagram illustrates the main competitive side reactions during functionalization.

SideReactions Start Phthalazine-5-COOH + Reagents DesiredPath Desired Product (e.g., Amide) Start->DesiredPath  Desired Pathway  (Optimized Conditions) SideReaction1 Side Product 1: N-Alkylation/Acylation Start->SideReaction1  Electrophiles  (E+) SideReaction2 Side Product 2: Decarboxylation (Phthalazine) Start->SideReaction2  High Temp / Catalyst SideReaction3 Side Product 3: Fischer Esterification Start->SideReaction3  Acid / ROH Solvent

Caption: Competing reaction pathways for this compound.

Quantitative Data Summary

Table 1: Recommended Conditions for Amide Coupling Reagents
Coupling ReagentEquivalents (Reagent)Base (Equivalents)SolventTypical Temp. (°C)Notes
EDC/HOBt 1.2 / 1.2DIPEA (2.5)DMF, DCM0 to 25Classic method; may be slow for this substrate.
HATU 1.2DIPEA (2.5)DMF, NMP25Highly efficient; pre-activation recommended.[8][9]
PyBOP 1.2DIPEA (2.5)DMF, DCM25Good for sterically hindered amines/acids.
SOCl₂ / Oxalyl-Cl 1.5 - 2.0Pyridine or Et₃N (2.0)DCM, Toluene0 to 25Forms highly reactive acyl chloride intermediate.[4]

References

  • Nitrogen Protecting Groups: Recent Developments and New Applications.
  • Chemical properties of the phthalazine ring system.Benchchem. (n.d.).
  • Recent Developments in Chemistry of Phthalazines.Longdom Publishing. (2015).
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.Tohoku University. (2023).
  • This compound | CAS 1104070-94-1.Benchchem. (n.d.).
  • Application Notes and Protocols for the Functionalization of the Phthalazine Core.Benchchem. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies. (2008).
  • Amide coupling reaction in medicinal chemistry.
  • Tips and tricks for difficult amide bond form
  • Bacterial Decarboxylation of o-Phthalic Acids.PubMed. (1983).
  • Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines.Indian Academy of Sciences. (n.d.).
  • How do I avoid side reactions while doing this peptide coupling reaction?Reddit. (2025).
  • Process optimization for acid-amine coupling: a catalytic approach.Growing Science. (2022).
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.Macmillan Group - Princeton University. (2022).
  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.PubMed Central - NIH. (n.d.).
  • Decarboxyl
  • Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.
  • Mechanistic Studies on the Prenylated- Flavin-Dependent Phenazine-1-Carboxylic Acid Decarboxylase.Deep Blue Repositories. (n.d.).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry. (2022).
  • Reactions of Esters.Chemistry LibreTexts. (2021).
  • A Concise Review on Phthlazine Derivatives and its Biological Activities.PharmaInfo. (n.d.).
  • Recent Developments in Chemistry of Phthalazines.Longdom Publishing. (2015).

Sources

Technical Support Center: Recrystallization of Phthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Phthalazine-5-carboxylic acid via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the purification of this important heterocyclic building block. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Foundational Principles & Key Considerations

This compound is a polar, aromatic molecule. Its physicochemical properties are dominated by two key functional groups: the carboxylic acid (-COOH) and the phthalazine core, a nitrogen-containing heterocycle.[1][2] Understanding these features is critical for designing a successful recrystallization strategy.

  • Polarity and Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atoms in the phthalazine ring are hydrogen bond acceptors. This high polarity and capacity for hydrogen bonding dictate that polar solvents will be required for dissolution.[3][4] The principle of "like dissolves like" is paramount.[3]

  • Acidity: The carboxylic acid moiety allows the molecule to form salts with bases. While this property is not the focus of this recrystallization guide, it's an important consideration for overall purification and handling strategies.[5]

  • Thermal Stability: Phthalazine derivatives are generally stable, but prolonged exposure to very high temperatures should be avoided to prevent potential degradation. The choice of a solvent with a suitable boiling point is therefore important.[3]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My this compound isn't dissolving, even with heating. What should I do?

Answer: This is a classic solvent mismatch issue. This compound requires a sufficiently polar solvent to overcome its crystal lattice energy.

  • Cause 1: Solvent is too non-polar. Solvents like hexanes, toluene, or diethyl ether are generally poor choices for dissolving this compound.[5][6]

  • Solution 1: Increase Solvent Polarity. Your primary candidates should be polar protic solvents like water, ethanol, or methanol, or polar aprotic solvents like acetone or ethyl acetate.[3][7] Water is an excellent, safe choice for polar compounds, but solubility may be low even when hot.[5][7] Ethanol is often a versatile and effective starting point for many organic compounds.[7]

  • Cause 2: Insufficient solvent volume. While using the minimum amount of solvent is ideal for yield, you must use enough to fully dissolve the solid at the solvent's boiling point.[8]

  • Solution 2: Incremental Solvent Addition. Add your chosen hot solvent in small portions to the solid with continuous stirring and heating. Allow time for dissolution after each addition before adding more. This ensures you do not add a large excess, which would harm your final yield.[9]

Q2: My compound "oiled out" into liquid droplets instead of forming crystals. How can I fix this?

Answer: "Oiling out" is a common and frustrating problem. It occurs when the solute comes out of solution at a temperature that is above its own melting point, or when the concentration of the solute is too high for crystals to form properly.[10]

  • Cause 1: Solution is too supersaturated upon cooling. If the solution cools too rapidly or is too concentrated, the compound may precipitate as a liquid (an oil) because the molecules don't have time to orient into a stable crystal lattice.[9]

  • Solution 1: Re-heat and Add More Solvent. The most reliable fix is to heat the mixture until the oil redissolves completely. Then, add a small additional amount (10-20% more) of the same hot solvent to decrease the saturation point.[9][10] Allow this slightly more dilute solution to cool more slowly.

  • Cause 2: Significant Impurities. Impurities can depress the melting point of your compound, making it more prone to oiling out.

  • Solution 2: Consider a Charcoal Treatment. If your solution is colored and you suspect polar, colored impurities, a hot filtration step with activated charcoal may be beneficial. Charcoal can adsorb these impurities, potentially preventing the oiling out phenomenon.[9]

  • Cause 3: Inappropriate Solvent System. Highly polar compounds can sometimes oil out from mixed solvent systems if the anti-solvent is added too quickly.

  • Solution 3: Slow Down Anti-Solvent Addition. When using a mixed-solvent system, add the anti-solvent dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. Then, re-heat to clarify and allow to cool slowly.

Q3: No crystals are forming, even after the solution has cooled completely. What are my next steps?

Answer: This indicates that your solution is either not sufficiently supersaturated or that nucleation has failed to initiate.

  • Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[10] The concentration of your compound is below its solubility limit even at the lower temperature.

  • Solution 1: Reduce Solvent Volume. Gently heat the solution again and boil off a portion of the solvent (typically 15-25% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again.[9][10]

  • Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or surface to begin. A very clean flask and a pure solution can sometimes lead to a stable, supersaturated state.[10]

  • Solution 2: Induce Crystallization.

    • Scratch Method: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.[8][10]

    • Seed Crystal: If you have a small amount of the crude solid saved, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[9]

    • Further Cooling: If crystals still haven't formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.

Q4: My final yield of pure crystals is very low. How can I improve it?

Answer: A low yield is typically due to losing too much product to the mother liquor (the solution left after filtration).[9]

  • Cause 1: Excessive Solvent. Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large portion of your compound remaining dissolved upon cooling.[9]

  • Solution 1: Optimize Solvent Volume. Perform small-scale pilot experiments to determine the approximate solubility (e.g., mg/mL) in your chosen hot solvent before committing your entire batch.[11]

  • Cause 2: Premature Crystallization. If the compound crystallizes in the funnel during a hot filtration step (if performed), that product is lost.

  • Solution 2: Prevent Premature Crystallization. Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible. Adding a small excess of solvent (5-10%) before filtration can provide a safety margin.

  • Cause 3: Incomplete Crystallization. Not allowing sufficient time or cooling to a low enough temperature can leave product in the solution.

  • Solution 3: Maximize Crystal Recovery. Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes before filtration to maximize the precipitation of the solid.[8] You can also attempt to recover a second crop of crystals by reducing the volume of the mother liquor, though this second crop may be less pure.

Part 3: Recommended Experimental Protocols

These protocols provide a starting point for your experiments. Always perform recrystallizations on a small scale first to identify the optimal solvent system and conditions.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be found. Ethanol is a promising candidate for this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place on a stirrer/hotplate and add the minimum amount of hot solvent (e.g., ethanol) portion-wise until the solid is completely dissolved at a gentle boil.

  • (Optional) Hot Filtration: If the solution contains insoluble impurities or is highly colored (and you plan a charcoal treatment), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for forming pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)

This method is used when no single solvent has the ideal solubility profile. A good pair for a polar compound like this could be Ethanol (solvent) and Water (anti-solvent), or Acetone (solvent) and Hexane (anti-solvent).[11]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble, e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Re-heat the mixture gently until the solution becomes clear again. This ensures you are at the precise saturation point.

  • Cooling, Isolation, Washing & Drying: Follow steps 3-6 from the Single-Solvent Protocol above. For washing, use a cold mixture of the two solvents in the approximate ratio used for the crystallization.

Part 4: Data Visualization & Workflows

Data Presentation

Table 1: Solvent Selection Guide for this compound

SolventPolarityBoiling Point (°C)Expected UtilityRationale
WaterVery High100Good (Potentially) Excellent for polar compounds; may require high temperatures or large volumes. Safe and inexpensive.[5][7]
EthanolHigh78Excellent (Good Start) Dissolves many polar organic compounds well when hot, with lower solubility when cold. A versatile choice.[7][12]
MethanolHigh65Good Similar to ethanol but more volatile and toxic. Good solvating power for polar groups.[3][6]
AcetoneMedium-High56Fair (Solvent) May be too effective a solvent, leading to poor recovery unless used in a mixed pair.[3]
Ethyl AcetateMedium77Fair (Solvent) Good general-purpose solvent, may be useful in a mixed pair with a non-polar anti-solvent.[5]
Hexane / HeptaneVery Low~69 / ~98Excellent (Anti-Solvent) Compound is expected to be insoluble. Ideal for use as an anti-solvent with a more polar solvent.[5]
Experimental Workflows

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying A Place Crude Solid in Flask B Add Minimum Hot Solvent Until Dissolved A->B C Hot Filtration (Optional) (Remove Insoluble Impurities) B->C D Cool Slowly to Room Temperature C->D E Cool Further in Ice-Water Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Product H->I

Caption: General workflow for a single-solvent recrystallization experiment.

Solvent_Selection start Start: Test Solubility of Crude Solid q1 Is solid soluble in a hot polar solvent (e.g., EtOH)? start->q1 q2 Is solid much less soluble in the same solvent when cold? q1->q2 Yes q3 Is solid very soluble in a polar solvent even when cold? q1->q3 No single_solvent SUCCESS: Use Single-Solvent Recrystallization q2->single_solvent Yes q2->q3 No mixed_solvent ACTION: Use Mixed-Solvent System (e.g., EtOH/Water or Acetone/Hexane) q3->mixed_solvent Yes

Caption: Decision tree for selecting an appropriate recrystallization solvent system.

References

  • University of Rochester, Department of Chemistry.
  • University of York, Department of Chemistry. Solvent Choice - Chemistry Teaching Labs.
  • Maiyam Group.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G.
  • Important Chemistry Tips.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Thermo Fisher Scientific. Phthalazine, 98%.
  • Reddit.
  • University of York, Department of Chemistry.
  • El-Sayed, N. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH.
  • Abdel-Maksoud, M. S., et al. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH.
  • Harrison, T., et al. (2012). Efficient synthesis of selected phthalazine derivatives.
  • The Student Room. (2018).
  • University of California, Irvine.
  • LookChem. Phthalazine - 253-52-1.
  • National Center for Biotechnology Information. This compound.
  • Wikipedia. Phthalazine.
  • ChemicalBook. Phthalazine CAS#: 253-52-1.
  • El-Sayed, N. F., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PMC - NIH.
  • Smitasingh, P., et al. (2018). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • BLD Pharm. Phthalazine-6-carboxylic acid.
  • Abuelizz, H. A., et al. (2015).
  • Raoul, P. (1972). Process for preparing phthalazone.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Tung, H-H., et al. (2011). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Abdel-Aziz, M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Abdel-Aziz, M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Achenie, L., et al. (2003). Solvent design for crystallization of carboxylic acids.
  • BOC Sciences. 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester.
  • Davis, S. (2016).
  • BenchChem. This compound | CAS 1104070-94-1.
  • IUPAC-NIST Solubility Data Series.

Sources

Technical Support Center: Characterization of Impurities in Phthalazine-5-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of Phthalazine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for safety and efficacy, and this resource provides in-depth, experience-driven answers to common challenges.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity control strategy.

Q1: What are the most likely process-related impurities in the synthesis of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common route to phthalazine derivatives involves the condensation of a phthalic anhydride derivative with hydrazine.[3][4][5] For this compound, a plausible route involves the oxidation of a methyl group on the phthalazine core.

Given this, potential impurities can be categorized as:

  • Starting Material-Related: Unreacted starting materials or impurities within those materials. For instance, if starting from a substituted phthalic anhydride, related phthalic acid isomers could be present.

  • Intermediates: Incomplete reaction can lead to the presence of key intermediates. For example, in a route starting with 3-methylphthalic anhydride, the corresponding 5-methylphthalazinone could be a potential impurity if the subsequent oxidation step is incomplete.[6]

  • By-products:

    • Over-oxidation Products: Harsh oxidation conditions could potentially lead to the formation of dicarboxylic acids or other undesired oxidized species.[7][8]

    • Decarboxylation Products: Under thermal stress, the carboxylic acid group could be lost, leading to the formation of phthalazine.

    • Side-Reactions with Reagents: Impurities can arise from reactions with reagents used in the synthesis, such as by-products from the oxidizing agent.[9] For instance, using phosphorus oxychloride (POCl₃) for chlorination steps can lead to related chlorinated impurities.[10]

Q2: What are the regulatory expectations for impurity identification and qualification?

A2: Regulatory bodies like the ICH (International Council for Harmonisation), FDA, and EMA have stringent guidelines for the control of impurities.[2] The core document is the ICH Q3A(R2) guideline , which outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.

Reporting ThresholdIdentification ThresholdQualification Threshold
≥ 0.05%> 0.10% or 1.0 mg/day intake (whichever is lower)Impurities above the identification threshold
  • Reporting: Impurities at or above 0.05% must be reported in regulatory submissions.

  • Identification: The structure of impurities above 0.10% (for a maximum daily dose ≤ 2g/day) must be determined.[11]

  • Qualification: This is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. If an impurity level exceeds the qualification threshold, toxicological studies may be required.[2]

Q3: How do I choose the right analytical techniques for impurity profiling?

A3: A multi-technique approach is essential for comprehensive impurity profiling.[1][] The choice depends on the impurity's properties and the analytical goal (detection, identification, or quantification).

TechniquePrimary UseStrengthsLimitations
HPLC/UPLC Detection & QuantificationHigh resolution, robust, widely applicable.[1][13]Requires chromophore for UV detection; non-volatile buffers are MS-incompatible.[14]
LC-MS/MS Identification & QuantificationHigh sensitivity and selectivity; provides molecular weight and structural information.[11][15][16]Ionization efficiency can be compound-dependent; complex matrices can cause ion suppression.[17]
GC-MS Volatile ImpuritiesExcellent for residual solvents and volatile by-products.[13]Not suitable for non-volatile or thermally labile compounds.
NMR Structure ElucidationProvides definitive structural information.[1]Lower sensitivity compared to MS; requires isolated/pure impurity.

The logical workflow below illustrates a typical decision-making process for identifying an unknown impurity.

Caption: Workflow for impurity identification.

Part 2: Troubleshooting Guides

This section provides practical solutions to specific problems encountered during the analysis of this compound and its impurities.

HPLC/UPLC Troubleshooting

Q: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I fix it?

A: Peak tailing is a common issue, especially for polar, ionizable compounds like your target molecule.[18] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.

PeakTailing A Peak Tailing Observed B Cause: Secondary Interactions with Silanols A->B C Solution 1: Adjust Mobile Phase pH B->C D Solution 2: Use a Modern Column B->D E Solution 3: Increase Buffer Strength B->E C1 C1 C->C1 Operate at low pH (e.g., 2.5-3.0) to protonate residual silanols and suppress their activity. D1 D1 D->D1 Use end-capped or hybrid silica columns designed to shield silanol groups. E1 E1 E->E1 Increase buffer concentration (e.g., >20 mM) to help mask residual silanol sites.

Caption: Troubleshooting peak tailing.

Detailed Steps:

  • Operate at a Lower pH: this compound has both a basic phthalazine ring system (pKa ~3.4) and an acidic carboxylic acid group.[19] Residual silanol groups on the silica stationary phase are acidic and can cause tailing with the basic phthalazine moiety. By lowering the mobile phase pH to ~2.5-3.0 with an additive like formic acid or phosphoric acid, you protonate these silanols, minimizing the unwanted ionic interaction.[18][20]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns (Type B silica) are manufactured to have fewer residual silanols and are often "end-capped" to block the remaining ones. If you are using an older column, switching to a high-purity, end-capped C18 or a phenyl-hexyl column can dramatically improve peak shape.[20]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[21]

  • Investigate for Column Contamination or Voids: If the problem appears suddenly, it could be due to a blocked frit or a void at the head of the column.[18] Try back-flushing the column (if the manufacturer allows) or replacing it. Using a guard column is a cost-effective way to protect your analytical column from contamination.[21]

LC-MS Troubleshooting

Q: I see an impurity in my HPLC-UV chromatogram, but I can't get a signal for it in my LC-MS analysis. Why is this happening?

A: This is a common challenge that usually points to issues with ionization efficiency or method incompatibility.

Possible Causes & Solutions:

  • Poor Ionization: Your impurity may not ionize well under the current MS conditions.

    • Solution: Phthalazine derivatives are basic and typically ionize well in positive electrospray ionization (ESI+) mode. However, don't rule out negative mode (ESI-), especially for degradation products where the carboxylic acid is the primary ionizable site. Run the analysis in both ESI+ and ESI- modes.

  • MS-Incompatible Mobile Phase: Buffers used in HPLC-UV methods, like phosphate buffers, are non-volatile and will suppress the MS signal and contaminate the instrument.[14]

    • Solution: Your LC method must be adapted for MS. Replace non-volatile buffers with volatile alternatives like formic acid, acetic acid, or ammonium formate/acetate.[11] A good starting point for this compound is 0.1% formic acid in both water and acetonitrile.

  • Low Concentration: The impurity may be below the limit of detection for the mass spectrometer, even if it's visible by UV.

    • Solution: Prepare a more concentrated sample for the LC-MS analysis. If possible, perform a semi-preparative isolation of the impurity to create a more concentrated fraction for analysis.

  • Thermal Instability: Some impurities might be degrading in the MS source.

    • Solution: Try reducing the source temperature or the drying gas temperature to see if a signal appears.

Part 3: Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method, as mandated by ICH guideline Q1A(R2).[22][23][24] The goal is to achieve 5-20% degradation of the API.[22][23]

Objective: To identify degradation pathways and validate the analytical method's ability to separate degradants from the API.[24][25][26]

Materials:

  • This compound

  • 0.1 M HCl (Acid Hydrolysis)

  • 0.1 M NaOH (Base Hydrolysis)

  • 3% H₂O₂ (Oxidation)

  • High-purity water

  • HPLC-grade Acetonitrile and Methanol

  • Calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, prepare a sample and a corresponding blank (stress agent without the API).

Stress ConditionProtocolTypical Duration
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C.2, 8, 24 hours
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temp.30 mins, 2, 8 hours
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temp in the dark.2, 8, 24 hours
Thermal Stress Store the solid API powder in an oven at 80 °C.24, 48, 72 hours
Photolytic Stress Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.As per ICH Q1B
  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acid and base hydrolysis samples (e.g., with an equivalent amount of NaOH or HCl, respectively).

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method. Use a photodiode array (PDA) detector to check for peak purity.

    • Analyze key samples by LC-MS to obtain mass information on the degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of the API.

    • Assess the mass balance to ensure all major degradants are accounted for.

    • Characterize any degradant that forms at a level greater than the identification threshold (>0.10%).

Caption: Forced degradation study workflow.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. Available at: [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technology Networks. Available at: [Link]

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (n.d.). International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: An Indian Journal. Available at: [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Li, F., & Li, Y. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Communications in Mass Spectrometry, 34(S3), e8743. Available at: [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals. Available at: [Link]

  • Phthalazinone. (n.d.). Mansoura University. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). Resolve Mass Laboratories via YouTube. Available at: [Link]

  • Li, Y., & Gu, C. (2008). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Journal of Liquid Chromatography & Related Technologies, 31(15), 2277-2292. Available at: [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). Journal of Pharmaceutical Research International. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]

  • Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. (2025). International Journal of Scientific Development and Research. Available at: [Link]

  • El-Damasy, A. K., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry, 157, 143-157. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]

  • Klick, S., et al. (2016). Forced Degradation Studies. Journal of Analytical and Pharmaceutical Research, 3(6). Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Art. Available at: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Available at: [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Available at: [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. Available at: [Link]

  • Preparation of Carboxylic Acids, Part 1: Oxidation of Alcohols. (2023). Organic Chemistry Portal via YouTube. Available at: [Link]

  • Phthalazine. (n.d.). Wikipedia. Available at: [Link]

  • Guernelli, O., et al. (1987). New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives. Journal of Heterocyclic Chemistry, 24(1), 71-74. Available at: [Link]

  • methyl group oxidation: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]

  • Mruk, N. J. (1973). U.S. Patent No. 3,775,473. Washington, DC: U.S. Patent and Trademark Office.
  • Oxidation of a methyl group to a carboxylic acid, mechanism help. (2013). Reddit. Available at: [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemguide. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Phthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization of Phthalazine-5-carboxylic acid. As a crucial heterocyclic building block in medicinal chemistry and materials science, rigorous analytical characterization is paramount to ensure its identity, purity, and stability, thereby guaranteeing the integrity of downstream applications. This document moves beyond mere procedural lists, delving into the rationale behind method selection and data interpretation, reflecting a philosophy of self-validating analytical systems.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule featuring a nitrogen-containing heterocyclic ring system and a carboxylic acid group. This unique structure imparts specific chemical properties that necessitate a multi-faceted analytical approach. The phthalazine moiety offers potential for metal coordination and hydrogen bonding, while the carboxylic acid group provides a handle for derivatization and influences solubility and polarity. The primary objectives of its characterization are to confirm its structural identity, quantify its purity by identifying and measuring any related impurities (such as starting materials or degradation products), and assess its physicochemical properties like thermal stability.

This guide is structured to walk researchers through a logical workflow, from establishing purity with chromatographic techniques to elucidating structure with spectroscopy and evaluating solid-state properties.

Chapter 1: Chromatographic Techniques for Purity and Quantification

The first step in characterizing any new batch of a chemical entity is to assess its purity. Liquid chromatography is the cornerstone of this evaluation.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity assessment due to its high resolution, reproducibility, and quantitative power. For a polar, aromatic compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point. The choice of a C18 stationary phase provides a hydrophobic surface that retains the molecule, while an acidified aqueous mobile phase ensures the carboxylic acid group is protonated, leading to a single, well-defined chromatographic peak.

Trustworthiness: A robust HPLC method must be validated to be trustworthy. Key validation parameters include specificity, linearity, accuracy, and precision.[1][2] The protocol below is designed to be inherently selective and reproducible.

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: The acid suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring consistent retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile is a common organic modifier with good UV transparency and low viscosity.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

    • Causality: A gradient is essential to elute not only the main analyte but also any potential non-polar impurities that might be present.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant temperature ensures retention time reproducibility.

  • Detection: Diode Array Detector (DAD) at 254 nm and 280 nm.

    • Causality: The phthalazine ring system is expected to have strong absorbance in the UV region. A DAD allows for the acquisition of the full UV spectrum of the peak, aiding in peak purity assessment and identification.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: While HPLC-UV provides quantitative purity information, it offers limited structural information about unknown impurities. LC-MS is the definitive tool for this purpose, coupling the separation power of HPLC with the mass-resolving power of a mass spectrometer. For this compound (Molecular Weight: 190.17 g/mol ), Electrospray Ionization (ESI) is the ideal ionization technique. Molecules with free carboxyl groups readily form [M-H]⁻ ions in negative ion mode.[3]

Trustworthiness: The high selectivity of MS, particularly when using tandem mass spectrometry (MS/MS), provides unequivocal identification of the target compound and characterization of impurities based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: LC-MS Identification

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Method: Utilize the same HPLC method as described in section 1.1.

    • Causality: Using the same method allows for direct correlation of the UV peaks with mass data.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • ESI Parameters (Negative Mode):

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: -40 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/Hr

    • Causality: These parameters are optimized to facilitate the deprotonation of the carboxylic acid and transfer the resulting ion into the gas phase for mass analysis.

  • Data Acquisition: Full scan mode from m/z 50 to 500.

    • Expected Ions:

      • Negative Mode: [M-H]⁻ at m/z 189.04

      • Positive Mode: [M+H]⁺ at m/z 191.06

Comparison of Chromatographic Methods
ParameterHPLC-UV/DADLC-MS
Primary Application Purity quantification, stability testingImpurity identification, structural confirmation
Information Provided Retention time, UV spectrum, quantityRetention time, mass-to-charge ratio, fragmentation pattern
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Cost & Complexity LowerHigher
Key Advantage Robustness, ease of quantificationHigh specificity and structural information

Chapter 2: Spectroscopic Techniques for Structural Elucidation

Once purity is established, the next critical step is the unambiguous confirmation of the chemical structure. Spectroscopic methods provide detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, the key is to identify signals corresponding to the aromatic protons on the phthalazine ring and the acidic proton of the carboxyl group. The chemical shifts are highly sensitive to the electronic environment.[4][5]

Trustworthiness: The uniqueness of an NMR spectrum for a given molecule serves as a definitive fingerprint. The integration of proton signals provides quantitative ratios, and coupling patterns reveal which protons are adjacent, creating a self-validating structural puzzle.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for polar carboxylic acids and its residual proton signal does not overlap with most analyte signals. The acidic proton of the carboxylic acid is readily observable in this solvent.

  • Sample Concentration: ~10 mg in 0.7 mL of solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds.

Table of Expected NMR Chemical Shifts (Illustrative)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~13.5broad singletCarboxylic acid (-COOH)
¹H~9.5-9.8singletH1 or H4 (Phthalazine ring)
¹H~9.4-9.7singletH4 or H1 (Phthalazine ring)
¹H~8.0-8.5multipletH6, H7, H8 (Aromatic)
¹³C~167-Carboxylic acid (C=O)
¹³C~150-160-C1, C4 (Phthalazine ring)
¹³C~125-140-Aromatic carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most characteristic absorptions will be from the O-H stretch of the carboxylic acid (which is often very broad due to hydrogen bonding), the C=O stretch of the carboxyl group, and the C=N/C=C stretches of the aromatic ring system.[6]

Trustworthiness: The presence of characteristic absorption bands provides strong evidence for specific functional groups, corroborating the structure proposed by NMR and MS.

Experimental Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Perform a background scan before the sample scan. The instrument software will automatically generate the absorbance spectrum.

Table of Expected FTIR Absorption Bands (Illustrative)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)[6]
1680-1710StrongC=O stretch (Aromatic carboxylic acid)
1600-1650MediumC=N stretch (Phthalazine ring)
1450-1580Medium-StrongC=C stretches (Aromatic rings)
1210-1320StrongC-O stretch (Carboxylic acid)

Chapter 3: Solid-State and Thermal Characterization

The physical properties of a compound, particularly in its solid state, are critical for formulation, storage, and handling. Thermal analysis techniques are key to understanding this behavior.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, measure heat of fusion, and identify polymorphic transitions. For a crystalline solid, a sharp endotherm corresponding to its melting point is expected.

Trustworthiness: The melting point is a fundamental physical constant that serves as a criterion of purity. A sharp, well-defined melting peak is indicative of a highly pure substance. Broad peaks may suggest the presence of impurities or an amorphous state.

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Heating Program:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 300 °C).

    • Causality: A controlled heating rate under an inert atmosphere ensures reproducible results and prevents oxidative degradation.[7]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining thermal stability, decomposition temperatures, and the presence of residual solvents or water.[8][9] The analysis reveals the temperature at which the molecule begins to chemically decompose.

Trustworthiness: TGA provides quantitative data on mass loss, allowing for the clear identification of decomposition steps and the assessment of solvent/water content, which is crucial for accurate formulation and stability studies.

Experimental Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Heating Program:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature where full decomposition is observed (e.g., 600 °C).

Table of Expected Thermal Properties (Illustrative)

TechniqueParameterTypical ValueInterpretation
DSCOnset of Melting>200 °CHigh melting point expected for a rigid, polar molecule.
DSCPeak of Melting Endotherm~2-5 °C above onsetA sharp peak indicates high purity.
TGAOnset of Decomposition (T_onset)>220 °CTemperature at which significant mass loss begins.
TGAMass Loss at 100 °C<0.5%Indicates absence of significant water or volatile solvents.

Chapter 4: Integrated Analytical Workflow

No single technique provides a complete picture. A robust characterization strategy relies on the logical integration of these methods. The following diagram illustrates a typical workflow for the comprehensive characterization and quality control of this compound.

Analytical_Workflow cluster_0 Purity & Identity cluster_1 Structural Confirmation cluster_2 Physicochemical Properties cluster_3 Final QC HPLC HPLC-DAD (Purity Assay) LCMS LC-MS (Impurity ID) HPLC->LCMS Release Certificate of Analysis (Release Specification) NMR NMR (1H, 13C) (Definitive Structure) FTIR FTIR (Functional Groups) DSC DSC (Melting Point, Purity) TGA TGA (Thermal Stability) Batch New Batch of This compound

Caption: Integrated workflow for this compound characterization.

Conclusion

The analytical characterization of this compound is a systematic process that builds a pyramid of evidence. Chromatographic methods form the foundation, establishing purity and identifying related substances. Spectroscopic techniques build upon this, providing unequivocal structural confirmation. Finally, thermal and solid-state analyses cap the pyramid, defining the material's physical properties. By integrating these methods with a mindset of scientific rigor and causality, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, leading to more reliable and reproducible scientific outcomes.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC - NIH. [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. (2000). ResearchGate. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Center for Biotechnology Information. [Link]

  • Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2014). ResearchGate. [Link]

  • Synthesis of novel Phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. (n.d.). National Center for Biotechnology Information. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives. (1984). ResearchGate. [Link]

  • Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. (2016). Indian Academy of Sciences. [Link]

  • HPLC Methods for analysis of Phthalic acid. (n.d.). HELIX Chromatography. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). National Center for Biotechnology Information. [Link]

  • Thermal Analysis in the Pharmaceutical Field. (n.d.). NETZSCH Analyzing & Testing. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). ResearchGate. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2007). ResearchGate. [Link]

  • New Analytical Techniques and Methods in Pharmaceutical Science. (n.d.). MDPI. [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). PMC - NIH. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). MDPI. [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies. (2022). PubMed. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]

  • Efficient synthesis of selected phthalazine derivatives. (2010). ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). ResearchGate. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization. (2022). MDPI. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (2022). MDPI. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). National Center for Biotechnology Information. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). National Center for Biotechnology Information. [Link]

  • Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. (2002). ResearchGate. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). LinkedIn. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM. [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). ResearchGate. [Link]

Sources

A Comparative Guide to HPLC Analysis for Purity Determination of Phthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Phthalazine-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its accurate characterization. This guide will explore a well-defined stability-indicating HPLC method, compare it with potential alternatives, and provide the foundational knowledge for adapting and validating such methods.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. For a molecule like this compound, which contains both a polar carboxylic acid group and a moderately non-polar phthalazine ring system, Reversed-Phase HPLC (RP-HPLC) is the most suitable and widely adopted technique.

The principle of RP-HPLC lies in the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase. By manipulating the composition of the mobile phase, the retention of this compound and its potential impurities can be finely tuned to achieve optimal separation.

Proposed Stability-Indicating RP-HPLC Method for this compound

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 (Octadecyl Silane), 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the phthalazine ring, while being suitable for the analysis of polar compounds when used with an appropriate aqueous mobile phase.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid is used to control the pH of the mobile phase, suppressing the ionization of the carboxylic acid group to ensure good peak shape and consistent retention. Acetonitrile is a common organic modifier that provides good elution strength for aromatic compounds.
Gradient Elution 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25.1-30 min: 20% BA gradient elution is crucial for a stability-indicating method to ensure the elution of both polar and non-polar impurities that may be present. The initial isocratic hold allows for the elution of highly polar compounds, while the gradient effectively separates compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Detection UV at 254 nmAromatic compounds like this compound exhibit strong UV absorbance. 254 nm is a common wavelength for the detection of such compounds and is likely to provide good sensitivity for the parent compound and potential impurities.
Column Temperature 30 °CMaintaining a constant column temperature is critical for reproducible retention times. 30 °C is a common and practical temperature that ensures method robustness.
Injection Volume 10 µLA typical injection volume that balances sensitivity and the potential for column overload.
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare Standard Solution (e.g., 0.1 mg/mL in Diluent) Sample Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) HPLC_System Equilibrate HPLC System with Initial Mobile Phase Sample->HPLC_System Transfer to Autosampler Diluent Select Appropriate Diluent (e.g., Acetonitrile:Water 50:50) Diluent->Standard Diluent->Sample Injection Inject Standard and Sample Solutions HPLC_System->Injection Separation Perform Gradient Elution (as per defined method) Injection->Separation Detection Detect Analytes by UV at 254 nm Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Acquire Chromatograms Quantification Calculate Purity and Impurity Levels Integration->Quantification Report Generate Analysis Report Quantification->Report

Caption: A typical workflow for the HPLC analysis of this compound.

Trustworthiness Through Forced Degradation Studies

To establish a method as "stability-indicating," it must be proven that it can separate the active pharmaceutical ingredient (API) from its degradation products. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions more severe than accelerated stability testing.[2][3]

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed using the proposed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[4] The chromatograms should demonstrate that all degradation products are well-resolved from the main peak and from each other.

Potential Impurities of this compound

The specificity of an HPLC method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Understanding the potential impurities is therefore critical. Based on common synthetic routes for phthalazine derivatives, potential impurities could include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers of the carboxylic acid group on the phthalazine ring.

  • Decarboxylation product: Phthalazine, formed by the loss of the carboxylic acid group.

  • Oxidation products: Formed during synthesis or degradation.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination, other techniques can be used for specific purposes.

TechniquePrincipleAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Simple, rapid, and low-cost screening tool.Lower resolution and sensitivity compared to HPLC; not quantitative without densitometry.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids, which can be complex and introduce variability.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency and resolution, especially for charged molecules.Can have lower sensitivity and reproducibility compared to HPLC.
UPLC-MS Ultra-performance liquid chromatography coupled with mass spectrometry.Provides mass information for impurity identification and structural elucidation.Higher cost and complexity of the instrumentation.

Data Presentation and Interpretation

A well-structured data table is essential for comparing the performance of different analytical methods or different HPLC conditions.

Table 1: Comparison of Analytical Method Performance

ParameterProposed RP-HPLC MethodTLCGC (with derivatization)
Resolution of Main Peak and Impurities ExcellentModerateGood for volatile impurities
Sensitivity (LOD/LOQ) High (ng/mL range)Low (µg/mL range)High for volatile impurities
Quantitation Capability ExcellentSemi-quantitativeGood
Analysis Time ~30 minutes per sample~1 hour for multiple samples~30-60 minutes per sample
Cost per Analysis ModerateLowModerate to High

Conclusion

The proposed stability-indicating RP-HPLC method provides a robust and reliable approach for the purity determination of this compound. Its ability to separate the main compound from potential impurities and degradation products, as demonstrated through forced degradation studies, makes it a superior choice for quality control and stability testing in a pharmaceutical development setting. While alternative techniques have their specific applications, HPLC remains the most versatile and authoritative method for this purpose. The detailed protocol and rationale provided in this guide should serve as a valuable resource for researchers and scientists in developing and validating their own analytical methods for this important pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2015). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Retrieved from [Link]

  • PubMed Central. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2020). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. Retrieved from [Link]

Sources

1H NMR and 13C NMR analysis of Phthalazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phthalazine-5-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data presentation. It delves into the causal relationships between the molecular structure and its spectral output, offers a comparative analysis with related structures, and provides robust experimental protocols for independent verification.

Introduction: The Structural Significance of this compound

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents. Their applications in medicinal chemistry are vast, with derivatives exhibiting activities such as vasodilation, and inhibition of enzymes like VEGFR-2 and PARP.[1][2][3] this compound, as a functionalized analogue, serves as a critical synthon for building more complex molecular architectures.

Unambiguous structural elucidation is the bedrock of chemical research and drug development. NMR spectroscopy stands as the most powerful technique for determining the precise structure of organic molecules in solution. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established principles and comparative data from analogous structures.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. For this compound, we anticipate distinct signals for the carboxylic acid proton and the five aromatic protons.

Diagram: Labeled Structure of this compound

Caption: Carbon skeleton of this compound with numbering.

  • Carbonyl Carbon (COOH): The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield, typically in the δ 165-185 ppm range. [4][5]For an aromatic carboxylic acid, this signal is expected near the upfield end of this range, around δ 165-170 ppm.

  • Aromatic Carbons:

    • C-1 and C-4: These carbons are adjacent to nitrogen and are significantly deshielded, expected to appear around δ 150-155 ppm.

    • C-4a and C-8a (Bridgehead): These quaternary carbons are part of the ring fusion. Their chemical shifts will be moderately downfield, likely in the δ 128-135 ppm range.

    • C-5: This quaternary carbon is attached to the carboxylic acid group and will be deshielded, likely appearing around δ 130-138 ppm.

    • C-6, C-7, C-8: These carbons will have shifts typical for a substituted benzene ring, generally appearing between δ 125-135 ppm. The specific shifts will depend on the combined electronic effects of the fused ring and the carboxyl group.

Summary of Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
COOH12.0 - 13.0br s-
H-19.2 - 9.5s or dJ < 2 Hz
H-49.2 - 9.5s or dJ < 2 Hz
H-68.2 - 8.5dd³J ≈ 7-8, ⁴J ≈ 1-2
H-88.0 - 8.3dd³J ≈ 7-8, ⁴J ≈ 1-2
H-77.8 - 8.0t or dd³J ≈ 7-8
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
CarbonPredicted δ (ppm)
COOH165 - 170
C-1, C-4150 - 155
C-4a, C-8a128 - 135
C-5130 - 138
C-6, C-7, C-8125 - 135

Comparative Analysis

To contextualize our predictions, we compare them with the known NMR data of the parent Phthalazine molecule.

  • Phthalazine ¹H NMR: The protons at the C-1/C-4 positions appear around δ 9.5 ppm, while the protons at C-5/C-8 and C-6/C-7 form a symmetric multiplet around δ 8.0-8.2 ppm.

  • Comparison: The introduction of the carboxylic acid at C-5 breaks this symmetry. It is expected to deshield the ortho proton (H-6) and shift the signals for H-7 and H-8, consistent with our predictions.

  • Phthalazine ¹³C NMR: The C-1/C-4 carbons appear around δ 151.7 ppm, while the aromatic carbons C-5/C-8 and C-6/C-7 appear at δ 127.1 ppm and δ 133.1 ppm, respectively. [6]* Comparison: Our predicted shifts for C-1 and C-4 in the substituted molecule remain in a similar range. The shifts for the carbons in the carboxylated ring (C-5 to C-8) are expected to be more differentiated due to the substituent effect, aligning with our predictions.

This comparison demonstrates that the predicted spectrum is a logical extension of the spectral properties of the parent heterocycle, modulated by the predictable electronic effects of a carboxylic acid substituent.

Experimental Protocol for NMR Analysis

This section provides a standardized workflow for acquiring high-quality NMR data for this compound. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as its high polarity readily dissolves the analyte and its ability to form hydrogen bonds slows the exchange rate of the carboxylic acid proton, allowing for its observation as a distinct peak.

Diagram: NMR Experimental Workflow

NMR_Workflow A Sample Preparation B Instrument Setup & Tuning A->B Load Sample C 1D ¹H Spectrum Acquisition B->C Standard Parameters E 1D ¹³C Spectrum Acquisition B->E Optimize Parameters F 2D NMR (COSY, HSQC, HMBC) B->F Elucidate Connectivity D ¹H D₂O Exchange C->D Confirm -OH/-NH G Data Processing & Analysis C->G D->G E->G F->G

Caption: A standardized workflow for comprehensive NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Acquire a standard 1D proton spectrum with the following typical parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16

      • Spectral Width: -2 to 16 ppm

  • ¹³C NMR Acquisition:

    • Use the same locked and shimmed sample.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required.

      • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Spectral Width: 0 to 200 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

References

  • Lu, B. et al.
  • NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • ResearchGate. (n.d.). ¹H-NMR data (ppm from tetramethylsilane, J in Hz) [Table].
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
  • Al-Ghorbani, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. chem.ucalgary.ca.
  • El-Naggar, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. chem.libretexts.org.
  • The Royal Society of Chemistry. (n.d.).
  • El-Naggar, A. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Biomolecular Structure and Dynamics.
  • Chen, Y., et al. (2018).
  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?.
  • ChemicalBook. (n.d.). Phthalazine(253-52-1) ¹³C NMR spectrum. chemicalbook.com.

Sources

A Comparative Guide to Phthalazine Synthesis: From Classical Condensations to Modern Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Phthalazine Scaffold

The phthalazine core, a benzo-fused pyridazine, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two adjacent nitrogen atoms make it an exceptional pharmacophore capable of engaging in a variety of biological interactions. Phthalazine derivatives have demonstrated a vast range of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and anticonvulsant properties. Notable drugs such as Hydralazine, for treating hypertension, and Azelastine, an antihistamine, underscore the therapeutic significance of this heterocyclic system.

The enduring relevance of phthalazines continually drives the demand for efficient, versatile, and scalable synthetic routes. The choice of synthesis is a critical decision in any drug development or research program, directly impacting yield, purity, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides an in-depth comparative analysis of the most prominent and field-proven methodologies for constructing the phthalazine ring system, offering the technical insights necessary for researchers to select the optimal route for their specific application. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of both classical and modern approaches, supported by experimental data and detailed protocols.

Route 1: The Workhorse of Phthalazine Synthesis - Classical Condensation Reactions

The most traditional and widely employed strategy for building the phthalazine core is the condensation of a suitable benzene derivative bearing two adjacent electrophilic centers with hydrazine or its derivatives. This approach is valued for its reliability, use of readily available starting materials, and straightforward execution.

Mechanism and Rationale

The fundamental principle involves a double nucleophilic attack by the two nitrogen atoms of hydrazine onto two ortho-disposed carbonyl or carbonyl-like functional groups on a benzene ring. The reaction proceeds via a cyclizing condensation mechanism, forming a stable six-membered heterocyclic ring and eliminating two molecules of a small byproduct, typically water.

The choice of starting material dictates the final oxidation state and substitution pattern of the phthalazine product. The most common precursors are 1,2-diacylbenzenes (including phthalaldehydes), 2-acylbenzoic acids, and phthalic anhydrides.

  • From 1,2-Diacylbenzenes: Reacting phthalaldehyde (o-phthalaldehyde) or other 1,2-diketones with hydrazine hydrate is one of the most direct methods to produce the parent phthalazine ring. The reaction is typically acid-catalyzed to activate the carbonyl groups toward nucleophilic attack.

  • From 2-Acylbenzoic Acids: This variation is particularly useful for synthesizing 4-substituted phthalazin-1(2H)-ones. The hydrazine first reacts with the more electrophilic ketone carbonyl, followed by an intramolecular cyclization with the carboxylic acid moiety.

  • From Phthalic Anhydride: A highly common and economical route, the reaction of phthalic anhydride with hydrazine hydrate in a solvent like acetic acid or ethanol yields phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). This stable intermediate can then be further functionalized. For instance, treatment with phosphorus oxychloride (POCl₃) converts the dione into 1,4-dichlorophthalazine, a versatile intermediate for subsequent nucleophilic substitution reactions.

G cluster_0 Condensation Mechanism: Phthalic Anhydride + Hydrazine PA Phthalic Anhydride INT1 Open-chain Intermediate (Acylhydrazide) PA->INT1 Nucleophilic Attack H Hydrazine (H2NNH2) H->INT1 INT2 Cyclized Intermediate (Hemiaminal-like) INT1->INT2 Intramolecular Cyclization PD Phthalhydrazide (Phthalazine-1,4-dione) INT2->PD Dehydration H2O 2 H2O

Caption: General mechanism for the condensation of phthalic anhydride with hydrazine.

Causality in Experimental Design

The choice of solvent and catalyst is crucial for controlling the reaction. Acetic acid is frequently used not only as a solvent but also as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity. For less reactive substrates, refluxing in higher-boiling solvents like ethanol or butanol may be necessary to drive the reaction to completion. The workhorse nature of this method stems from its operational simplicity and the low cost of starting materials like phthalic anhydride and hydrazine hydrate.

Route 2: A Modern Approach - Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

In contrast to the classical step-wise bond formation in condensation reactions, modern cycloaddition strategies offer a more elegant and often milder route to complex aromatic systems. The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a powerful tool for this purpose, constructing the carbocyclic part of the phthalazine onto a pre-existing 1,2-diazine ring.

Mechanism and Rationale

The IEDDA reaction reverses the traditional electronic roles of the diene and dienophile. In this context, the electron-deficient phthalazine acts as the diene, and an electron-rich alkyne (the dienophile) is used as the reaction partner. The key advantage is the ability to perform these reactions under very mild conditions, often at room temperature, when catalyzed by a Lewis acid.

Silver(I) salts have proven to be exceptionally effective catalysts for this transformation. The proposed mechanism involves:

  • Lewis Acid Activation: The silver(I) catalyst coordinates to one of the nitrogen atoms of the phthalazine, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital). This activation makes the electron-deficient phthalazine ring significantly more reactive toward the electron-rich dienophile.

  • [4+2] Cycloaddition: The electron-rich siloxy alkyne attacks the activated phthalazine in a concerted [4+2] cycloaddition, forming a bicyclic intermediate.

  • Retro-Diels-Alder (Nitrogen Extrusion): This intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂). This extrusion is thermodynamically highly favorable and serves as the driving force for the overall reaction.

  • Aromatization: The resulting product is a silyl-protected naphthol, which is effectively a highly substituted phthalazine analogue where the heterocyclic ring has been converted into a new benzene ring.

G cluster_1 Silver-Catalyzed IEDDA Reaction Cycle P Phthalazine Active Activated Phthalazine-Ag Complex P->Active Ag Ag(I) Catalyst Ag->Active Coordination Cycloadduct [4+2] Cycloadduct Active->Cycloadduct Cycloaddition Alkyne Electron-Rich Siloxy Alkyne Alkyne->Cycloadduct Product Siloxy Naphthalene Cycloadduct->Product N2 Extrusion N2 N2 Gas Product->Ag Catalyst Regeneration

Caption: Catalytic cycle for the Ag(I)-catalyzed IEDDA reaction of phthalazine.

Causality in Experimental Design

The success of this modern route hinges on the precise electronic tuning of the reactants. The use of a siloxy alkyne provides the necessary electron-rich character for the dienophile. The choice of a silver catalyst is key; its oxophilic nature and ability to act as a mild Lewis acid activate the phthalazine without promoting side reactions. This method offers excellent functional group tolerance and provides access to highly substituted naphthalene cores that are difficult to synthesize via classical routes. The mild conditions (room temperature) prevent the degradation of sensitive functional groups that might be present on the substrates.

Comparative Analysis: Choosing the Right Path

The selection of a synthetic route is a multi-factorial decision. Researchers must weigh factors such as desired substitution, scale, cost, and available equipment.

FeatureClassical CondensationModern IEDDA Reaction
Starting Materials Simple, bulk chemicals (e.g., phthalic anhydride, hydrazine)Substituted phthalazines, functionalized alkynes
Reaction Conditions Often harsh (reflux, strong acids)Very mild (room temperature)
Catalyst Often stoichiometric acid/base or none requiredCatalytic (e.g., 1-2 mol% Ag(I) salts)
Typical Yields Moderate to high (60-95%)Good to high (70-95%)
Atom Economy Good; byproduct is typically waterExcellent; byproduct is N₂ gas
Substrate Scope Broad for simple substitutionsExcellent for complex, functionalized products
Key Advantage Cost-effective, scalable, reliable for simple structuresMild conditions, high functional group tolerance, access to complex structures
Key Disadvantage Limited functional group tolerance, harsh conditionsHigher cost of specialized starting materials and catalysts

Workflow for Synthesis Route Selection

Caption: Decision-making workflow for selecting a phthalazine synthesis route.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are adapted from peer-reviewed literature.

Protocol 1: Synthesis of 5-Methylphthalazinedione via Classical Condensation

This protocol details the synthesis of a substituted phthalazin-1,4-dione from the corresponding phthalic anhydride.

  • Reaction Setup: To a solution of 3-methylphthalic anhydride (15 g, 0.093 mol) in aqueous acetic acid (300 mL of 40% v/v), add hydrazine hydrate (5.4 mL, 0.11 mol) and sodium acetate (15.1 g, 0.11 mol).

  • Heating: Heat the reaction mixture at reflux for 18 hours.

  • First Isolation: Cool the mixture. Collect the resulting solid precipitate by filtration and dry it.

  • Second Reaction: Redissolve the collected material in aqueous acetic acid (500 mL of 40% v/v) with an additional portion of hydrazine hydrate (3.6 mL, 0.072 mol) and sodium acetate (10 g, 0.072 mol).

    • Scientist's Note: The two-step addition of hydrazine ensures the complete conversion of the anhydride and minimizes side reactions, driving the equilibrium toward the desired dione product.

  • Second Heating: Heat the reaction mixture under reflux for an additional 72 hours.

  • Final Workup: Cool the mixture to room temperature. Collect the final solid product by filtration to yield 5-methylphthalazinedione. The product can be further purified by recrystallization if necessary.

Protocol 2: Silver-Catalyzed IEDDA Reaction to a Naphthalene Derivative

This protocol describes the synthesis of a siloxy naphthalene from phthalazine using the modern IEDDA approach.

  • Reagent Preparation: In a nitrogen-purged glovebox, add AgSbF₆ (2.0 mg, 5.8 µmol, 0.02 equiv) to an oven-dried 1-dram vial.

  • Reaction Setup: Add a solution of phthalazine (38.0 mg, 0.29 mmol, 1.0 equiv) in 1,2-dichloroethane (0.6 mL) to the vial. Then, add (triisopropylsilyl)phenylacetylene (84.0 mg, 0.31 mmol, 1.05 equiv).

    • Scientist's Note: The reaction is performed under an inert atmosphere to prevent moisture from interfering with the Lewis acidic catalyst and to avoid oxidation of the reactants. 1,2-dichloroethane is an excellent solvent for this reaction due to its ability to dissolve both the polar and nonpolar reactants and its compatibility with the silver catalyst.

  • Reaction Execution: Cap the vial and stir the reaction mixture at room temperature for 24 hours.

  • Workup and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired 2-phenyl-1-(triisopropylsilyloxy)naphthalene product.

Conclusion and Future Outlook

The synthesis of phthalazines is a mature field, yet one that continues to evolve. Classical condensation reactions remain the cornerstone for producing simple, foundational phthalazinone and phthalazinedione structures at scale due to their low cost and operational simplicity. However, their reliance on often harsh conditions limits their utility in the context of complex, late-stage functionalization common in modern drug discovery.

In contrast, modern strategies, particularly Lewis acid-catalyzed cycloadditions like the IEDDA reaction, represent the cutting edge of phthalazine-related synthesis. They offer unparalleled mildness, efficiency, and functional group tolerance, enabling the construction of highly complex and decorated aromatic systems that were previously inaccessible. The primary trade-off is the higher cost and complexity of the starting materials and catalysts.

The future of phthalazine synthesis will likely focus on bridging this gap. The development of new catalytic systems using earth-abundant metals, one-pot multicomponent reactions that increase efficiency, and photochemical methods will further enhance the synthetic chemist's toolkit. By understanding the fundamental principles and practical trade-offs of each major route, researchers can confidently and strategically design synthetic pathways to unlock the full potential of the valuable phthalazine scaffold.

References

  • Smitasingh, S. et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. Available at: [Link]

  • El-Gendy, M. A. A., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Available at: [Link]

  • Abdel-Rahman, H. M. et al. (2017). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 838-853. Available at: [Link]

  • Clement, B. (2002). Product Class 10: Phthalazines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 16, pp. 419-482. Thieme. (Link unavailable)
  • Unknown Author. (n.d.). Phthalazinone. Mansoura University. Available at: [Link]

  • El-Sayed, M. A. A., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Available at: [Link]

  • Singh, S., & Kumar, V. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. Available at: [Link]

  • Myers, A. G. (2011). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Reddy, R. P., & Ghorai, P. (2012). Silver-Catalyzed Formal Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines and Siloxy Alkynes. Journal of the American Chemical Society, 134(18), 7654-7657. Available at: [Link]

  • Reddy, R. P., & Ghorai, P. (2012). Silver-Catalyzed Formal Inverse Electron-Demand Diels–Alder Reaction of 1,2-Diazines and Siloxy Alkynes. Journal of the American Chemical Society, 134(18), 7654–7657. Available at: [Link]

  • Chen, Y.-L. et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 24(18), 3326. Available at: [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Available at: [Link]

  • Wiessler, M. et al. (2009). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of. International Journal of Medical Sciences, 7(1), 19-29. Available at: [Link]

A Senior Application Scientist's Guide to Precursors for Novel VEGFR-2 Inhibitors: A Comparative Analysis of Phthalazine and Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-angiogenic cancer therapy, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target. The strategic design of small molecule inhibitors against this tyrosine kinase receptor is a cornerstone of modern drug discovery. The choice of the initial heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy, structure-activity relationship (SAR), and ultimately, the therapeutic potential of the final compound.

This guide provides an in-depth technical comparison of phthalazine-based precursors against other prominent heterocyclic systems—quinazolines, quinolines, and pyrazolo[3,4-d]pyrimidines—for the synthesis of potent VEGFR-2 inhibitors. We will delve into the causality behind synthetic choices, present comparative experimental data, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in the field.

The Central Role of VEGFR-2 in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of downstream signaling events. This process is fundamental for angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibiting the ATP-binding site of the VEGFR-2 kinase domain is a clinically validated strategy to halt tumor-induced angiogenesis.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival PLCg->Proliferation Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Permeability mTOR->Proliferation mTOR->Migration mTOR->Permeability Inhibitor Small Molecule VEGFR-2 Inhibitor Inhibitor->Dimerization Inhibits ATP Binding

Figure 1: Simplified VEGFR-2 signaling pathway and the point of intervention for small molecule inhibitors.

Phthalazine Derivatives: A Prominent Scaffold for VEGFR-2 Inhibition

Phthalazine and its derivatives have emerged as a privileged scaffold in the design of VEGFR-2 inhibitors.[1] Their bicyclic, nitrogen-containing structure serves as an excellent bioisostere for the adenine core of ATP, allowing for effective competition at the kinase's active site.

Contrary to what the name "Phthalazine-5-carboxylic acid" might suggest, the most common and versatile starting materials for the synthesis of medicinally relevant phthalazine-based VEGFR-2 inhibitors are 2-benzoylbenzoic acid derivatives and phthalic anhydride .[2][3] These precursors offer a more direct and efficient route to the core phthalazinone structure, which is then further elaborated.

Synthetic Strategy for Phthalazine-Based Inhibitors

The general synthetic workflow for creating phthalazine-based VEGFR-2 inhibitors from 2-benzoylbenzoic acid is a robust and well-documented process. This multi-step synthesis allows for the introduction of diversity at key positions of the phthalazine core, which is crucial for optimizing potency and pharmacokinetic properties.

Phthalazine_Synthesis Start 2-Benzoylbenzoic Acid Derivative Step1 Cyclocondensation (Hydrazine Hydrate) Start->Step1 Intermediate1 Phthalazinone Core Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 1-Chlorophthalazine Step2->Intermediate2 Step3 Nucleophilic Substitution Intermediate2->Step3 Final Substituted Phthalazine VEGFR-2 Inhibitor Step3->Final

Figure 2: General synthetic workflow for Phthalazine-based VEGFR-2 inhibitors.

This synthetic route is advantageous due to the commercial availability of a wide range of substituted 2-benzoylbenzoic acids and the efficiency of the cyclocondensation and chlorination steps. The final nucleophilic substitution allows for the introduction of various side chains, which can be tailored to interact with specific residues in the VEGFR-2 binding pocket.[3]

Comparative Analysis of Alternative Precursors

While the phthalazine scaffold has proven to be highly effective, other heterocyclic systems also serve as excellent precursors for VEGFR-2 inhibitors. Here, we compare the phthalazine scaffold to three other prominent classes: quinazolines, quinolines, and pyrazolo[3,4-d]pyrimidines.

Precursor ScaffoldCommon Starting MaterialsKey Synthetic StepsReported Potency (IC50)Key Advantages
Phthalazine 2-Benzoylbenzoic acids, Phthalic anhydride[2][3]Cyclocondensation, Chlorination, Nucleophilic substitution[1]0.08 µM - 4.4 µM[3][4]Well-established synthetic routes, versatile for substitution.
Quinazoline Substituted 2-aminobenzoic acids, Formamide[2]Cyclization, Chlorination, Nucleophilic substitution12.1 nM - 0.290 µg/mL[5]Privileged scaffold in kinase inhibition, extensive SAR data available.[6]
Quinoline Substituted anilines, α,β-unsaturated carbonylsCyclization reactions (e.g., Skraup, Doebner-von Miller)Potent inhibitors reported, some approved as drugs (e.g., Lenvatinib).Clinically validated scaffold, known pharmacophore for kinase binding.
Pyrazolo[3,4-d]pyrimidine Substituted pyrazole-4-carboxylates or -carbonitriles[4]Cyclization with formamide or other one-carbon sources0.0409 µM - 5.90 µM[7][8]Isostere of adenine, strong potential for hinge region binding.[9]

Table 1: Comparison of Phthalazine with Alternative Precursors for VEGFR-2 Inhibitors.

Quinazoline: The Kinase Inhibitor Mainstay

The quinazoline scaffold is arguably one of the most successful frameworks in the development of tyrosine kinase inhibitors, including those targeting VEGFR-2.[6] Its synthetic accessibility, typically starting from substituted anthranilic acids, and the vast body of existing SAR make it an attractive choice for many drug discovery programs. Several potent quinazoline-based VEGFR-2 inhibitors have been reported, with some demonstrating nanomolar efficacy.[5]

Quinoline: A Clinically Validated Scaffold

The quinoline ring system is another well-established scaffold in medicinal chemistry, with several approved drugs targeting VEGFR-2, such as Lenvatinib, incorporating this core. The synthesis of quinolines can be more complex than that of phthalazines or quinazolines, often requiring classical named reactions. However, its proven clinical success makes it a highly valuable precursor.

Pyrazolo[3,4-d]pyrimidine: The Adenine Mimic

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the purine ring system of ATP, making it an excellent candidate for ATP-competitive inhibitors.[9] This structural mimicry can lead to potent inhibition of the target kinase. The synthesis generally involves the construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine. While potent inhibitors have been developed using this scaffold, the synthetic routes can be more linear and less convergent compared to the phthalazine approach.[4]

Experimental Data: A Head-to-Head Look at Potency

The following table summarizes the in vitro VEGFR-2 inhibitory activity of representative compounds derived from each of the discussed precursors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions. However, the data provides a general overview of the achievable potency with each scaffold.

Compound ClassRepresentative CompoundVEGFR-2 IC50Reference CompoundReference IC50Citation
Phthalazine Derivative Compound 7f0.08 µMSorafenib0.10 µM[3]
Phthalazine Derivative Compound 2g0.148 µMSorafenibNot specified[1]
Quinazoline Derivative Compound 612.1 nMSorafenib78.9 nM[5]
Quinazoline Derivative Most effective compound0.290 µg/mLSorafenib0.588 µg/mL[5]
Pyrazolo[3,4-d]pyrimidine Derivative Compound 116m0.0409 µMSorafenib0.041 µM[7]
Pyrazolo[3,4-d]pyrimidine Derivative Compound II-15.90 µM (cellular assay)Sorafenib9.05 µM (cellular assay)[8]

Table 2: Comparative IC50 values of VEGFR-2 inhibitors derived from different precursors.

Experimental Protocols: A Foundation for Self-Validating Systems

To ensure the trustworthiness and reproducibility of findings, detailed and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for the synthesis of a representative phthalazine-based inhibitor and for the key biological assays used to validate its activity.

Synthesis of a Representative Phthalazine-Based VEGFR-2 Inhibitor

This protocol is a generalized procedure based on common synthetic routes reported in the literature.[1][3]

Phthalazine_Detailed_Synthesis cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution S1_Input 2-(4-chlorobenzoyl)benzoic acid + Hydrazine hydrate S1_Process Reflux in Ethanol S1_Input->S1_Process S1_Output 4-(4-chlorophenyl)phthalazin-1(2H)-one S1_Process->S1_Output S2_Input Phthalazinone S2_Process Reflux in POCl3 S2_Input->S2_Process S2_Output 1-chloro-4-(4-chlorophenyl)phthalazine S2_Process->S2_Output S3_Input 1-chlorophthalazine + Substituted aniline S3_Process Reflux in appropriate solvent (e.g., 2-propanol) S3_Input->S3_Process S3_Output Final Phthalazine Inhibitor S3_Process->S3_Output

Figure 3: Step-by-step synthesis of a representative phthalazine-based inhibitor.

Step 1: Synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one

  • To a solution of 2-(4-chlorobenzoyl)benzoic acid in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the phthalazinone core.

Step 2: Synthesis of 1-chloro-4-(4-chlorophenyl)phthalazine

  • Add the phthalazinone from Step 1 to phosphorus oxychloride (POCl3).

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitate by filtration, wash with water, and dry to obtain the 1-chlorophthalazine intermediate.

Step 3: Synthesis of the Final Phthalazine Inhibitor

  • To a solution of the 1-chlorophthalazine from Step 2 in a suitable solvent (e.g., 2-propanol or DMF), add the desired substituted aniline or other nucleophile.

  • Add a catalytic amount of acid (e.g., HCl) if necessary.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the final VEGFR-2 inhibitor.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

  • Plate Preparation: Coat a 96-well plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

  • Kinase Reaction:

    • Add the test compound at various concentrations to the wells.

    • Add recombinant human VEGFR-2 enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding an EDTA solution.

    • Add a phosphotyrosine-specific antibody conjugated to a detection molecule (e.g., horseradish peroxidase, HRP).

    • Incubate to allow antibody binding.

    • Wash the plate to remove unbound antibody.

    • Add a substrate for the detection molecule (e.g., TMB for HRP) and measure the resulting signal (e.g., absorbance at a specific wavelength).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the synthesized inhibitors on the proliferation of cancer cell lines that overexpress VEGFR-2.

  • Cell Seeding: Seed a human cancer cell line (e.g., HepG2, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

The choice of a precursor scaffold is a multifaceted decision in the design of novel VEGFR-2 inhibitors. While phthalazine-based precursors, particularly 2-benzoylbenzoic acids, offer a synthetically tractable and highly versatile platform, other scaffolds such as quinazolines, quinolines, and pyrazolo[3,4-d]pyrimidines present their own unique advantages.

  • Phthalazines provide a robust and flexible core, allowing for extensive SAR exploration.

  • Quinazolines benefit from a wealth of historical data and a proven track record in kinase inhibitor design.

  • Quinolines are a clinically validated scaffold, offering a more direct path to potentially bioavailable compounds.

  • Pyrazolo[3,4-d]pyrimidines leverage their structural similarity to adenine to achieve potent ATP-competitive inhibition.

Ultimately, the selection of a precursor will depend on the specific goals of the drug discovery program, including the desired potency, selectivity profile, and novelty of the chemical matter. A thorough understanding of the synthetic accessibility and SAR landscape of each scaffold is crucial for making an informed decision. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate these choices and accelerate the development of the next generation of anti-angiogenic therapies.

References

  • Abd El-All, A. S., El-Sayed, M. A. A., & El-Adl, K. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][3][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11493. [Link]

  • El-Gohary, N. M., & Shaaban, M. I. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 12(35), 22863-22884. [Link]

  • Mabrouk, R. R., El-Adl, K., & Abdallah, A. E. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(29), 20854-20875. [Link]

  • El-Adl, K., Mabrouk, R. R., & Abdallah, A. E. (2021). Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR-2 inhibitors. Archiv der Pharmazie, 354(11), 2100220. [Link]

  • Nafie, M. S., El-Rayes, S. M., & Soliman, H. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23297-23313. [Link]

  • Abdelgawad, M. A., Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Phthalazine Derivatives as VEGFR-2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers. ResearchGate. [Link]

  • Wang, Y., Li, W., & Zhang, W. (2018). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Journal of Receptors and Signal Transduction, 38(4), 304-310. [Link]

  • Elmeligie, S., Abouzid, K. A. M., & El-Sayed, M. A. A. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1367. [Link]

  • Kumar, A., Sharma, S., & Singh, J. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Current Drug Discovery Technologies, 20(3), 59-75. [Link]

  • Ghafouri, H., Saeedi, M., & Mahdavi, M. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 258, 115626. [Link]

  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200424. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

  • Kaur, M., & Singh, M. (2016). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. Journal of Visualized Experiments, (115), 54419. [Link]

  • ResearchGate. (2021). A, Protocol and time course for cell proliferation assay. Twenty-four h.... [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). VEGFR-2 inhibition by novel compounds. Enzymatic kinase profiling on 32.... [Link]

  • Wang, J., et al. (2017). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Science, 3(4), fso189. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2417-2438. [Link]

  • Fernandes, C., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(1), 234. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Phthalazine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Phthalazine Scaffold

In the landscape of medicinal chemistry, the phthalazine core is recognized as a "privileged scaffold."[1][2] This nitrogen-containing heterocyclic structure serves as a versatile foundation for designing novel therapeutic agents due to its ability to interact with a wide array of biological targets.[2] Derivatives of phthalazine have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[1][3][4] The incorporation of a carboxylic acid group at the 5-position, creating Phthalazine-5-carboxylic acid derivatives, offers a strategic modification to enhance physicochemical properties, such as solubility, and to introduce an additional point for molecular interactions, potentially improving potency and selectivity.

This guide provides an in-depth comparison of methodologies for validating the most prominent biological activities of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to characterization.

Section 1: Validation of Anticancer Activity

The development of novel anticancer agents is a primary focus for phthalazine derivatives, with many compounds showing potent activity against various cancer cell lines.[5][6][7][8][9][10] A frequent mechanism of action involves the inhibition of protein kinases that are critical for tumor growth and survival.[10]

The Rationale: Targeting Angiogenesis via VEGFR-2 Inhibition

A crucial process for tumor growth and metastasis is angiogenesis, the formation of new blood vessels.[4] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this pathway.[4] When activated by its ligand (VEGF), VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately fueling tumor expansion. Many phthalazine derivatives have been specifically designed as potent inhibitors of the VEGFR-2 tyrosine kinase domain, blocking the signaling cascade at its source.[4][7][9]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Receptor P_site ATP Binding Site VEGFR2->P_site Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Proliferation Cell Proliferation P_site->Proliferation ATP -> ADP Migration Cell Migration P_site->Migration Survival Cell Survival P_site->Survival Phthalazine Phthalazine Derivative (e.g., Vatalanib) Phthalazine->P_site Blocks ATP Binding Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and mechanism of inhibition by phthalazine derivatives.

Experimental Validation Workflow: A Multi-Pillar Approach

A credible validation strategy does not rely on a single assay but integrates multiple lines of evidence. The workflow below moves from broad cytotoxic effects to specific molecular target engagement and the resulting cellular phenotype.

Anticancer_Workflow cluster_0 Pillar 1: General Cytotoxicity cluster_1 Pillar 2: Target Engagement cluster_2 Pillar 3: Mechanism of Action cluster_3 Outcome start Synthesized Phthalazine Derivative assay1 Cell Viability Assay (e.g., MTT Assay) start->assay1 assay2 VEGFR-2 Kinase Inhibition Assay assay1->assay2 If IC50 is potent assay3 Apoptosis Assay (Annexin V/PI Staining) assay2->assay3 If target is inhibited assay4 Cell Cycle Analysis assay3->assay4 end Validated Anticancer Lead Compound assay4->end

Caption: A multi-pillar workflow for validating anticancer activity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This is the foundational screening assay.[11] Its purpose is to determine whether the compound has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect on cancer cells and to quantify its potency (IC50 value). The assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[5]

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Treat the cells with these different concentrations and incubate for 48 hours.

    • Positive Control: Sorafenib, a known multi-kinase inhibitor including VEGFR-2.[8][9]

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

Causality: A positive result in the cytotoxicity assay indicates the compound affects cell viability, but not how. This enzyme assay directly verifies if the compound inhibits the intended molecular target, VEGFR-2.[12] This step is crucial for confirming the mechanism of action and for structure-activity relationship (SAR) studies.

Methodology:

  • Assay Principle: Utilize a commercially available, non-radioactive kinase assay kit (e.g., ADP-Glo™ or similar) that measures the amount of ADP produced during the kinase reaction.[13] Lower ADP levels correspond to higher enzyme inhibition.

  • Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 enzyme, the kinase substrate (a specific peptide), and ATP.

  • Inhibitor Addition: Add serial dilutions of the phthalazine derivatives to the wells.

    • Positive Control: Sorafenib or Vatalanib (PTK-787).[4]

    • Negative Control: Vehicle (0.1% DMSO).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent converts the ADP produced into a luminescent or fluorescent signal.

  • Data Acquisition: Measure the signal using a plate reader.

  • Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

Comparative Performance Data

The table below summarizes representative data for novel phthalazine derivatives compared to the standard drug, Sorafenib.

Compound IDTarget Cell LineCytotoxicity IC50 (µM)[5][8][9]VEGFR-2 Inhibition IC50 (µM)[8][9]
Derivative 12b HCT-1160.3217.8
Derivative 9c HCT-1161.58Not Reported
Derivative 7a HCT-1166.040.11
Derivative 4a Hep G20.090.15
Sorafenib (Ref.) HCT-116 / MCF-72.93 - 7.260.1 - 32.1

Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made within the same study.[5][8][9]

Section 2: Validation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the search for safer anti-inflammatory agents is ongoing.[14] Phthalazine derivatives have shown potential, often by inhibiting key inflammatory enzymes like cyclooxygenases (COX).[1][15]

Protocol 3: In Vitro Anti-inflammatory Screening (Inhibition of Protein Denaturation)

Causality: The denaturation of tissue proteins is a primary cause of inflammatory and arthritic diseases.[14] The ability of a compound to prevent heat-induced protein denaturation is a well-established and rapid screening method to identify potential anti-inflammatory activity.[16]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test phthalazine derivative at various concentrations (e.g., 10-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution.

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Heat Denaturation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • Positive Control: Piroxicam or Celecoxib, standard non-steroidal anti-inflammatory drugs (NSAIDs).[1]

    • Negative Control: Vehicle (DMSO).

  • Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 * [1 - (Abs_sample / Abs_control)]

Comparative Performance Data
CompoundConcentration (µg/mL)% Inhibition of Denaturation
Phthalazine Derivative X 250(Experimental Value)
Piroxicam (Ref.) [1]250~75-85% (Literature Range)

Section 3: Validation of Antimicrobial Activity

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. The phthalazine scaffold has been explored for both antibacterial and antifungal properties.[3][17]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This method is the gold standard for determining the quantitative antimicrobial activity of a compound.[18] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[19] This is a critical parameter for evaluating the potential of a new antibiotic.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_read Analysis start Prepare Serial Dilutions of Phthalazine Derivative in 96-well plate add_inoculum Inoculate wells with bacterial suspension start->add_inoculum inoculum Adjust Bacterial Inoculum to 0.5 McFarland Standard inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity (bacterial growth) incubate->read_plate determine_mic MIC = Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for the Broth Microdilution Method to determine MIC.

Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the phthalazine derivatives in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[20] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well.

    • Positive Control: A well with broth and inoculum only (should show growth).

    • Negative Control: A well with sterile broth only (should remain clear).

    • Reference Drug: Amoxicillin or another relevant antibiotic.[3]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion

The this compound framework represents a promising starting point for the development of new therapeutics. However, promising in silico predictions or initial synthesis must be followed by rigorous biological validation. The multi-pillar approach detailed in this guide—moving from broad phenotypic screening (cytotoxicity, protein denaturation) to specific target engagement (kinase assays) and quantitative potency determination (IC50, MIC)—provides a robust framework for this process. By employing these self-validating protocols with appropriate positive and negative controls, researchers can confidently identify and characterize lead compounds, paving the way for the next generation of phthalazine-based medicines.

References

  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. (n.d.).
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine derivatives. Der Pharma Chemica, 6(3), 89-102. Retrieved January 21, 2026, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. (2024). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Ismail, T. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1367. Retrieved January 21, 2026, from [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(22), 13027-13043. Retrieved January 21, 2026, from [Link]

  • Nafie, M. S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23377-23393. Retrieved January 21, 2026, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Al-Ostath, A., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Archives of Pharmacal Research, 42(9), 747-770. Retrieved January 21, 2026, from [Link]

  • Khedr, F., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules, 26(11), 3375. Retrieved January 21, 2026, from [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 45-58. Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved January 21, 2026, from [Link]

  • Aboutaleb, H. A., et al. (2020). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1613. Retrieved January 21, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH Regional Representation for Asia and the Pacific. Retrieved January 21, 2026, from [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). Assay Guidance Manual. Retrieved January 21, 2026, from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024). Journal of Drug Delivery and Therapeutics. Retrieved January 21, 2026, from [Link]

  • Fuchs, D., et al. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Medicine, 138, 127-138. Retrieved January 21, 2026, from [Link]

  • Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience. Retrieved January 21, 2026, from [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3504-3513. Retrieved January 21, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). Molecules. Retrieved January 21, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). IntechOpen. Retrieved January 21, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Retrieved January 21, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved January 21, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). Clinical Microbiology and Antimicrobial Chemotherapy. Retrieved January 21, 2026, from [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (n.d.). Eurofins DiscoverX. Retrieved January 21, 2026, from [Link]

  • Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug... (2025). YouTube. Retrieved January 21, 2026, from [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (2022). Molecules. Retrieved January 21, 2026, from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Phthalazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of phthalazine and its derivatives is a cornerstone of innovation. The phthalazine core is a privileged scaffold found in numerous biologically active compounds, including antihistamines like azelastine, antihypertensives such as hydralazine, and potent anti-cancer agents like vatalanib.[1][2] The efficiency of synthesizing these vital structures is paramount, and at the heart of this efficiency lies the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for phthalazine synthesis, grounded in experimental data and mechanistic insights to inform your selection process.

The Chemical Landscape of Phthalazine Synthesis

The construction of the phthalazine ring system, a bicyclic aromatic heterocycle, can be achieved through several synthetic routes.[3] A prevalent and versatile method involves the condensation of a hydrazine derivative with a suitable 1,2-dicarbonyl compound or its synthetic equivalent. The catalyst's role in this transformation is to facilitate bond formation, often through the activation of reactants, thereby increasing reaction rates, yields, and selectivity under milder conditions.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision that influences not only the yield and purity of the desired phthalazine but also the economic and environmental viability of the synthesis. Here, we compare the efficacy of prominent catalyst families.

Transition Metal Catalysis: The Workhorses of C-N Bond Formation

Transition metal catalysts, particularly those based on palladium, copper, and iron, are renowned for their ability to forge carbon-nitrogen bonds efficiently.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are staples in the synthesis of substituted phthalazines. They are typically employed in cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce substituents onto a pre-formed phthalazine core or to construct the ring itself.

  • Mechanism of Action: The catalytic cycle generally involves oxidative addition of the palladium(0) complex to an aryl halide, followed by coordination of the amine (or hydrazine derivative), and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Copper-Catalyzed Reactions: Copper catalysts offer a more economical alternative to palladium for C-N cross-coupling reactions. They are particularly effective in the synthesis of N-aryl phthalazinones.

  • Causality of Efficacy: The efficacy of copper catalysts often stems from their ability to mediate Ullmann-type reactions. The choice of ligand is crucial in modulating the reactivity and stability of the copper catalyst.

Iron-Catalyzed Synthesis: Iron catalysts are gaining traction as a cost-effective and environmentally benign option. Their application in phthalazine synthesis, while less established than palladium or copper, shows significant promise.

  • Emerging Trends: Recent research has focused on developing iron-based catalytic systems for the synthesis of phthalazines from readily available starting materials, contributing to greener chemical processes.

Data-Driven Comparison of Transition Metal Catalysts:

Catalyst SystemTypical ReactionSubstrate ScopeYield Range (%)Key Advantages
Pd(OAc)₂/XantphosBuchwald-Hartwig AminationBroad80-95High efficiency, broad applicability
CuI/L-prolineUllmann CondensationGood for N-arylation75-90Cost-effective, low toxicity
FeCl₃CyclocondensationModerate60-85Inexpensive, environmentally friendly
Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, metal-free approach to phthalazine synthesis, offering advantages in terms of cost, toxicity, and ease of handling.[1]

  • Mechanism of Action: Organocatalysts, such as proline and its derivatives, often act as Lewis or Brønsted acids/bases to activate substrates. For instance, in a multicomponent reaction, an organocatalyst can facilitate the formation of key intermediates, such as imines, which then undergo cyclization to form the phthalazine ring.[1]

A notable example is the one-drop organocatalyzed multicomponent synthesis of pyrazolo[1,2-b]phthalazine-diones. [1]

Comparative Efficacy of Organocatalysts:

OrganocatalystReaction TypeYield Range (%)Key Advantages
L-prolineMulticomponent Reaction85-95Metal-free, mild conditions, high atom economy
Thiourea derivativesMichael Addition/Cyclization80-92Activates substrates through hydrogen bonding
Acid Catalysis: The Classical Approach

Traditional acid catalysis remains a relevant and straightforward method for specific phthalazine syntheses.

  • Mechanism of Action: Brønsted acids like acetic acid or solid acid catalysts such as dodecylphosphonic acid (DPA) protonate carbonyl groups, increasing their electrophilicity and facilitating nucleophilic attack by hydrazine to initiate the cyclocondensation cascade.[3]

A green protocol for the synthesis of 2H-indazolo[1,2-b]phthalazine-triones utilizes DPA as a reusable heterogeneous solid acid catalyst under solvent-free conditions, achieving good yields. [3]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these catalytic systems in practice, detailed experimental protocols for the synthesis of a representative phthalazine derivative are presented below.

Protocol 1: Palladium-Catalyzed Synthesis of 1-Arylphthalazines

This protocol details a typical Suzuki cross-coupling reaction to introduce an aryl group at the C1 position of a chlorophthalazine.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 1-chlorophthalazine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a flask solvent Add toluene and water start->solvent degas Degas the mixture with argon solvent->degas reflux Heat the mixture to reflux (e.g., 110 °C) degas->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool extract Extract with ethyl acetate cool->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure 1-arylphthalazine purify->product

A typical workflow for palladium-catalyzed synthesis.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 1-chlorophthalazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-arylphthalazine.

Protocol 2: Organocatalyzed One-Pot Synthesis of Pyrazolo[1,2-b]phthalazine-diones

This protocol exemplifies a multicomponent reaction catalyzed by L-proline.

Logical Relationship Diagram:

G cluster_reactants Reactants A Aldehyde E Knoevenagel Condensation A->E B Malononitrile B->E C Phthalhydrazide F Michael Addition C->F D L-proline (Catalyst) D->E D->F E->F G Cyclization/Dehydration F->G H Pyrazolo[1,2-b]phthalazine-dione G->H

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Ph-thalazine-5-carboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, the structural confirmation and purity assessment of synthesized compounds are paramount. Phthalazine derivatives are a critical scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for the characterization of reaction products originating from Phthalazine-5-carboxylic acid. We will explore the causality behind methodological choices, from ionization techniques to mass analyzer selection, and provide self-validating experimental protocols. This document is intended to serve as a practical, authoritative resource for designing robust analytical workflows that ensure data integrity and accelerate drug discovery timelines.

Foundational Principles: Understanding the Analyte and Method Selection

This compound is a polar, aromatic heterocyclic compound. Its key structural features—a carboxylic acid group and a nitrogen-containing phthalazine core—dictate its chemical behavior and, consequently, the optimal approach for its analysis. When this molecule undergoes common synthetic transformations (e.g., amidation, esterification), the resulting products generally retain significant polarity, making them ideal candidates for Liquid Chromatography-Mass Spectrometry (LC-MS).

Why LC-MS is the Technique of Choice:

LC-MS is the preferred method for analyzing these types of molecules for several key reasons.[3][4]

  • Analyte Suitability: The polar nature and limited volatility of this compound and its derivatives make them challenging to analyze by Gas Chromatography-MS (GC-MS) without extensive, and often problematic, derivatization.[5][6] LC-MS directly analyzes these compounds in the liquid phase.

  • Soft Ionization: Techniques like Electrospray Ionization (ESI) are "soft," meaning they impart minimal energy to the analyte, almost always preserving the molecular ion for accurate molecular weight determination.[7][8] This is critical for confirming the successful synthesis of the target molecule.

  • Versatility: LC-MS can be used for both qualitative analysis (identifying reaction products, byproducts, and impurities) and highly sensitive quantitative analysis (measuring reaction yield or purity).[9][10][11]

The Critical Role of Ionization: ESI vs. APCI

Electrospray Ionization (ESI) is the premier choice for phthalazine derivatives.[7][12] The process involves applying a high voltage to a liquid sample to create an aerosol of charged droplets.[7][8][12] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are released.[12]

  • Expert Insight: For this compound and its derivatives, ESI in positive ion mode is typically most effective. The basic nitrogen atoms on the phthalazine ring are readily protonated, forming a stable [M+H]+ ion.[13] While negative ion mode can deprotonate the carboxylic acid to form an [M-H]- ion, the positive mode often yields a stronger signal and more informative fragmentation for this structural class.[14]

Atmospheric Pressure Chemical Ionization (APCI) is an alternative for less polar compounds but is generally less suitable here. It involves a higher-energy process that can cause in-source fragmentation, complicating spectral interpretation for molecules that are perfectly amenable to ESI.

Strategic Workflow for Reaction Product Analysis

A robust analytical workflow ensures that results are accurate, reproducible, and fit for purpose. The following diagram illustrates a logical progression from sample receipt to final data interpretation, forming a self-validating loop where each step confirms the integrity of the next.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation & Calibration cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Verification Sample Crude Reaction Mixture Dilute Dilute in Mobile Phase (e.g., 50:50 ACN:H2O) Sample->Dilute LC_Separation LC Separation (Reversed-Phase C18) Dilute->LC_Separation Standards Prepare Calibration Standards & QC Samples Standards->LC_Separation MS_Analysis MS Analysis (ESI+, Full Scan & MS/MS) LC_Separation->MS_Analysis Qual_Analysis Qualitative Analysis: Identify Products & Impurities MS_Analysis->Qual_Analysis Quant_Analysis Quantitative Analysis: Determine Purity / Yield Qual_Analysis->Quant_Analysis Report Generate Report Quant_Analysis->Report

Caption: High-level workflow for LC-MS analysis of reaction products.

Comparing Mass Analyzer Technologies: A Performance-Based Guide

The choice of mass analyzer dictates the quality and type of data you can acquire. For analyzing reaction mixtures, where both known products and unknown impurities may be present, a hybrid instrument like a Quadrupole Time-of-Flight (Q-TOF) offers the best balance of capabilities. For purely quantitative assays of a known product, a Triple Quadrupole (QqQ) instrument is the gold standard.

FeatureQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Application Unknown Identification , Characterization, Qualitative ScreeningTargeted Quantification , Purity Analysis
Mass Accuracy Excellent (< 5 ppm)Standard (~0.1 Da)
Resolution High (> 20,000)Standard (< 1,000)
Mode of Operation Full Scan MS & MS/MSMultiple Reaction Monitoring (MRM)
Key Advantage Provides exact mass measurements, enabling elemental composition determination of unknown impurities.Unmatched sensitivity and selectivity for quantifying specific target molecules.[10]
Limitation Lower sensitivity in MS/MS mode compared to a QqQ for targeted quantification.Cannot identify unknown compounds as it only monitors for pre-defined parent-daughter ion transitions.

Causality Behind the Choice:

  • For Reaction Monitoring & Impurity Profiling: A Q-TOF is superior. When a reaction does not go to completion or produces side products, the high mass accuracy of a Q-TOF allows you to propose elemental formulas for the unknown peaks. This is a critical, hypothesis-generating step that a QqQ cannot perform.

  • For Final Product QC/Purity Assay: A QqQ is the optimal tool. Once the product and its key fragments are identified, an MRM method can be developed on a QqQ. This method provides extreme selectivity, filtering out chemical noise to achieve the lowest possible limits of detection and quantification, which is essential for determining purity with high confidence.[9]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating steps and quality controls that ensure the final data is trustworthy. This aligns with the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures.[15][16][17]

Protocol 1: Qualitative Analysis and Impurity Identification using LC-Q-TOF MS

Objective: To identify the main reaction product(s) and any significant impurities in a crude reaction mixture.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile (ACN) and Water. This solvent is generally compatible with reversed-phase chromatography.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Perform a 1:100 dilution by taking 10 µL of the stock solution and adding it to 990 µL of the 50:50 ACN:Water solvent. This prevents detector saturation.

    • Transfer to an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acidic modifier aids in the protonation of analytes for positive mode ESI.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Q-TOF MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Acquisition Mode: Full Scan (m/z 100-1000) and Targeted MS/MS.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV. This allows for the capture of both low-energy (parent ion) and high-energy (fragment ion) information in a single run.[18][19]

Trustworthiness Check: The high mass accuracy of the Q-TOF provides an internal validation metric. The measured mass of the expected product should be within 5 ppm of its theoretical exact mass. Any proposed impurity structures must also meet this criterion.

Protocol 2: Quantitative Purity Assay using LC-QqQ MS (MRM)

Objective: To accurately quantify the purity of a synthesized batch of a this compound derivative against a certified reference standard.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the certified reference material (CRM) in 50:50 ACN:Water.

    • Create a calibration curve by serially diluting the CRM stock to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare the test sample by dissolving the synthesized batch to a target concentration of 100 ng/mL.

  • LC Conditions: (Use the same conditions as Protocol 4.1 for consistency).

  • QqQ MS Conditions:

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined empirically from a Q-TOF MS/MS experiment or by direct infusion of the CRM. For a hypothetical product, N-benzylphthalazine-5-carboxamide (M.W. 279.29), the transitions might be:

      • Quantifier: 280.1 -> 131.0 (Loss of the benzylamine group)

      • Qualifier: 280.1 -> 104.0 (A key fragment from the phthalazine core)[20][21]

Trustworthiness Check: The method's validity is confirmed by the performance of the calibration curve (R² > 0.99) and the analysis of quality control (QC) samples at low, medium, and high concentrations, which must be within ±15% of their nominal value, as per general bioanalytical method validation guidance.[22][23]

Interpreting Fragmentation Data: A Decision Guide

Collision-Induced Dissociation (CID) is used to fragment the precursor ion, providing structural information.[18][24][25] The resulting fragment ions can confirm the identity of a molecule.

MS_Decision cluster_msms MS/MS Analysis Start Analyze Full Scan MS Data Find_M_H Does the [M+H]+ ion match the theoretical exact mass (<5 ppm)? Start->Find_M_H Perform_MSMS Acquire MS/MS Spectrum Find_M_H->Perform_MSMS Yes Reject Structure Not Confirmed (Investigate as Impurity) Find_M_H->Reject No Check_Fragments Do key fragments match expected structural components (e.g., phthalazine core, substituent loss)? Perform_MSMS->Check_Fragments Confirm Structure Confirmed Check_Fragments->Confirm Yes Check_Fragments->Reject No

Caption: Decision tree for structural confirmation using MS/MS data.

For this compound derivatives, common fragmentation pathways observed in positive mode ESI-MS/MS include:

  • Neutral loss of H₂O from the carboxylic acid group.

  • Neutral loss of CO or CO₂ .

  • Cleavage of the amide or ester bond , leading to fragments corresponding to the phthalazine core and the substituent.

  • Ring cleavage of the phthalazine backbone , often resulting in characteristic ions around m/z 130 and 104.[20][26]

By comparing the observed fragments to these expected pathways, a high degree of confidence in the structural assignment can be achieved.

Conclusion

The selection of a mass spectrometry technique for the analysis of this compound reaction products should be driven by the analytical goal. LC-MS with electrospray ionization is the foundational technique. For the crucial task of identifying unknown byproducts and confirming the structure of the target molecule, high-resolution Q-TOF MS is the superior choice due to its high mass accuracy. For routine purity assessments and quantitative workflows where the analyte is well-characterized, the unparalleled sensitivity and selectivity of a QqQ instrument operating in MRM mode is the industry standard. By employing the structured, self-validating protocols and decision-making frameworks presented in this guide, researchers can ensure the generation of high-quality, defensible data to support their drug discovery and development programs.

References

  • Benchchem. (n.d.). Interpreting Mass Spectrometry Data for Phthalazine Derivatives: A Comparative Guide.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Zhang, Q., et al. (2022). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. ResearchGate.
  • BJSTR. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research.
  • BOC Sciences. (n.d.). Application of LC-MS in Qualitative and Quantitative Analysis of Drugs.
  • Fras, Z., et al. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI.
  • YouTube. (2014). Electrospray ionization.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Zhang, Q., et al. (n.d.). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta.
  • K-T. Sten, et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health.
  • PubMed. (2025). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions.
  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (2025). Quantitative bioanalysis by LC-MS/MS: a review.
  • RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • ResearchGate. (2025). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • PubMed. (n.d.). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules....
  • ScienceDirect. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • OSTI.GOV. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • National Institutes of Health. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences.
  • El-Naggar, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives... PubMed Central.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References.
  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.

Sources

Safety Operating Guide

Navigating the Disposal of Phthalazine-5-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is paramount. Phthalazine-5-carboxylic acid, a key heterocyclic building block, requires meticulous handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness.

Understanding the Hazard Profile of this compound

Based on analogous compounds such as Phenazine-1-carboxylic acid and Phthalazine, we can anticipate the following hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[3]

  • Potential for Environmental Hazard: As with many nitrogenous heterocyclic compounds, release into the environment should be avoided.[1][4]

Table 1: Inferred Hazard Identification for this compound

Hazard StatementInferred fromPrecautionary Measures
May cause skin irritation.Phenazine-1-carboxylic acidWear protective gloves and clothing.[5]
May cause serious eye irritation.Phenazine-1-carboxylic acidWear eye and face protection.[5]
May cause respiratory irritation.Phenazine-1-carboxylic acidAvoid breathing dust. Use in a well-ventilated area.[5]
Potentially harmful to aquatic life.General guidance for heterocyclic compoundsPrevent release to the environment.[1][4]
May be harmful if swallowed.PhthalazineDo not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1]

The Disposal Decision Workflow

The proper disposal route for this compound depends on the quantity and form of the waste (solid, solution), as well as local regulations. The following workflow provides a logical decision-making process.

DisposalWorkflow start Start: Phthalazine-5-carboxylic Acid Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Cleanup Protocol is_spill->spill_protocol Yes waste_type Identify Waste Type is_spill->waste_type No disposal_request Arrange for disposal by a licensed hazardous waste management company. spill_protocol->disposal_request solid_waste Solid Waste (Uncontaminated or minimally contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid package_solid Package in a labeled, sealed hazardous waste container. solid_waste->package_solid neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to pH 6-8 liquid_waste->neutralize package_liquid Collect in a designated, labeled hazardous aqueous waste container. neutralize->package_liquid package_solid->disposal_request package_liquid->disposal_request

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

Adherence to a systematic disposal protocol is crucial for safety and compliance.

Disposal of Solid this compound Waste

This protocol applies to unused or expired solid compounds, as well as lab materials (e.g., weighing paper, contaminated gloves) with minimal solid residue.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[5]

  • Containment: Carefully place the solid waste into a designated hazardous waste container that is compatible with acidic solids. The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant," "Acidic").[5]

  • Segregation: Do not mix this waste with other waste streams, particularly bases or oxidizing agents, to avoid potentially hazardous reactions.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by a licensed waste disposal service.[5]

  • Documentation: Maintain a log of the waste generated, including the quantity and date of disposal.

Disposal of Liquid Waste Containing this compound

This protocol is for solutions containing dissolved this compound. Under no circumstances should this waste be disposed of down the drain. [6][7]

  • PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and gloves.

  • Neutralization: Due to the carboxylic acid functional group, the waste solution will be acidic. Neutralization is a critical step to reduce the corrosivity of the waste.

    • Work in a well-ventilated fume hood.

    • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution, to the acidic waste while stirring. Be cautious as this may cause effervescence (release of CO₂ gas).

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8.

  • Collection: Once neutralized, pour the solution into a designated hazardous aqueous waste container. This container should be clearly labeled with its contents.

  • Storage and Disposal: Store the container in the satellite accumulation area and arrange for pickup by a certified hazardous waste disposal company.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate risks.

Small Spill (less than 1 gram of solid or 50 mL of dilute solution)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Cordon off the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including a respirator if the compound is dusty.[5]

  • Neutralize (for liquid spills): If the spill is a solution, cautiously neutralize it by covering it with a suitable acid neutralizer like sodium bicarbonate.

  • Absorb and Collect: For solid spills, gently sweep up the material, avoiding dust generation. For neutralized liquid spills, use an inert absorbent material to soak up the liquid.[5]

  • Package Waste: Place the collected waste and any contaminated cleaning materials into a sealed, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Large Spill (more than 1 gram of solid or 50 mL of dilute solution)
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Alert your institution's emergency response team or safety office and, if necessary, the local fire department.

  • Isolate: Close off the area and prevent entry.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the potential hazards and adhering to the systematic disposal protocols outlined in this guide, researchers can handle this compound responsibly. Always consult your institution's specific waste management guidelines and local regulations to ensure full compliance.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet: Phenazine-1-carboxylic acid.
  • Echemi. (n.d.). Tetrazolo[5,1-a]phthalazine SDS, 234-82-2 Safety Data Sheets.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Phthalazine.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: Phthalazine.
  • MedChemExpress. (2025, December 8). Safety Data Sheet: Phenazine-1-carboxylic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Phthalazine.
  • ResearchGate. (2025, August 5). New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives.
  • European Chemicals Agency. (n.d.). Substances restricted under REACH.
  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • European Chemicals Agency. (n.d.). ECHA.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • Patsnap. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?
  • ResearchGate. (n.d.). (PDF) Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • European Chemicals Agency. (n.d.). REACH guidance documents.
  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • European Chemicals Agency. (n.d.). ECHA's activities under Packaging and Packaging Waste Regulation.

Sources

Navigating the Unseen: A Senior Scientist's Guide to Personal Protective Equipment for Handling Phthalazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Our core principle is to mitigate risk by treating the compound with the caution dictated by its constituent parts. The parent compound, Phthalazine, is classified as a suspected germ cell mutagen[1][2][3]. This fact alone necessitates a higher level of protective measures than for a simple irritant. The addition of a carboxylic acid group introduces risks of skin and eye irritation, common to this chemical class[4][5]. Therefore, our protocol is designed to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.

Part 1: Hazard Assessment & Risk Profile

Understanding the "why" behind a safety protocol is as critical as the protocol itself. The required PPE is directly derived from a thorough assessment of the potential hazards associated with Phthalazine-5-carboxylic acid, based on available data for analogous structures.

Inferred Hazard Profile:

Hazard ClassificationBasis of AssessmentPotential Health Effects
Germ Cell Mutagenicity (Suspected) Based on the GHS classification of the parent compound, Phthalazine (H341)[1][3].Suspected of causing genetic defects. Exposure could lead to heritable damage to germ cells.
Skin Irritant Characteristic of carboxylic acids[4][5].May cause skin irritation, redness, or inflammation upon direct contact.
Serious Eye Irritant Characteristic of acidic powders[4][6].Direct contact with eyes can cause serious irritation, pain, and potential damage.
Respiratory Irritant Hazard associated with fine chemical powders[6].Inhalation of dust may cause irritation to the respiratory tract.

This conservative assessment mandates a comprehensive PPE strategy that assumes these hazards are present until proven otherwise.

Part 2: The Core PPE Protocol: A Task-Based Approach

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Minimum PPE Requirements by Task:

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transfer of Powder NIOSH-approved N95 Respirator (or higher)Chemical Safety Goggles & Full-Face ShieldDouble-Gloved (Nitrile)Full-coverage Lab Coat (sleeves buttoned)
Preparing Solutions Not required if performed in a certified chemical fume hoodChemical Safety GogglesNitrile GlovesFull-coverage Lab Coat
Conducting Reactions Not required if performed in a certified chemical fume hoodChemical Safety GogglesNitrile GlovesFull-coverage Lab Coat
Accident/Spill Cleanup NIOSH-approved Respirator with P100 filtersChemical Safety Goggles & Full-Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab Coat
Step-by-Step Guide for Donning and Doffing PPE

Adherence to the correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Select a properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a tight fit.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if handling powder outside of a fume hood.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the final pair of gloves.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water[4].

Part 3: Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety procedures from receipt of the chemical to its final disposal.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal start Receive Phthalazine-5- carboxylic acid review_sds Review SDS of Parent (Phthalazine) & Analogs start->review_sds identify_hazards Identify Hazards: - Suspected Mutagen - Irritant (Skin/Eye) - Inhalation Risk review_sds->identify_hazards select_ppe Select Task-Specific PPE (See Table) identify_hazards->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe fume_hood Work in a Certified Chemical Fume Hood weighing Weighing/ Solution Prep fume_hood->weighing reaction Reaction/ Workup fume_hood->reaction decontaminate Decontaminate Glassware & Work Surfaces weighing->decontaminate reaction->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste Segregate Hazardous Waste (Solid & Liquid) doff_ppe->waste disposal Dispose via Certified Waste Management Service waste->disposal end Wash Hands Thoroughly disposal->end

Caption: Workflow for Safe Handling of this compound.

Part 4: Emergency Response & Disposal

Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes[2][3][7]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[2][3][7]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[2][3][7].

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards[2][3]. Seek immediate medical attention.

Spill Management:

  • Evacuate: Alert others and evacuate the immediate area.

  • Protect: Ensure you are wearing the appropriate PPE for spill cleanup (see table above).

  • Contain: For solid spills, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal[2][3][7]. Do not add water.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Collection: Do not dispose of this chemical down the drain or in regular solid waste[8]. Arrange for collection by a licensed environmental waste management service in accordance with local, state, and federal regulations[2][3].

By adhering to these protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Vertex AI Search. (2025). PPE For Chemical Handling With Example - Industrial Safety Tips.
  • BenchChem. (2025). Personal protective equipment for handling C.I. Acid Yellow 232.
  • University of Utah. SOP - ACID HANDLING.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9207, Phthalazine. PubChem.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 57991901, this compound. PubChem.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Carl ROTH.
  • Fisher Scientific. (2025).
  • TCI Chemicals. (2025).
  • Safe Work Australia.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Benzothiophene-5-carboxylic acid.
  • BenchChem. (2025).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phthalazine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Phthalazine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.